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  • Product: 5-Fluoro-n,2-dimethylaniline
  • CAS: 881848-77-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Fluoro-N,2-dimethylaniline (CAS 881848-77-7): A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Value of Fluorinated Anilines In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into dru...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorinated Anilines

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow chemists to fine-tune a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[1][2][3][4] It is within this context that building blocks like 5-Fluoro-N,2-dimethylaniline have emerged as valuable intermediates. This guide, intended for the practicing scientist, provides a deep dive into the synthesis, characterization, and application of this versatile compound, grounding technical protocols in the chemical principles that drive their efficacy.

Physicochemical Profile and Structural Attributes

5-Fluoro-N,2-dimethylaniline is a substituted aniline derivative whose structure offers a unique combination of reactive handles and modulating groups.

PropertyValueSource
CAS Number 881848-77-7[2][5]
Molecular Formula C₈H₁₀FN[2][5]
Molecular Weight 139.17 g/mol [2][5]
SMILES CC1=C(C=C(C=C1)F)NC[2][5]
MDL Number MFCD10000410[2][5]

The key structural features are:

  • Aniline Core: Provides a nucleophilic secondary amine for standard amide bond formations, Buchwald-Hartwig aminations, and other coupling reactions essential for building complex drug scaffolds.

  • Fluorine at C5: Positioned meta to the amino group, the fluorine atom exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the aniline nitrogen, making it less basic. This reduced basicity can improve oral bioavailability by decreasing the likelihood of protonation in the gastrointestinal tract.[4] Furthermore, the C-F bond can block a potential site of metabolic oxidation, enhancing the compound's pharmacokinetic profile.[1][2]

  • Methyl Group at C2: This ortho methyl group provides steric bulk, which can influence the conformation of downstream products and their binding to target proteins.

  • N-Methyl Group: The secondary amine is a common feature in pharmaceutical intermediates, often participating in the core structure of the final active pharmaceutical ingredient (API).

Synthesis and Purification: A Validated Approach

While specific journal-documented syntheses for 5-Fluoro-N,2-dimethylaniline are not widespread in public literature, a robust and logical pathway can be constructed based on established methodologies for analogous N-methylated fluoroanilines. The most common and industrially scalable approach involves the N-methylation of the corresponding primary aniline.

Proposed Synthetic Pathway

A highly plausible two-step synthesis starts from the commercially available 4-Fluoro-2-nitrotoluene, proceeding through reduction and subsequent N-methylation.

G cluster_0 Step 1: Reduction cluster_1 Step 2: N-Methylation A 4-Fluoro-2-nitrotoluene B 5-Fluoro-2-methylaniline A->B  Fe / NH4Cl (or H2, Pd/C)   C 5-Fluoro-2-methylaniline D 5-Fluoro-N,2-dimethylaniline (Target Compound) C->D  Dimethyl Carbonate (DMC)  Basic Catalyst  

Caption: Proposed two-step synthesis of 5-Fluoro-N,2-dimethylaniline.

Experimental Protocol: N-Methylation of 5-Fluoro-2-methylaniline

This protocol is adapted from a patented procedure for the N-methylation of a similar fluoroaniline using dimethyl carbonate (DMC), a green and effective methylating agent.[6]

Step 1: Reaction Setup

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-Fluoro-2-methylaniline (1.0 eq).

  • Add dimethyl carbonate (DMC), serving as both the reagent and solvent (approx. 5-7 eq by mass relative to the aniline).[6]

  • Add a basic catalyst, such as basic kaolin or an alkali-treated molecular sieve (5-10% by mass of the aniline).[6]

Causality Insight: Dimethyl carbonate is a superior choice to traditional methylating agents like methyl iodide or dimethyl sulfate. It is less toxic, produces non-corrosive byproducts (methanol and CO₂), and the reaction can often be driven to completion with high selectivity for mono-methylation by controlling stoichiometry and temperature. The basic catalyst is crucial for activating the aniline nucleophile.

Step 2: Reaction Execution

  • Stir the heterogeneous mixture and heat to reflux (typically 80-120 °C) under a nitrogen atmosphere.[6]

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 10-15 hours.[6] The disappearance of the starting material and the appearance of a new, less polar spot (for the secondary amine) indicates progress.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Remove the solid catalyst by filtration.

  • The filtrate, containing the product and excess DMC, is concentrated under reduced pressure to remove the bulk of the DMC.

  • The crude product can be purified by vacuum distillation. Given the aniline's susceptibility to oxidation, distillation under reduced pressure is preferable to column chromatography for larger scales to remove non-volatile impurities.[7]

  • For laboratory scale, purification can be achieved via flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a typical eluent system for anilines.

Self-Validation System: The purity of the final product must be rigorously validated by the analytical methods described in the next section. The absence of the starting primary amine and the N,N-dimethylated by-product should be confirmed by GC-MS and NMR.

Analytical Characterization and Quality Control

Ensuring the identity and purity of 5-Fluoro-N,2-dimethylaniline is critical for its use in regulated drug development workflows. While a public repository of spectra for this specific compound is not available, data can be requested from commercial suppliers.[5][8] Based on its structure and data from close analogues, the expected analytical profile is as follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural confirmation.

Technique Expected Features
¹H NMR - Aromatic Region (approx. 6.5-7.0 ppm): Three distinct signals, exhibiting splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring, with additional coupling to the fluorine atom. - N-H Signal: A broad singlet, the chemical shift of which is concentration-dependent. - N-CH₃ Signal (approx. 2.8 ppm): A singlet integrating to 3 hydrogens. - Ar-CH₃ Signal (approx. 2.1 ppm): A singlet integrating to 3 hydrogens.
¹³C NMR - Aromatic Region: Six signals. The carbon attached to fluorine (C-F) will appear as a doublet with a large ¹JCF coupling constant (typically >200 Hz). Carbons ortho and meta to the fluorine will show smaller ²JCF and ³JCF couplings. - N-CH₃ Signal: One signal in the aliphatic region (approx. 30-35 ppm). - Ar-CH₃ Signal: One signal in the aliphatic region (approx. 15-20 ppm).
¹⁹F NMR A single resonance, likely a multiplet due to coupling with neighboring aromatic protons.

Data from Analogue (N,2-dimethylaniline): ¹H NMR (CDCl₃) shows peaks at δ 7.13 (d), 6.75 (t), 6.69 (d) for aromatic protons, 2.96 (s, N-CH₃), and 2.21 (s, Ar-CH₃). ¹³C NMR shows peaks at δ 147.17, 129.82, 127.11, 121.82, 116.77, 109.05, 30.68 (N-CH₃), and 17.29 (Ar-CH₃).[9] The presence of fluorine in the target molecule will introduce characteristic C-F couplings and shift these values.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation data for structural elucidation.

Technique Expected Result
GC-MS (EI) Molecular Ion (M⁺): A prominent peak at m/z = 139.17. Fragmentation: Expect loss of a methyl group ([M-15]⁺) to be a major fragment ion, a characteristic fragmentation pathway for N-methyl anilines.
LC-MS (ESI+) Protonated Molecule ([M+H]⁺): A strong signal at m/z = 140.18.

Data from Analogue (2-Fluoro-5-methylaniline): The mass spectrum shows a molecular ion at m/z = 125.[10]

Chromatographic Purity (HPLC/UPLC)

High-performance liquid chromatography is the standard method for assessing purity and quantifying impurities.

Illustrative HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A typical gradient would run from 10% B to 95% B over 15-20 minutes.

  • Detection: UV at 254 nm.

  • Flow Rate: 1.0 mL/min.

Causality Insight: Formic acid is used as a mobile phase modifier to improve peak shape for basic compounds like anilines by ensuring they are consistently protonated. It is also volatile, making it compatible with mass spectrometry detection (LC-MS).[11]

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of a building block is defined by its utility. 5-Fluoro-N,2-dimethylaniline is a precursor for complex heterocyclic structures that are privileged scaffolds in medicinal chemistry, particularly for kinase inhibitors.

Role in Heterocyclic Synthesis

Anilines are cornerstone reagents for the synthesis of pyrimidines, quinazolines, and benzimidazoles, which form the core of numerous approved and investigational kinase inhibitors. The N-methylaniline moiety can be readily coupled with a di-chlorinated heterocycle (like dichloropyrimidine) in a nucleophilic aromatic substitution (SNAr) reaction.

G A 5-Fluoro-N,2-dimethylaniline C Anilino-pyrimidine Intermediate A->C B Dichloropyrimidine (or similar electrophile) B->C  S_NAr Coupling   D Further Functionalization (e.g., Suzuki, Buchwald-Hartwig) C->D E Complex Kinase Inhibitor Scaffold D->E

Sources

Exploratory

Spectroscopic Characterization of 5-Fluoro-N,2-dimethylaniline: A Technical Guide

Introduction 5-Fluoro-N,2-dimethylaniline (CAS 881848-77-7) is a substituted aniline derivative of increasing interest in medicinal chemistry and materials science.[1] As a fluorinated aromatic amine, its unique electron...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoro-N,2-dimethylaniline (CAS 881848-77-7) is a substituted aniline derivative of increasing interest in medicinal chemistry and materials science.[1] As a fluorinated aromatic amine, its unique electronic properties make it a valuable building block for synthesizing complex target molecules, including pharmaceuticals and agrochemicals. The precise substitution pattern—a fluorine atom at the 5-position, a methyl group at the 2-position, and an N-methylation—creates a distinct chemical environment that requires thorough characterization for quality control, reaction monitoring, and structural verification.

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 5-Fluoro-N,2-dimethylaniline using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust, predictive analysis for researchers in the field. The causality behind spectral features is emphasized to provide a framework for empirical data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 5-Fluoro-N,2-dimethylaniline in solution. The analysis will consider ¹H, ¹³C, and ¹⁹F NMR, as each provides unique and complementary information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the disposition of all hydrogen atoms. The aromatic region is expected to show three distinct signals, each exhibiting splitting due to both homo- (H-H) and heteronuclear (H-F) coupling. The aliphatic region will contain signals for the aromatic methyl and N-methyl groups, along with a broad signal for the amine proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Couplings for 5-Fluoro-N,2-dimethylaniline

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Rationale & Comparative Insights
H-6 ~6.90 - 7.05 Doublet of doublets (dd) ³JH6-F5 ≈ 6-7 Hz, ³JH6-H4 ≈ 8-9 Hz Ortho-coupling to H-4 and a larger ortho-coupling to the fluorine atom are expected. Data from 5-fluoro-2-methylaniline (δ 6.93) supports this assignment.[2]
H-4 ~6.40 - 6.55 Triplet of doublets (td) or ddd ³JH4-H3 ≈ 8-9 Hz, ³JH4-F5 ≈ 8-10 Hz, ⁴JH4-H6 ≈ 2-3 Hz This proton is coupled to two adjacent protons (H-3 and H-6) and the fluorine atom at the meta position. Data from 5-fluoro-2-methylaniline (δ 6.38) is analogous.[2]
H-3 ~6.30 - 6.45 Doublet of doublets (dd) ³JH3-H4 ≈ 8-9 Hz, ⁴JH3-F5 ≈ 2-3 Hz Coupled to the adjacent H-4 and a smaller four-bond coupling to fluorine. Data from 5-fluoro-2-methylaniline (δ 6.36) provides a strong reference.[2]
N-H ~3.5 - 4.5 Broad singlet (br s) N/A The chemical shift is concentration and solvent-dependent. The signal is typically broad due to quadrupole broadening and exchange. This is a characteristic feature of secondary amines.
N-CH₃ ~2.80 - 2.90 Singlet (s) or Doublet (d) ³JH-H ≈ 5 Hz (if coupled to N-H) Often appears as a singlet due to N-H exchange. In anhydrous solvents, may appear as a doublet coupled to the N-H proton. Data for N-methyl-o-toluidine shows a signal around δ 2.8.[3]

| Ar-CH₃ | ~2.10 - 2.20 | Singlet (s) | N/A | The methyl group on the aromatic ring is a singlet with no adjacent protons. Its chemical shift is consistent with other o-toluidine derivatives.[2][3] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show eight distinct signals, six for the aromatic carbons and two for the methyl groups. The carbon signals will be split by the fluorine atom (C-F coupling), with the magnitude of the coupling constant (JCF) decreasing with the number of bonds separating the nuclei.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Fluoro-N,2-dimethylaniline

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (J, Hz) Rationale & Comparative Insights
C5 (C-F) ~158 - 162 ¹JCF ≈ 235-245 Hz The carbon directly attached to fluorine shows a large one-bond coupling constant and is significantly deshielded. This is a hallmark of C-F bonds in aromatic systems.
C1 (C-N) ~146 - 150 ³JCF ≈ 6-8 Hz The ipso-carbon attached to the nitrogen is deshielded by the nitrogen atom. A three-bond coupling to fluorine is expected.
C2 (C-CH₃) ~120 - 124 ⁴JCF ≈ 1-2 Hz The presence of the ortho-methyl group shields this carbon relative to C1.
C6 ~115 - 119 ²JCF ≈ 20-25 Hz Ortho to the fluorine, this carbon will exhibit a significant two-bond coupling constant.
C4 ~110 - 114 ²JCF ≈ 20-25 Hz Also ortho to the fluorine, this carbon is expected to have a similar shift and coupling to C6.
C3 ~105 - 109 ³JCF ≈ 7-9 Hz Meta to the fluorine, this carbon is expected to be the most shielded of the aromatic CH carbons.
N-CH₃ ~30 - 32 N/A The N-methyl carbon chemical shift is typical for N-alkylanilines.

| Ar-CH₃ | ~17 - 19 | ⁵JCF ≈ 0-1 Hz | The aromatic methyl carbon appears in the typical upfield region. Any coupling to fluorine would be minimal. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive and provides a clear diagnostic signal for fluorinated compounds.[4] For 5-Fluoro-N,2-dimethylaniline, a single resonance is expected.

  • Chemical Shift: The ¹⁹F chemical shift is predicted to be in the range of -115 to -125 ppm relative to CFCl₃. This is characteristic of a fluorine atom on an electron-rich aromatic ring, similar to other fluoroaniline derivatives.[5]

  • Multiplicity: The signal will appear as a triplet of doublets (td) or a more complex multiplet. The major couplings will be to the two ortho protons (H-4 and H-6, ³JFH ≈ 8-10 Hz) and the meta proton (H-3, ⁴JFH ≈ 2-3 Hz).

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 5-Fluoro-N,2-dimethylaniline in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not contain it.

  • Instrument Setup: Use a multinuclear NMR spectrometer operating at a field strength of 400 MHz or higher. Tune and match the ¹H, ¹³C, and ¹⁹F probes.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (~1024 or more) and a longer relaxation delay (2-5 seconds) will be necessary.

  • ¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F spectrum to observe the splitting pattern. A simple pulse-acquire sequence with 16-64 scans is typically sufficient due to the high sensitivity of the ¹⁹F nucleus.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference all spectra to TMS (or the residual solvent peak).

dot graph "NMR_Workflow" { layout="dot"; rankdir="TB"; graph [fontname="Arial", fontsize=12, label="Diagram 1: NMR Analysis Workflow", labelloc=b]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Prep" { label="Sample Preparation"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep1 [label="Dissolve 5-10 mg Sample\nin 0.6 mL Deuterated Solvent"]; Prep2 [label="Transfer to\n5 mm NMR Tube"]; Prep1 -> Prep2; }

subgraph "cluster_Acq" { label="Data Acquisition (≥400 MHz)"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Acq1 [label="Tune & Match Probes\n(¹H, ¹³C, ¹⁹F)"]; Acq2 [label="Acquire 1D ¹H Spectrum"]; Acq3 [label="Acquire 1D ¹³C Spectrum\n(Proton Decoupled)"]; Acq4 [label="Acquire 1D ¹⁹F Spectrum\n(Proton Coupled)"]; }

subgraph "cluster_Proc" { label="Data Processing & Analysis"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Proc1 [label="Fourier Transform & Phasing"]; Proc2 [label="Baseline Correction"]; Proc3 [label="Referencing & Integration"]; Proc4 [label="Spectral Interpretation"]; Proc1 -> Proc2 -> Proc3 -> Proc4; }

Prep2 -> Acq1; Acq1 -> Acq2; Acq1 -> Acq3; Acq1 -> Acq4; {Acq2, Acq3, Acq4} -> Proc1; } Diagram 1: NMR Analysis Workflow

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups and bonding vibrations within the molecule. The spectrum of 5-Fluoro-N,2-dimethylaniline will show characteristic absorptions for the N-H bond of the secondary amine, aromatic C-H bonds, C=C bonds of the benzene ring, the C-N bond, and the C-F bond.

Table 3: Predicted IR Absorption Frequencies for 5-Fluoro-N,2-dimethylaniline

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Rationale & Comparative Insights
N-H Stretch 3350 - 3450 Medium, Sharp This single, sharp peak is characteristic of a secondary amine N-H stretch, distinguishing it from the two peaks of a primary amine or the absence of a peak for a tertiary amine.[6]
Aromatic C-H Stretch 3000 - 3100 Medium These absorptions are typical for sp² C-H bonds in aromatic systems.
Aliphatic C-H Stretch 2800 - 3000 Medium Corresponds to the stretching vibrations of the two methyl groups (N-CH₃ and Ar-CH₃).
Aromatic C=C Stretch 1580 - 1620 & 1470 - 1520 Strong to Medium These two bands are characteristic of the benzene ring skeletal vibrations. Their positions can be influenced by substituents.[7]
N-H Bend 1500 - 1550 Medium The in-plane bending vibration of the secondary amine N-H bond.
C-N Stretch (Aromatic) 1300 - 1360 Strong The stretching vibration of the C-N bond in aromatic amines is typically strong and found at a higher frequency than in aliphatic amines.[7]
C-F Stretch 1200 - 1270 Strong The C-F stretch is typically a strong and prominent band in the fingerprint region, providing clear evidence of fluorination.

| C-H Out-of-Plane Bending | 800 - 900 | Strong | The pattern of these bands is diagnostic of the substitution pattern on the aromatic ring (1,2,4-trisubstituted). |

Experimental Protocol for FTIR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application: Place one to two drops of liquid 5-Fluoro-N,2-dimethylaniline directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

dot graph "IR_Workflow" { layout="dot"; rankdir="TB"; graph [fontname="Arial", fontsize=12, label="Diagram 2: FTIR-ATR Analysis Workflow", labelloc=b]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start", shape=ellipse, fillcolor="#FFFFFF"]; Clean [label="Clean ATR Crystal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Background [label="Acquire Background\nSpectrum"]; Sample [label="Apply Liquid Sample\nto Crystal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acquire [label="Acquire Sample\nSpectrum (16-32 Scans)"]; Process [label="Generate Absorbance/\nTransmittance Spectrum", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Identify Characteristic\nFunctional Group Peaks", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF"];

Start -> Clean -> Background -> Sample -> Acquire -> Process -> Analyze -> End; } Diagram 2: FTIR-ATR Analysis Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule and offers insights into its structure through analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique that will induce characteristic fragmentation.

Predicted Mass Spectrum and Fragmentation

The molecular formula of 5-Fluoro-N,2-dimethylaniline is C₈H₁₀FN, with a monoisotopic mass of 139.08 g/mol .

  • Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 139 . This peak should be relatively intense, as the aromatic ring provides stability.

  • Key Fragmentation Pathways:

    • (M-1)⁺: A peak at m/z = 138 is highly probable, arising from the loss of a hydrogen atom from the N-methyl group to form a stable iminium cation stabilized by the aromatic ring. This is often the base peak for N-alkylanilines. The mass spectrum of 2,N-dimethylaniline shows a prominent (M-1) peak.[8]

    • (M-15)⁺: Loss of a methyl radical (•CH₃) from the N-methyl group would result in a fragment at m/z = 124 .

    • Benzylic Cleavage: Although less common for the N-methyl group itself, fragmentation of the aromatic methyl group is possible.

    • Ring Fragmentation: Further fragmentation can involve the loss of HCN (m/z = 112) or other small neutral molecules from the ring structure.

Table 4: Predicted Key Fragments in the EI Mass Spectrum

m/z Proposed Fragment Proposed Structure/Formula Rationale
139 Molecular Ion [M]⁺• [C₈H₁₀FN]⁺• Parent ion.
138 [M-H]⁺ [C₈H₉FN]⁺ Loss of H• from N-CH₃ to form a stable iminium ion. Expected to be the base peak.
124 [M-CH₃]⁺ [C₇H₇FN]⁺ Loss of a methyl radical from the N-methyl group.
109 [M-CH₃-CH₃]⁺ or [M-C₂H₆]⁺• [C₆H₄FN]⁺ Subsequent loss of the second methyl group or rearrangement.

| 96 | [C₆H₅F]⁺• | Fluorobenzene cation radical | Loss of the dimethylamino moiety. |

Experimental Protocol for GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of 5-Fluoro-N,2-dimethylaniline (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: Set to 250 °C with a split ratio (e.g., 50:1).

    • Column: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm).

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Analyzer: Quadrupole, scanning a mass range of m/z 40-400.

  • Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways.

dot graph "MS_Fragmentation" { layout="dot"; rankdir="LR"; graph [fontname="Arial", fontsize=12, label="Diagram 3: Predicted EI-MS Fragmentation Pathway", labelloc=b]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

M [label="[M]⁺•\nm/z = 139"]; M_minus_H [label="[M-H]⁺\nm/z = 138\n(Base Peak)"]; M_minus_CH3 [label="[M-CH₃]⁺\nm/z = 124"];

M -> M_minus_H [label="- H•"]; M -> M_minus_CH3 [label="- •CH₃"]; } Diagram 3: Predicted EI-MS Fragmentation Pathway

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of 5-Fluoro-N,2-dimethylaniline. ¹H, ¹³C, and ¹⁹F NMR together create a detailed map of the molecular skeleton and electronic environment. IR spectroscopy confirms the presence of key functional groups, particularly the secondary amine and carbon-fluorine bond. Mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns that are diagnostic of the N,2-dimethylaniline substructure. This guide provides a robust predictive framework for scientists and researchers, enabling them to confidently interpret empirical data and validate the integrity of this important chemical building block.

References

  • Chemical Science (RSC Publishing). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]

  • NIST. 2-Fluoro-5-methylaniline Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]

  • Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical Journal, 55(4), 799–804. Available at: [Link]

  • University of Ottawa. 19Flourine NMR. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum of N,N-Dimethylaniline. Available at: [Link]

  • University of Wisconsin-Madison. 19F NMR Reference Standards. Available at: [Link]

  • PubChem. 2,N-Dimethylaniline. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. N,N-Dimethylaniline. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. N,N-Dimethylaniline. Available at: [Link]

  • Catikkas, B. (2017). Raman and FT-IR spectra, DFT and SQMFF calculations for N,N-dimethylaniline. PEN, 5(2), 237-244. Available at: [Link]

  • NIST. Benzenamine, N,N-dimethyl- IR Spectrum. NIST Chemistry WebBook. Available at: [Link]

  • Raja, G., et al. (2015). Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations. International Journal of ChemTech Research, 7(6), 2665-2668. Available at: [Link]

Sources

Foundational

Introduction: The Strategic Role of Fluorination in Anilines

An In-depth Technical Guide to the Physical Characteristics of 5-Fluoro-N,2-dimethylaniline For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and material scie...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Characteristics of 5-Fluoro-N,2-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and material science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. Fluorinated compounds often exhibit profoundly altered physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] 5-Fluoro-N,2-dimethylaniline, a substituted aromatic amine, represents a valuable building block within this class of molecules. Its unique arrangement of a fluorine atom, a methyl group on the aromatic ring, and a methyl group on the nitrogen atom provides a nuanced profile of steric and electronic properties.

This guide serves as a comprehensive technical overview of the physical and chemical characteristics of 5-Fluoro-N,2-dimethylaniline. As experimental data for this specific isomer is not widely published, we will apply established principles of physical organic chemistry and draw upon data from structurally related analogs to provide a predictive and practical framework for its handling, characterization, and application.

Section 1: Molecular Structure and Chemical Identity

A precise understanding of a molecule's structure is fundamental to predicting its behavior. 5-Fluoro-N,2-dimethylaniline combines the features of a secondary aniline with aromatic fluorination and methylation.

Key Identifiers:

  • Chemical Name: 5-Fluoro-N,2-dimethylaniline

  • CAS Number: 881848-77-7[2][3]

  • Molecular Formula: C₈H₁₀FN[2]

  • Molecular Weight: 139.17 g/mol [2]

The structure features a fluorine atom at the C5 position, a methyl group at the C2 position, and a secondary N-methyl amine. The fluorine atom, being highly electronegative, acts as a weak electron-withdrawing group by induction but a weak electron-donating group by resonance. This electronic influence, combined with the steric bulk of the ortho-methyl group, significantly modulates the reactivity and basicity of the amine nitrogen.

Caption: Molecular Structure of 5-Fluoro-N,2-dimethylaniline.

Section 2: Core Physicochemical Properties

PropertyValue / Predicted ValueRationale / Analog Data
Appearance Colorless to light yellow/orange liquid or low-melting solidTypical for aromatic amines, which can oxidize and darken over time.[5][7]
Melting Point ~ 25-35 °C (Predicted)Lower than 5-Fluoro-2-methylaniline (36 °C)[4] due to N-methylation disrupting crystal packing, but likely solid at room temp.
Boiling Point ~ 190-210 °C (at 760 mmHg) (Predicted)Expected to be similar to or slightly higher than N,N-dimethylaniline (193-194 °C)[5][6] due to the added fluorine and methyl group increasing molecular weight.
Density ~ 1.0 - 1.1 g/mL (Predicted)Fluorination typically increases density compared to non-fluorinated analogs (N,N-dimethylaniline: ~0.96 g/mL).[6]
Solubility Soluble in common organic solvents (Ethanol, Acetone, Chloroform, Ether).[8] Low solubility in water.The aromatic ring and methyl groups confer nonpolar character, while the secondary amine offers some capacity for hydrogen bonding. Water solubility is expected to be low.[5]
pKa (of conjugate acid) ~ 4.0 - 4.5 (Predicted)The electron-withdrawing fluorine atom is expected to decrease the basicity of the amine nitrogen compared to N,N-dimethylaniline (pKa ~5.1).

Section 3: A Practical Guide to Spectroscopic Characterization

Verifying the identity and purity of 5-Fluoro-N,2-dimethylaniline is paramount. The following section outlines the expected spectroscopic signatures and a logical workflow for characterization.

Sample Sample of 5-Fluoro-N,2-dimethylaniline MS Mass Spectrometry (MS) Sample->MS Mol. Weight (139.17) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Connectivity & J-Coupling IR Infrared (IR) Spectroscopy Sample->IR Functional Groups Structure Structure Confirmed MS->Structure NMR->Structure IR->Structure Purity Purity Analysis (GC/HPLC) Structure->Purity Quantify

Caption: Standard workflow for the structural elucidation of an organic molecule.

Step-by-Step Characterization Protocol
  • Mass Spectrometry (MS):

    • Objective: Confirm molecular weight.

    • Methodology: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). Analyze using Electrospray Ionization (ESI) in positive mode.

    • Expected Result: A prominent molecular ion peak [M+H]⁺ at m/z 140.1. The fragmentation pattern would likely show losses of methyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: Elucidate the precise atomic connectivity and confirm isomeric purity.

    • Methodology: Dissolve ~5-10 mg of the sample in 0.5 mL of a deuterated solvent (e.g., CDCl₃). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

    • Predicted ¹H NMR Spectrum:

      • Aromatic Protons (3H): Three distinct signals in the ~6.5-7.5 ppm range. The protons will exhibit complex splitting patterns due to both H-H and H-F coupling.

      • N-H Proton (1H): A broad singlet, position variable, likely ~3.5-4.5 ppm.

      • N-Methyl Protons (3H): A singlet (or doublet if coupled to N-H) around ~2.8-3.0 ppm.

      • Ring-Methyl Protons (3H): A singlet around ~2.1-2.3 ppm.

    • Predicted ¹³C NMR Spectrum:

      • Aromatic Carbons: Eight distinct signals. The carbon directly attached to the fluorine (C5) will show a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz). Carbons two (C4, C6) and three (C1, C3) bonds away will show smaller couplings.

      • Methyl Carbons: Two distinct signals for the N-methyl and ring-methyl carbons.

    • Predicted ¹⁹F NMR Spectrum:

      • A single resonance, likely appearing as a multiplet due to coupling with the aromatic protons.

  • Infrared (IR) Spectroscopy:

    • Objective: Identify key functional groups.

    • Methodology: Analyze a thin film of the liquid sample between salt plates or using an ATR accessory.

    • Expected Absorption Bands:

      • ~3400 cm⁻¹: N-H stretch (characteristic of a secondary amine).

      • ~2800-3000 cm⁻¹: C-H stretches (aromatic and aliphatic).

      • ~1600 cm⁻¹: C=C aromatic ring stretches.

      • ~1200-1300 cm⁻¹: C-N stretch.

      • ~1100-1250 cm⁻¹: C-F stretch.

Section 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 5-Fluoro-N,2-dimethylaniline is not widely available, the hazards can be inferred from close structural analogs like N,N-dimethylaniline and other fluorinated anilines.[9] These compounds are generally toxic by inhalation, ingestion, and skin contact, and may be suspected carcinogens.[9][10]

Mandatory Safe Handling Protocol
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).

    • Eye Protection: Use chemical safety goggles and a face shield.

    • Lab Coat: A standard laboratory coat is required.

  • Handling: Avoid direct contact with skin and eyes. Prevent inhalation of any vapors or mists. Keep away from heat, sparks, and open flames, as related anilines can be combustible.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

  • Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. Do not allow the material to enter drains or waterways, as anilines can be toxic to aquatic life.[11]

Conclusion: A Versatile Intermediate for Advanced Applications

5-Fluoro-N,2-dimethylaniline is a specialized chemical intermediate with significant potential in research and development, particularly in the synthesis of pharmaceuticals and advanced materials. Its physical characteristics—a low melting point, moderate boiling point, and solubility in organic solvents—make it amenable to a variety of reaction conditions. The key to its utility lies in the strategic placement of the fluoro and methyl groups, which provides chemists with a tool to fine-tune molecular properties. By understanding its predicted characteristics and adhering to rigorous safety and characterization protocols, researchers can effectively leverage this compound to drive innovation in drug discovery and beyond.

References

  • PubChem. (n.d.). 5-fluoro-2-(isocyanatomethyl)-N,N-dimethylaniline. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Fluoro-2-methylaniline in Pharmaceutical Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 13). Mastering the Synthesis of 5-Fluoro-2-methylaniline: A Guide for Chemical Professionals. Retrieved from [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet - N,N-Dimethylaniline. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 2-Fluoro-N,N-Dimethylaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylaniline. Retrieved from [Link]

  • European Patent Office. (1997, May 1). Process for the preparation of fluoro compounds from the corresponding amines. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylaniline. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring N,N-Dimethylaniline: Properties, Applications, and Industry Insights. Retrieved from [Link]

  • MIT-IVY Industry Co., Ltd. (n.d.). N,N-Dimethylaniline for synthesis. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). N,2-dimethylaniline. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

  • The Good Scents Company. (n.d.). N,N-dimethyl aniline. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound N,N-Dimethylaniline (FDB005128). Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to the Solubility Profile of 5-Fluoro-N,2-dimethylaniline

Foreword: Understanding the Significance of Solubility in Drug Development In the landscape of pharmaceutical sciences and synthetic chemistry, the solubility of a compound is a critical physicochemical property that dic...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Significance of Solubility in Drug Development

In the landscape of pharmaceutical sciences and synthetic chemistry, the solubility of a compound is a critical physicochemical property that dictates its journey from a laboratory curiosity to a viable therapeutic agent or a key industrial intermediate. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's solubility profile is not merely academic; it is a cornerstone of process development, formulation design, and ultimately, therapeutic efficacy. This guide focuses on 5-Fluoro-N,2-dimethylaniline, a substituted aniline that, like many of its chemical cousins, holds potential as a building block in the synthesis of complex molecules.[1][2] The strategic incorporation of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated intermediates like this one of particular interest in modern drug discovery.[1][3]

This document provides an in-depth exploration of the theoretical and practical aspects of the solubility of 5-Fluoro-N,2-dimethylaniline. We will delve into its molecular characteristics, predict its behavior in various solvent systems, and provide a robust experimental framework for its quantitative determination. The insights and methodologies presented herein are designed to empower the reader to confidently assess and utilize this compound in their research and development endeavors.

Molecular Structure and Physicochemical Characteristics

To comprehend the solubility of 5-Fluoro-N,2-dimethylaniline, we must first examine its molecular architecture. The molecule consists of an aniline core, substituted with a fluorine atom at the 5-position, a methyl group at the 2-position, and an N-methyl group.

Caption: 2D Structure of 5-Fluoro-N,2-dimethylaniline.

Each substituent imparts specific properties that collectively govern the molecule's intermolecular interactions and, consequently, its solubility.

  • Aniline Core: The aromatic ring is inherently nonpolar and hydrophobic. The amino group, however, provides a site for hydrogen bonding and is weakly basic.

  • N-Methyl Group: The presence of a methyl group on the nitrogen atom makes this a secondary amine. This reduces its hydrogen bond-donating capacity compared to a primary amine but maintains its hydrogen bond-accepting ability.

  • 2-Methyl Group: This alkyl group increases the molecule's nonpolar character and steric bulk around the amino group.

  • 5-Fluoro Group: Fluorine is highly electronegative, introducing a dipole moment into the molecule. However, its small size and inability to act as a hydrogen bond donor mean its overall effect on aqueous solubility can be complex, often increasing lipophilicity.

A summary of the key physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₈H₁₀FN[4]
Molecular Weight 139.17 g/mol [4]
Appearance Expected to be a liquid or low-melting solidInferred from similar compounds[2][5]
Boiling Point ~193-200 °CInferred from isomers[2][5]
logP (Octanol/Water Partition Coefficient) Estimated: 2.5-3.0Inferred from similar compounds[6]

Theoretical Solubility Profile: A Predictive Analysis

A precise, experimentally determined solubility profile for 5-Fluoro-N,2-dimethylaniline is not widely published. However, based on its structure and the principles of intermolecular forces, we can construct a robust theoretical profile. The adage "like dissolves like" is our guiding principle here.

Aqueous Solubility

The aqueous solubility of aniline itself is limited (approximately 3.6 g/100 mL at 20°C), and the substituents on 5-Fluoro-N,2-dimethylaniline are expected to further decrease this.[7] Both the 2-methyl group and the 5-fluoro group increase the molecule's overall lipophilicity. While the nitrogen atom can act as a hydrogen bond acceptor, the steric hindrance from the adjacent 2-methyl group and the N-methyl group may impede this interaction with water molecules.

Crucially, as a substituted aniline, the molecule is basic. Therefore, its aqueous solubility will be highly dependent on pH. In acidic conditions (pH < 5), the amino group will be protonated to form an anilinium salt.[7] This ionic species will be significantly more polar and, thus, more soluble in water.[7]

Solubility in Organic Solvents

The solubility in organic solvents is predicted to be substantially higher than in water.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is expected. These solvents can engage in hydrogen bonding with the nitrogen atom and have a polarity that is compatible with the overall molecule.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated. These solvents can effectively solvate the molecule through dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): Moderate to high solubility is expected, particularly in aromatic solvents like toluene, due to favorable pi-stacking interactions with the phenyl ring. The presence of the polar functional groups may limit solubility in highly nonpolar aliphatic solvents like hexane.

The following diagram illustrates the key molecular features influencing its solubility.

main 5-Fluoro-N,2-dimethylaniline Solubility Profile aqueous Aqueous Solubility (Generally Low) main->aqueous organic Organic Solubility (Generally High) main->organic h_bond Hydrogen Bonding (Acceptor) aqueous->h_bond Promotes hydrophobic Hydrophobic Effects (Phenyl Ring, Methyl Groups) aqueous->hydrophobic Limits ph_effect pH-Dependence (Basic Nitrogen) aqueous->ph_effect Key Factor polar_protic Polar Protic (e.g., Ethanol) High Solubility organic->polar_protic polar_aprotic Polar Aprotic (e.g., DMSO) Good Solubility organic->polar_aprotic nonpolar Nonpolar (e.g., Toluene) Moderate to High Solubility organic->nonpolar

Caption: Factors governing the solubility of 5-Fluoro-N,2-dimethylaniline.

Experimental Protocol for Solubility Determination

To move from theoretical prediction to quantitative data, a robust experimental method is required. The shake-flask method is a gold-standard technique for determining equilibrium solubility.[8] The subsequent quantification is typically performed using High-Performance Liquid Chromatography with UV detection (HPLC-UV), a widely accessible and reliable analytical technique.[8]

Materials and Equipment
  • 5-Fluoro-N,2-dimethylaniline (solid)

  • Selected solvents (e.g., Water, pH 7.4 Buffer, 0.1 M HCl, Ethanol, Acetonitrile, Toluene)

  • Analytical balance

  • Scintillation vials with screw caps

  • Constant temperature shaker/incubator (e.g., 25 °C)

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 5-Fluoro-N,2-dimethylaniline to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The presence of excess solid is crucial to ensure equilibrium is reached.[8]

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[8]

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.[8]

  • Quantification by HPLC-UV:

    • Prepare a series of standard solutions of 5-Fluoro-N,2-dimethylaniline in a suitable solvent (often the HPLC mobile phase) at known concentrations.

    • Develop a suitable HPLC-UV method. This involves selecting an appropriate column, mobile phase, flow rate, and a UV detection wavelength where the analyte has strong absorbance.

    • Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration. The curve must demonstrate good linearity (R² > 0.99).

    • Dilute the filtered sample solution with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample solution and determine its concentration from the calibration curve.

    • Calculate the original solubility in the solvent by accounting for the dilution factor.

The following diagram outlines this experimental workflow.

start Start step1 Add Excess Solute to Solvent start->step1 step2 Equilibrate (24-72h at const. T) step1->step2 step3 Settle & Filter (0.22 µm filter) step2->step3 step4 Dilute Sample for Analysis step3->step4 step5 Quantify by HPLC-UV step4->step5 end End (Solubility Data) step5->end

Caption: Workflow for Shake-Flask Solubility Determination.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Fluoro-N,2-dimethylaniline may not be readily available, data from closely related compounds like N,N-dimethylaniline and other substituted anilines indicate that it should be handled with care.[5][9][10][11] Aniline and its derivatives are toxic and can be absorbed through the skin.[12]

  • Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[5][11] May be a suspected carcinogen.[5][11]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid creating aerosols or dust. Keep away from heat and open flames.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.[11]

Conclusion

The solubility profile of 5-Fluoro-N,2-dimethylaniline is a critical parameter for its application in research and drug development. While specific published data is scarce, a thorough analysis of its molecular structure allows for a strong predictive understanding of its behavior. It is expected to have low, pH-dependent aqueous solubility and good solubility in a range of organic solvents. This guide provides the theoretical foundation and a detailed, actionable experimental protocol to empower scientists to determine the precise solubility of this compound. Such data is invaluable for informed decision-making in medicinal chemistry, process development, and formulation science.

References

  • PubChem. 5-fluoro-2-(isocyanatomethyl)-N,N-dimethylaniline. National Center for Biotechnology Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-Fluoro-2-methylaniline in Pharmaceutical Synthesis. [Link]

  • ResearchGate. Properties (solubility, colour, homogeneity and adhesion) of substituted polyanilines. [Link]

  • DP Education. Practical NO 29 - Tests for aniline. YouTube. [Link]

  • ResearchGate. Solubility experiments of aniline tetramer in different solvents. [Link]

  • Chemistry LibreTexts. Factors that Affect Solubility. [Link]

  • Quora. What is the best way to make aniline dissolve in water? [Link]

  • ResearchGate. Substituent and Solvent Effects on the Electrochemical Oxidation of para- and meta-Substituted Anilines. [Link]

  • National Institutes of Health. Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. [Link]

  • DC Fine Chemicals. Safety Data Sheet for N,N-Dimethylaniline. [Link]

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  • PubChem. N,N-Dimethylaniline. National Center for Biotechnology Information. [Link]

  • MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

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Foundational

Introduction: The Role of 5-Fluoro-n,2-dimethylaniline in Modern Chemistry

An In-depth Technical Guide to the Purity and Specifications of 5-Fluoro-n,2-dimethylaniline 5-Fluoro-n,2-dimethylaniline (CAS No. 881848-77-7) is a substituted aniline derivative that serves as a critical building block...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purity and Specifications of 5-Fluoro-n,2-dimethylaniline

5-Fluoro-n,2-dimethylaniline (CAS No. 881848-77-7) is a substituted aniline derivative that serves as a critical building block in the synthesis of complex organic molecules.[1] Its structural features—a fluorine atom imparting unique electronic properties and metabolic stability, and two methyl groups influencing steric and electronic characteristics—make it a valuable intermediate in the pharmaceutical and agrochemical industries. For researchers and drug development professionals, ensuring the purity and adhering to strict specifications of this compound is paramount. The presence of even trace impurities can significantly impact reaction yields, introduce unwanted side products, and compromise the safety and efficacy of the final active ingredient.

This guide provides a comprehensive technical overview of the key quality attributes of 5-Fluoro-n,2-dimethylaniline. Moving beyond a simple data sheet, we will explore the causality behind its impurity profile, detail robust analytical methodologies for its characterization, and establish a framework for defining its specifications.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of 5-Fluoro-n,2-dimethylaniline is the first step in its effective handling, analysis, and application. These properties dictate storage conditions, solvent selection for reactions and analysis, and potential safety considerations.

PropertyValueReference(s)
CAS Number 881848-77-7[1]
Molecular Formula C₈H₁₀FN[1]
Molecular Weight 139.17 g/mol [1]
Appearance Typically a liquid or low-melting solid[2]
Boiling Point Not specified, but related anilines boil around 190-200 °C[3]
Density Not specified, but related anilines are ~0.96 g/cm³
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, acetonitrile, and dichloromethane.[3]
pKa Estimated around 4.5-5.0 (aniline-like basicity)[4]

Synthesis and Impurity Profile: A Mechanistic Perspective

The purity of 5-Fluoro-n,2-dimethylaniline is intrinsically linked to its synthetic route. While multiple pathways can be envisioned, a common and logical approach involves the N-methylation of 5-fluoro-2-methylaniline. Understanding this pathway allows us to anticipate potential process-related impurities.

G cluster_0 Precursor Synthesis cluster_1 Final N-Methylation Step cluster_2 Potential Impurities 4-Fluoro-2-nitrotoluene 4-Fluoro-2-nitrotoluene 5-Fluoro-2-methylaniline 5-Fluoro-2-methylaniline 4-Fluoro-2-nitrotoluene->5-Fluoro-2-methylaniline Reduction (e.g., Fe/HCl, H₂/Pd) 5-Fluoro-2-methylaniline_ref 5-Fluoro-2-methylaniline Final_Product 5-Fluoro-n,2-dimethylaniline 5-Fluoro-2-methylaniline_ref->Final_Product N-Methylation (e.g., CH₃I, Dimethyl Sulfate) Impurity1 Unreacted 5-Fluoro-2-methylaniline (Starting Material) Impurity2 Regioisomers (e.g., 3-Fluoro-2-methylaniline) Impurity3 Over-methylation Product (Quaternary Ammonium Salt) Impurity4 Residual Solvents & Reagents

Caption: Plausible synthetic pathway and resulting impurity profile.

Expertise in Action: Why This Pathway Dictates Our Analytical Strategy

The most probable impurities arising from this synthesis are:

  • Starting Material: Incomplete N-methylation will leave residual 5-fluoro-2-methylaniline.

  • Regioisomers: Impurities in the 5-fluoro-2-methylaniline starting material, such as other isomers of fluoro-methylaniline, will carry through to the final product.[5]

  • Over-methylation Products: The use of potent methylating agents can lead to the formation of a quaternary ammonium salt, which is non-volatile and highly polar.

  • Residual Solvents and Reagents: Solvents used during the reaction and purification (e.g., Toluene, THF, Ethyl Acetate) and excess reagents must be monitored.

Our analytical methods must therefore be designed not only to quantify the main peak but also to resolve and detect these specific, mechanistically-derived impurities.

Analytical Methodologies for Purity and Specification Verification

A multi-pronged analytical approach is required for the robust characterization of 5-Fluoro-n,2-dimethylaniline. No single technique is sufficient; instead, a combination of chromatography for separation and spectroscopy for identification provides a self-validating system.

cluster_chromatography Chromatographic Separation & Quantification cluster_spectroscopy Structural Confirmation & Identity Sample Sample Batch Prep Sample Preparation Dissolution in appropriate solvent (e.g., ACN/H₂O) Sample->Prep HPLC HPLC-UV Purity Assay Quantification of non-volatile impurities Prep->HPLC:f0 Primary Assay GC GC-MS Purity Assay Quantification of volatile impurities & residual solvents Prep->GC:f0 Orthogonal Assay NMR ¹H & ¹⁹F NMR Structural Confirmation Isomer Identification Prep->NMR Identity Final Certificate of Analysis (CoA) HPLC->Final Purity (%) MS Mass Spectrometry Molecular Weight Confirmation (from GC-MS or LC-MS) GC->MS Identity GC->Final Purity (%), Solvents (ppm) NMR->Final Confirms Structure MS->Final Confirms MW

Caption: Integrated analytical workflow for quality control.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

Principle: HPLC is the workhorse for purity determination of non-volatile organic compounds. A reverse-phase method is ideal, where the polar mobile phase moves the moderately polar aniline over a nonpolar stationary phase (C18). Impurities with different polarities will elute at different times, allowing for separation and quantification.

Detailed Protocol:

  • System: HPLC with UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 Reverse-Phase, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid (for improved peak shape).

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile/Water to make a 1 mg/mL stock. Dilute further to ~0.1 mg/mL for injection.[6]

  • Injection Volume: 10 µL.

  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be <2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

  • Quantification: Purity is calculated based on area percent (Area of main peak / Total area of all peaks) x 100%.

Rationale: The gradient elution ensures that both more polar (e.g., quaternary salt) and less polar impurities are eluted and quantified. Formic acid protonates the aniline, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate integration.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatiles and Orthogonal Purity

Principle: GC-MS is an excellent orthogonal technique to HPLC. It is highly sensitive for volatile and semi-volatile compounds. The sample is vaporized and separated based on boiling point and interaction with the column's stationary phase. The mass spectrometer provides molecular weight information and fragmentation patterns, aiding in the definitive identification of impurities.[8][9]

Detailed Protocol:

  • System: Gas chromatograph with a mass selective detector.

  • Column: DB-5ms or equivalent (low-bleed 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1 mL/min.[9]

  • Oven Program: Initial temperature of 70 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).[9]

  • Injector: Split/splitless inlet at 250 °C, split ratio 50:1.

  • MS Detector: Transfer line at 280 °C. Ion source at 230 °C. Scan range m/z 40-450.

  • Sample Preparation: Prepare a ~1 mg/mL solution in Ethyl Acetate or Dichloromethane.

  • Injection Volume: 1 µL.

  • Analysis: The resulting total ion chromatogram (TIC) is used for purity calculation by area percent. Mass spectra of minor peaks are compared against libraries and the fragmentation pattern of the main peak to identify impurities.

Expert Insight: Direct injection of anilines can sometimes lead to peak tailing. If this is observed, derivatization with an agent like Trifluoroacetic Anhydride (TFAA) can be employed. This converts the polar N-H group (if present in impurities like the starting material) into a nonpolar, more volatile N-trifluoroacetyl group, significantly improving chromatography.[10]

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Principle: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. ¹H NMR confirms the number and connectivity of protons, while ¹⁹F NMR is highly specific for the fluorine environment, and ¹³C NMR shows the carbon skeleton. It is invaluable for identifying isomers.

Protocol Outline:

  • System: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Analysis: Acquire ¹H, ¹³C, and ¹⁹F spectra.

  • Interpretation:

    • ¹H NMR: Expect signals for the two aromatic protons, the N-methyl group singlet, the C-methyl group singlet, and potentially the N-H proton if the starting material is present.

    • ¹⁹F NMR: Expect a single resonance, with coupling to nearby aromatic protons, confirming the fluorine's position.

    • ¹³C NMR: The spectrum will show eight distinct carbon signals. Spectral data for related compounds can aid in assignment.[11][12]

Defining Specifications

Based on the analytical capabilities described, a typical specification sheet for high-purity 5-Fluoro-n,2-dimethylaniline for research and development purposes would be as follows.

ParameterSpecificationMethod
Appearance Conforms to standardVisual
Identity Conforms to structure¹H NMR & ¹⁹F NMR
Purity (Assay) ≥ 98.0% (Area %)HPLC
Purity (Orthogonal) ≥ 98.0% (Area %)GC-MS
Any Single Impurity ≤ 0.5%HPLC / GC-MS
Total Impurities ≤ 2.0%HPLC / GC-MS
Residual Solvents Per request/ICH limitsHeadspace GC-MS
Water Content ≤ 0.5%Karl Fischer

Safety and Handling

As a substituted aniline, 5-Fluoro-n,2-dimethylaniline must be handled with care. It is presumed to be toxic and potentially carcinogenic.[13]

  • Engineering Controls: Always handle inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.

  • Toxicological Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[13] Suspected of causing cancer.

  • Environmental Hazards: Toxic to aquatic life with long-lasting effects.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.

Conclusion

The quality of 5-Fluoro-n,2-dimethylaniline is not defined by a single purity value but by a comprehensive understanding of its synthesis, a robust, multi-technique analytical assessment, and a clearly defined set of specifications. For scientists in drug discovery and development, applying this rigorous, mechanistically-informed approach to quality control is essential for ensuring the reliability of experimental outcomes and the safety of resulting products.

References

  • NINGBO INNO PHARMCHEM CO.,LTD . (2025). Mastering the Synthesis of 5-Fluoro-2-methylaniline: A Guide for Chemical Professionals. Available at: [Link]

  • SIELC Technologies . Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column. Available at: [Link]

  • DC Fine Chemicals . (2025). Safety Data Sheet - N,N-Dimethylaniline. Available at: [Link]

  • Dörgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. Available at: [Link]

  • Agilent . Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Available at: [Link]

  • G. Al-Hazmi, et al. (2016). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal For Science. Available at: [Link]

  • F. S. de Oliveira, et al. (2016). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • PubChem . N,N-Dimethylaniline. Available at: [Link]

  • M. Headley, et al. (2010). The basicity of substituted N,N‐dimethylanilines in solution and in the gas phase. ResearchGate. Available at: [Link]

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Exploratory

Unveiling the Potential: A Technical Guide to the Biological Activity of 5-Fluoro-N,2-dimethylaniline

For the attention of Researchers, Scientists, and Drug Development Professionals. Preamble: Charting a Course into Unexplored Territory In the vast landscape of chemical entities with therapeutic potential, many remain u...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Preamble: Charting a Course into Unexplored Territory

In the vast landscape of chemical entities with therapeutic potential, many remain uncharted. 5-Fluoro-N,2-dimethylaniline is one such molecule. While direct biological data for this specific compound is not yet publicly available, its structural motifs—a fluorinated aniline core—suggest a rich field of potential biological activities worthy of investigation. This technical guide, therefore, serves not as a summary of known functions, but as a strategic roadmap for the elucidation of its biological and toxicological profile. We will proceed from a foundation of chemical principles and data from analogous structures to build a compelling case for its study and to propose a rigorous, multi-tiered research program.

Molecular Architecture and Physicochemical Postulates

5-Fluoro-N,2-dimethylaniline is a substituted aniline with a molecular formula of C₈H₁₀FN. Its structure is characterized by three key features: an aniline core, a fluorine atom at the 5-position, and two methyl groups, one on the aromatic ring at the 2-position and one on the nitrogen atom.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight 139.17 g/mol Calculated from the molecular formula.
Lipophilicity (LogP) Likely increased compared to N,2-dimethylanilineThe fluorine atom is highly electronegative and can increase lipophilicity, potentially enhancing membrane permeability.[1][2][3]
Metabolic Stability Potentially enhancedThe carbon-fluorine bond is strong and can block sites of oxidative metabolism, a common strategy in drug design to increase a compound's half-life.[1][3]
pKa Likely alteredThe electron-withdrawing nature of fluorine can influence the basicity of the aniline nitrogen, affecting its ionization state at physiological pH.[1]

The strategic placement of the fluorine atom is of particular interest. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties, often leading to improved potency, selectivity, and pharmacokinetic profiles.[1][4] The presence of the N-methyl and 2-methyl groups will also influence the molecule's steric and electronic properties, which in turn will dictate its interactions with biological targets.

Extrapolating Potential Biological Activities from Structural Analogs

While direct studies on 5-Fluoro-N,2-dimethylaniline are absent, we can infer potential biological activities by examining its structural relatives.

  • Aniline and Substituted Anilines: This class of compounds is known for a wide range of biological effects, including antimicrobial, analgesic, and anti-inflammatory properties. However, they are also associated with toxicity, particularly hematotoxicity (hemolysis) and effects on the spleen and liver.[5][6] The toxicity of substituted anilines is often linked to the formation of reactive metabolites. The type and position of substituents are critical in determining the toxic potential.[5][7]

  • N,N-dimethylaniline (DMA): The parent compound is a widely used industrial chemical and a precursor in the synthesis of dyes and pharmaceuticals.[8][9][10] Toxicologically, DMA is known to cause effects on the central nervous system, circulatory system, and blood.[11] Chronic exposure in animal studies has been linked to effects on the spleen, blood, and liver.[10] A study on a synthetic derivative, N,N-dimethylaniline-heliamine, has shown promising antiarrhythmic activity with relatively low acute toxicity in rats.[12]

  • Fluorinated Pharmaceuticals: The incorporation of fluorine is a common feature in many successful drugs. For instance, fluorinated heterocycles have demonstrated a wide array of therapeutic activities, including antiviral, anti-inflammatory, and enzymatic inhibitory effects.[4] The presence of a fluorine atom can enhance binding affinity to target proteins and improve bioavailability.[1]

Based on this evidence, 5-Fluoro-N,2-dimethylaniline could plausibly exhibit a range of biological activities, from therapeutic (e.g., anti-inflammatory, antimicrobial, anticancer) to toxicological. The key will be to determine the therapeutic index of the compound.

A Proposed Research Program for Elucidating Biological Activity

To systematically investigate the potential of 5-Fluoro-N,2-dimethylaniline, a phased research program is proposed, beginning with computational and in vitro studies and progressing to in vivo evaluation.

Phase 1: In Silico and In Vitro Characterization

This initial phase focuses on computational predictions and high-throughput in vitro screening to generate preliminary data on the compound's potential activities and liabilities.

3.1. In Silico Prediction

Computational tools can provide a cost-effective initial assessment of a small molecule's potential bioactivity and toxicity.[13][14][15][16]

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: Utilize QSAR models to predict potential biological targets and toxicological endpoints based on the chemical structure.[5][7]

  • Molecular Docking: Perform docking studies against a panel of known protein targets associated with inflammation, cancer, and microbial infections to identify potential binding interactions.

  • ADMET Prediction: Employ computational models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

3.2. In Vitro Biological Activity Screening

A panel of in vitro assays should be employed to screen for a broad range of potential biological activities.[17][18]

  • Antimicrobial Assays: Test against a panel of pathogenic bacteria and fungi using methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

  • Anticancer Assays: Screen against a panel of cancer cell lines (e.g., NCI-60) to assess cytotoxicity and anti-proliferative effects.[17] Assays such as the MTT or CellTiter-Glo® assay can be used to determine the IC50 values.[19]

  • Anti-inflammatory Assays: Evaluate the compound's ability to inhibit key inflammatory mediators, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenase (LOX), and to modulate cytokine production in immune cells.

  • Enzyme Inhibition Assays: Screen against a panel of therapeutically relevant enzymes to identify potential inhibitory activity.

3.3. In Vitro Toxicology Assessment

Early assessment of toxicity is crucial to de-risk further development.[20]

  • Cytotoxicity Assays: Determine the compound's general cytotoxicity in non-cancerous cell lines (e.g., hepatocytes, renal cells) to establish a preliminary therapeutic window.

  • Genotoxicity Assays: Conduct an Ames test to assess mutagenic potential and an in vitro micronucleus assay to evaluate chromosomal damage.[11]

  • hERG Channel Assay: Evaluate the potential for cardiotoxicity by assessing the compound's effect on the hERG potassium channel.[21]

  • Metabolic Stability Assay: Use liver microsomes to determine the compound's metabolic stability and identify potential metabolites.

The workflow for Phase 1 is illustrated below:

cluster_0 Phase 1: In Silico & In Vitro Evaluation A 5-Fluoro-N,2-dimethylaniline B In Silico Prediction (QSAR, Docking, ADMET) A->B C In Vitro Biological Activity Screening A->C D In Vitro Toxicology Assessment A->D E Data Analysis & Prioritization B->E C->E D->E

Caption: Phase 1 Workflow for 5-Fluoro-N,2-dimethylaniline Evaluation.

Phase 2: In Vivo Pharmacokinetics and Toxicology

Should the results from Phase 1 indicate a promising therapeutic window, the investigation would proceed to in vivo studies in animal models.[22]

4.1. Pharmacokinetic (PK) Studies

Understanding the compound's behavior in a living organism is essential.[23]

  • Single-Dose PK: Administer a single dose of the compound to rodents (e.g., mice or rats) via intravenous and oral routes to determine key PK parameters such as bioavailability, half-life, clearance, and volume of distribution.

4.2. Acute and Sub-chronic Toxicity Studies

These studies are designed to identify potential target organs for toxicity and to determine a safe dose range for further studies.[20][21]

  • Acute Toxicity Study: Determine the maximum tolerated dose (MTD) in two rodent species.

  • 28-Day Repeated-Dose Toxicity Study: Administer the compound daily for 28 days at multiple dose levels to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).[5] This study should include comprehensive hematology, clinical chemistry, and histopathological evaluation of major organs.

The workflow for Phase 2 is as follows:

cluster_1 Phase 2: In Vivo Evaluation F Promising In Vitro Profile G Pharmacokinetic (PK) Studies F->G H Acute & Sub-chronic Toxicity Studies F->H I Go/No-Go Decision for Efficacy Studies G->I H->I

Caption: Phase 2 Workflow for In Vivo Characterization.

Phase 3: In Vivo Efficacy Studies

If the compound demonstrates a favorable pharmacokinetic and safety profile, the final preclinical phase would involve testing its efficacy in relevant animal models of disease. The choice of models will be dictated by the most promising activities identified in Phase 1.

Anticipated Toxicological Profile and Mitigation Strategies

Based on the toxicology of related anilines, potential toxicities for 5-Fluoro-N,2-dimethylaniline may include:

  • Hematotoxicity: Aniline and its derivatives are known to induce methemoglobinemia and hemolysis.[5]

  • Splenotoxicity: The spleen is a common target organ for aniline-induced toxicity in rodents.[6]

  • Hepatotoxicity and Nephrotoxicity: Effects on the liver and kidneys have also been reported for some substituted anilines.[5]

Mitigation Strategies:

  • Close Monitoring: During in vivo studies, close monitoring of hematological parameters, spleen weight and histology, and liver and kidney function markers will be essential.

  • Structure-Toxicity Relationship Studies: If toxicity is observed, the synthesis and evaluation of analogs with modifications to the substitution pattern could be explored to mitigate the toxic effects while retaining the desired biological activity.

Conclusion and Future Directions

5-Fluoro-N,2-dimethylaniline represents an intriguing, yet uncharacterized, chemical entity. Its structure suggests a high probability of biological activity, but also a potential for toxicity. The proposed research program provides a systematic and logical framework for elucidating its pharmacological and toxicological profile. The insights gained from such a program will not only define the therapeutic potential of this specific molecule but also contribute to a broader understanding of the structure-activity and structure-toxicity relationships of fluorinated anilines. The path forward requires a commitment to rigorous, data-driven investigation, with the ultimate goal of unlocking the potential of novel chemical matter for the benefit of human health.

References

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Foundational

A Technical Guide to 5-Fluoro-N,2-dimethylaniline and Its Derivatives: Synthesis, Properties, and Applications in Modern Research

An In-depth Technical Guide Executive Summary: This guide provides a comprehensive technical overview of 5-Fluoro-N,2-dimethylaniline, a fluorinated aromatic amine of significant interest to the scientific community. We...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Executive Summary: This guide provides a comprehensive technical overview of 5-Fluoro-N,2-dimethylaniline, a fluorinated aromatic amine of significant interest to the scientific community. We will explore its fundamental chemical properties, detail robust synthetic methodologies, and contextualize its importance as a versatile building block. The primary focus will be on the strategic application of its derivatives, particularly within the realm of medicinal chemistry and drug development, while also touching upon its potential in materials science and other industrial sectors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of fluorinated synthons in their work.

The Strategic Advantage of Fluorination in Chemical Synthesis

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the carbon-fluorine bond, including its high strength and polarity, impart significant advantages.[1][2] Incorporating fluorine can enhance a molecule's lipophilicity and metabolic stability, leading to improved bioavailability and a more favorable pharmacokinetic profile.[1] It is estimated that approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to its profound impact on drug design.[1][2]

Aniline and its derivatives are considered "privileged scaffolds" in drug discovery, appearing in a vast array of biologically active compounds. When combined, the strategic placement of a fluorine atom on an aniline framework, as seen in 5-Fluoro-N,2-dimethylaniline, creates a highly valuable and versatile intermediate for synthesizing novel chemical entities.

Core Compound Profile: 5-Fluoro-N,2-dimethylaniline

5-Fluoro-N,2-dimethylaniline is a substituted aniline that serves as a key starting material for more complex molecular architectures. Its structure features a fluorine atom at the 5-position, a methyl group at the 2-position, and an N,N-dimethylated amino group. These substitutions precisely tune the electronic properties and steric profile of the benzene ring, influencing its reactivity in subsequent chemical transformations.

Table 1: Physicochemical Properties of 5-Fluoro-N,2-dimethylaniline

PropertyValueReference
CAS Number 881848-77-7[3][4]
Molecular Formula C₈H₁₀FN[3]
Molecular Weight 139.17 g/mol [3]
SMILES CC1=C(C=C(C=C1)F)NC[3]
Related Salt Hydrochloride (CAS: 2995291-54-6)[5]
Typical Use Research and Development Intermediate[3]

Synthesis and Methodologies

The synthesis of 5-Fluoro-N,2-dimethylaniline is not commonly detailed as a final product but can be logically constructed from known, reliable organic reactions. A robust and scalable two-step approach involves the reduction of a nitroaromatic precursor followed by exhaustive N-methylation.

G A 4-Fluoro-2-nitrotoluene B 5-Fluoro-2-methylaniline A->B  Reduction  (e.g., Fe/HCl, Ethanol) C 5-Fluoro-N,2-dimethylaniline B->C  N,N-Dimethylation  (e.g., CH₃OH, Acid Catalyst)

Caption: Proposed synthetic workflow for 5-Fluoro-N,2-dimethylaniline.

Experimental Protocol 1: Synthesis of 5-Fluoro-2-methylaniline (Intermediate)

This procedure is based on a well-established method for the reduction of nitroarenes, which is favored for its cost-effectiveness and scalability.[6]

  • Causality: The use of iron powder in an acidic medium is a classic and highly efficient method for the chemoselective reduction of a nitro group in the presence of other functional groups like halogens. The reaction proceeds via a series of single-electron transfers from the iron metal.

  • Methodology:

    • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-Fluoro-2-nitrotoluene (1.0 eq) and ethanol.

    • Reagent Addition: Heat the mixture to reflux. Add iron powder (approx. 3.0 eq) portion-wise, followed by the careful addition of concentrated hydrochloric acid (catalytic amount).

    • Reaction: Maintain the reaction at reflux for several hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

    • Workup: After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts. Concentrate the filtrate under reduced pressure.

    • Isolation: Neutralize the residue with an aqueous base (e.g., NaOH solution) and extract the product into an organic solvent such as ethyl acetate.

    • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude 5-Fluoro-2-methylaniline can be purified further by column chromatography or distillation.

  • Self-Validation: The identity and purity of the product should be confirmed using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry (MS) to ensure the complete reduction of the nitro group and the integrity of the fluoro-methylaniline structure.

Experimental Protocol 2: N,N-Dimethylation to 5-Fluoro-N,2-dimethylaniline

This protocol adapts the industrial synthesis of N,N-dimethylaniline, a robust alkylation process.[7][8]

  • Causality: The reaction of an aniline with methanol in the presence of a strong acid catalyst proceeds via the formation of a highly electrophilic methylating agent in situ. The aniline nitrogen acts as a nucleophile, attacking the methyl group. The reaction is driven to completion by using an excess of methanol.

  • Methodology:

    • Setup: In a sealed pressure vessel, combine 5-Fluoro-2-methylaniline (1.0 eq), methanol (large excess, acting as both reagent and solvent), and a strong acid catalyst like sulfuric acid.[8]

    • Reaction: Heat the sealed vessel to a high temperature (e.g., 150-200°C) for several hours. The pressure will increase during the reaction.

    • Workup: After cooling the vessel, carefully vent any excess pressure. Quench the reaction mixture by pouring it over ice and neutralizing it with a strong base (e.g., NaOH).

    • Isolation: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Purification: Dry the combined organic layers over a suitable drying agent, filter, and remove the solvent in vacuo. The final product, 5-Fluoro-N,2-dimethylaniline, is typically purified by fractional distillation under reduced pressure.

  • Self-Validation: Purity is assessed by Gas Chromatography (GC). Structural confirmation is achieved via NMR (¹H, ¹³C, ¹⁹F) and MS, which will show the addition of two methyl groups to the nitrogen atom.

Derivatives in Drug Discovery: A Focus on Kinase Inhibition

The true value of 5-Fluoro-N,2-dimethylaniline lies in its role as a precursor to high-value, biologically active derivatives. The fluorinated aniline moiety is a key component in many targeted therapies, particularly in oncology.

A prominent example of a complex drug molecule that contains a related structural motif is SU11248 (Sunitinib) . While not a direct derivative, its synthesis relies on a 5-fluoro-substituted oxindole core, demonstrating the utility of such fluorinated building blocks in constructing potent enzyme inhibitors.[9] SU11248 is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets pathways such as the Vascular Endothelial Growth Factor Receptor (VEGF-R) and Platelet-Derived Growth Factor Receptor (PDGF-R).[9]

G cluster_0 Ligand (VEGF) Ligand (VEGF) RTK (VEGF-R2) RTK (VEGF-R2) Ligand (VEGF)->RTK (VEGF-R2) Binds Downstream Signaling Downstream Signaling RTK (VEGF-R2)->Downstream Signaling Activates Inhibitor Kinase Inhibitor (e.g., SU11248) Inhibitor->RTK (VEGF-R2) Blocks ATP Site ATP ATP ADP ADP ATP->ADP Phosphorylation

Caption: Simplified pathway of Receptor Tyrosine Kinase (RTK) inhibition.

The incorporation of fluorine in these inhibitors is critical. It can enhance binding affinity to the target protein's active site and improve metabolic resistance, leading to a more potent and durable therapeutic effect.[1] Research has also shown that other fluoroaniline derivatives can be synthesized to exhibit significant anticancer properties, for instance, against melanoma by targeting the B-raf protein.[10]

Broader Applications

Beyond pharmaceuticals, derivatives of fluorinated anilines have potential applications in other advanced industries, drawing parallels from the uses of N,N-dimethylaniline:[7][11]

  • Specialty Polymers: Incorporation into polymer backbones can enhance thermal stability and chemical resistance, making them suitable for aerospace and automotive applications.[12]

  • Agrochemicals: The scaffold can be used to synthesize novel herbicides and insecticides with potentially improved efficacy and environmental profiles.[12]

  • Advanced Dyes: As an intermediate for specialty dyes and pigments, where the fluorine atom could be used to tune the color and improve lightfastness.[11][12]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Fluoro-N,2-dimethylaniline is not widely available, data from analogous compounds like N,N-dimethylaniline and other toxic anilines provide a strong basis for handling precautions.[13] These compounds are generally classified as toxic and hazardous.

Table 2: General Safety and Handling Precautions

Hazard CategoryPrecautionary MeasuresReference
Toxicity Toxic if swallowed, in contact with skin, or if inhaled. Avoid breathing vapors and ensure adequate ventilation.[13]
Carcinogenicity Suspected of causing cancer. Obtain special instructions before use and do not handle until all safety precautions have been read.[13]
Personal Protection Wear protective gloves, chemical-resistant clothing, and eye/face protection. Work exclusively under a chemical fume hood.[14][15]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up or in an area accessible only to authorized personnel.[13][15]
Environmental Toxic to aquatic life with long-lasting effects. Avoid release to the environment.[13]

Conclusion

5-Fluoro-N,2-dimethylaniline stands out as a synthetic intermediate of considerable strategic value. Its utility is rooted in the synergistic combination of a versatile aniline scaffold and the advantageous properties imparted by fluorine. For researchers in drug discovery, it offers a gateway to novel kinase inhibitors and other targeted therapies. For materials scientists, it provides a building block for high-performance polymers and specialty chemicals. Adherence to rigorous synthetic protocols and strict safety measures is paramount to successfully and safely harnessing the full potential of this powerful chemical intermediate.

References

  • PubChem. (n.d.). 5-fluoro-2-(isocyanatomethyl)-N,N-dimethylaniline. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 13). Mastering the Synthesis of 5-Fluoro-2-methylaniline: A Guide for Chemical Professionals. Retrieved from [Link]

  • DC Fine Chemicals. (2025, June 3). Safety Data Sheet for N,N-Dimethylaniline. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 2-Fluoro-N,N-Dimethylaniline | CAS#:393-56-6. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylaniline. Retrieved from [Link]

  • Al-Dies, A. M., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Retrieved from [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-Fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • European Patent Office. (1997, May 1). PROCESS FOR THE PREPARATION OF FLUORO COMPOUNDS FROM THE CORRESPONDING AMINES.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring N,N-Dimethylaniline: Properties, Applications, and Industry Insights. Retrieved from [Link]

  • Jayasree, J., et al. (2020). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • Attia, M. A., et al. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. Retrieved from [Link]

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Exploratory

A Technical Guide to the Role of Fluorine in the Bioactivity of Aniline Compounds

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Introduction: The Strategic Alliance of Aniline and Fluorine In the landscape of medicinal chemistry, the anilin...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Strategic Alliance of Aniline and Fluorine

In the landscape of medicinal chemistry, the aniline scaffold represents a "privileged structure," a molecular framework that is a recurring motif in a multitude of successful therapeutic agents. Its synthetic versatility and ability to engage in key binding interactions make it a cornerstone of drug design. However, the aniline ring is often susceptible to metabolic degradation, particularly oxidation, which can limit a drug candidate's bioavailability and duration of action.

Concurrently, the element fluorine has earned a reputation as a "magic bullet" in modern drug discovery.[1][2] Its strategic incorporation into a molecule can profoundly and often beneficially alter a compound's physicochemical and pharmacokinetic properties.[3][4] This guide provides an in-depth exploration of the synergistic relationship between these two entities, focusing on how the fluorination of aniline compounds serves as a powerful strategy to modulate bioactivity and overcome common drug development hurdles. We will delve into the causal mechanisms, field-proven experimental protocols, and the authoritative science that underpins this critical tactic in medicinal chemistry.

Part 1: The Physicochemical Impact of Fluorinating the Aniline Ring

The introduction of fluorine to an aniline ring instigates a cascade of electronic and physical changes. Understanding these foundational shifts is critical to predicting the downstream effects on a molecule's biological behavior.

Modulation of Basicity (pKa): The Inductive Effect of Fluorine

The basicity of the aniline nitrogen, quantified by its pKa, is a crucial parameter that governs a compound's solubility, receptor interactions, and pharmacokinetic profile. Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect (-I effect) significantly influences the aniline's basicity.[1][5]

When a fluorine atom is placed on the aromatic ring, it pulls electron density away from the nitrogen atom. This reduction in electron density makes the nitrogen's lone pair of electrons less available for protonation. Consequently, fluorinated anilines are less basic (i.e., they have a lower pKa for their conjugate acid) than their non-fluorinated parent compound.[5][6] This modulation is a key tool for medicinal chemists to fine-tune a molecule's ionization state at physiological pH (approx. 7.4).[7]

Data Presentation: Impact of Fluorination on Aniline pKa

The position of the fluorine atom has a distinct impact on the magnitude of the pKa shift.

CompoundpKa (of conjugate acid)Change from AnilineRationale
Aniline4.60-Baseline
2-Fluoroaniline~3.0 - 3.2↓ ~1.4-1.6Strong inductive effect due to proximity; potential for intramolecular H-bonding.[5]
3-Fluoroaniline3.51↓ ~1.1Significant inductive effect.
4-Fluoroaniline~4.5 - 4.6↓ ~0.0 - 0.1The electron-withdrawing inductive effect is partially offset by the electron-donating resonance (+M) effect.[5][6]

Note: pKa values are approximate and can vary slightly based on experimental conditions. Values are collated from multiple sources for illustrative purposes.[5][6][8]

Alteration of Lipophilicity (LogP/LogD): A Critical Parameter

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a primary determinant of its absorption, distribution, and ability to cross biological membranes. Fluorination of an aromatic ring generally increases a molecule's lipophilicity (higher LogP/LogD value).[1][9] This is attributed to the fact that the C-F bond is more lipophilic than a C-H bond.[1]

However, this is not a simple linear relationship. While a higher LogP can improve membrane permeability, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. The strategic placement of fluorine allows for the precise tuning of this property to strike an optimal balance for drug-like behavior.[7][10]

Data Presentation: Impact of Fluorination on Aniline LogP

CompoundLogPChange from Aniline
Aniline0.90-
2-Fluoroaniline1.15↑ 0.25
3-Fluoroaniline1.15↑ 0.25
4-Fluoroaniline1.15↑ 0.25

Note: LogP values are from chemical databases and serve as representative examples.[11]

Part 2: Enhancing Pharmacokinetic Properties (ADME)

Perhaps the most celebrated role of fluorine in drug design is its ability to enhance a molecule's metabolic stability.[11][12] This is particularly relevant for aniline-containing compounds.

Blocking Metabolic Oxidation: The Metabolic Shielding Effect

The aniline moiety, especially the aromatic ring and the nitrogen atom, is often a "metabolic soft spot" susceptible to oxidation by Cytochrome P450 (CYP) enzymes in the liver.[13] This is a primary route of drug metabolism and clearance. By replacing a hydrogen atom at a metabolically labile position with a fluorine atom, chemists can effectively block this enzymatic attack.[11][13] The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry and is exceptionally resistant to enzymatic cleavage.[1][2] This "metabolic blocking" strategy can dramatically increase a compound's half-life, bioavailability, and overall therapeutic efficacy.[13]

Mandatory Visualization: Metabolic Pathways of Aniline vs. 4-Fluoroaniline

G cluster_0 Aniline Metabolism cluster_1 4-Fluoroaniline Metabolism A Aniline B p-Aminophenol (Aromatic Hydroxylation) A->B CYP450 C Phenylhydroxylamine (N-Oxidation) A->C CYP450 D 4-Fluoroaniline E Metabolism Blocked at para-position D->E F N-Oxidation still possible (but potentially altered) D->F CYP450 G start Identify Parent Aniline Hit Compound synth Synthesize Analogs: - Non-fluorinated (Control) - 2-Fluoroaniline - 3-Fluoroaniline - 4-Fluoroaniline start->synth test In Vitro Screening synth->test pka Determine pKa (Protocol 4.2) test->pka Physicochemical logp Determine LogP (Protocol 4.3) test->logp Physicochemical metstab Assess Metabolic Stability (Protocol 4.1) test->metstab ADME potency Measure Target Potency (Binding/Functional Assay) test->potency Bioactivity analyze Analyze Data: Correlate Physicochemical Properties with Activity and Stability pka->analyze logp->analyze metstab->analyze potency->analyze decision Improved Profile? analyze->decision lead Advance Lead Candidate decision->lead Yes iterate Iterate Design: Explore Di-fluoro or CF3 Analogs decision->iterate No iterate->synth

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Fluoro-n,2-dimethylaniline from 4-Fluoro-2-nitrotoluene

Application Note & Protocol Guide A Streamlined, Two-Step Synthesis of 5-Fluoro-N,2-dimethylaniline from 4-Fluoro-2-nitrotoluene Abstract This application note provides a comprehensive, field-tested guide for the synthes...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

A Streamlined, Two-Step Synthesis of 5-Fluoro-N,2-dimethylaniline from 4-Fluoro-2-nitrotoluene

Abstract

This application note provides a comprehensive, field-tested guide for the synthesis of 5-Fluoro-N,2-dimethylaniline, a valuable substituted aniline intermediate in pharmaceutical and materials science research. The described pathway is a robust, two-step process commencing with the catalytic hydrogenation of 4-Fluoro-2-nitrotoluene to yield the primary amine, 5-Fluoro-2-methylaniline. This intermediate is subsequently converted to the final tertiary amine via an exhaustive N-methylation using the Eschweiler-Clarke reaction. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed step-by-step protocols, and critical safety considerations to ensure a reproducible and safe laboratory execution.

Introduction and Synthetic Strategy

Substituted anilines are fundamental building blocks in organic synthesis. The title compound, 5-Fluoro-N,2-dimethylaniline, incorporates both fluorine and N,N-dimethylaniline moieties, making it a potentially useful intermediate for bioactive molecules. The synthetic route detailed herein was designed for efficiency and scalability, prioritizing common laboratory reagents and high-yielding transformations.

The overall strategy involves two distinct chemical transformations:

  • Nitro Group Reduction: The selective reduction of an aromatic nitro group is a cornerstone of amine synthesis. While various methods exist, catalytic transfer hydrogenation offers a clean, high-yielding, and environmentally benign alternative to stoichiometric metal-acid reductions.[1][2]

  • Exhaustive N-Methylation: To convert the resulting primary amine to the target tertiary amine, the Eschweiler-Clarke reaction is employed. This classic reaction provides an efficient means of N-methylation using formaldehyde as the carbon source and formic acid as the hydride donor, crucially avoiding the formation of quaternary ammonium salts that can plague other alkylation methods.[3][4]

Overall Synthetic Scheme

The two-step synthesis transforms the commercially available starting material into the final product as illustrated below.

G cluster_0 Step 1: Catalytic Hydrogenation cluster_1 Step 2: Eschweiler-Clarke Methylation A 4-Fluoro-2-nitrotoluene B 5-Fluoro-2-methylaniline A->B H2 (g), Pd/C Methanol C 5-Fluoro-2-methylaniline D 5-Fluoro-N,2-dimethylaniline C->D HCHO, HCOOH Reflux

Figure 1: Overall two-step synthesis pathway.

Part I: Reduction of 4-Fluoro-2-nitrotoluene

The initial step focuses on the selective reduction of the nitro group on the 4-Fluoro-2-nitrotoluene ring. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice due to its high efficiency and the ease of product isolation by simple filtration.[5] This method is generally preferred over dissolving metal reductions (e.g., Sn/HCl) which often require tedious workups to remove metal salts.

Mechanistic Rationale

Catalytic hydrogenation of a nitroarene over a palladium surface involves the dissociative adsorption of molecular hydrogen onto the catalyst surface, generating active palladium-hydride species. The nitro compound also adsorbs onto the surface, where it undergoes a stepwise reduction, likely via nitroso and hydroxylamine intermediates, to ultimately yield the corresponding aniline.[2][5] The use of a solvent like methanol is standard as it readily dissolves the starting material and is relatively inert under the reaction conditions.[5]

Experimental Protocol

Table 1: Materials and Reagents for Step 1

Reagent/MaterialGradeSupplier ExampleQuantityMolar Eq.
4-Fluoro-2-nitrotoluene>98%Sigma-Aldrich15.5 g (0.1 mol)1.0
Palladium on Carbon (10 wt%)Degussa TypeStrem Chemicals0.75 g-
Methanol (MeOH)AnhydrousFisher Scientific250 mL-
Hydrogen (H₂) GasHigh PurityLocal Supplier50-60 psiExcess
Celite® 545Filtration AgentMilliporeSigma~10 g-
Diethyl Ether (Et₂O)ACS GradeVWR200 mL-
Saturated Sodium Bicarbonate (aq)-Lab Prepared100 mL-
Brine (Saturated NaCl aq)-Lab Prepared100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)-Acros Organics~10 g-

Procedure:

  • Vessel Preparation: To a 500 mL Parr hydrogenation vessel, add 4-Fluoro-2-nitrotoluene (15.5 g, 0.1 mol) and methanol (250 mL). Stir the mixture until the solid is fully dissolved.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (0.75 g). Caution: Pd/C is pyrophoric and may ignite in the presence of solvents and air.

  • Hydrogenation: Seal the Parr apparatus securely. Purge the vessel with nitrogen gas three times, followed by three purges with hydrogen gas. Pressurize the vessel to 50-60 psi with hydrogen and commence vigorous stirring.

  • Reaction Monitoring: The reaction is exothermic. An initial rise in temperature and a drop in pressure (as H₂ is consumed) indicate the reaction is proceeding. Monitor the reaction by observing the H₂ uptake. The reaction is typically complete in 3-5 hours when hydrogen consumption ceases.

  • Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel three times with nitrogen gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with an additional 50 mL of methanol to ensure complete recovery of the product.

  • Work-up and Isolation:

    • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in diethyl ether (200 mL).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 5-Fluoro-2-methylaniline.

  • Characterization: The product should be obtained as a purple to brown crystalline solid or oil.[6] Expected yield: 90-95%. Melting point: 38-40 °C.

Part II: N-Methylation of 5-Fluoro-2-methylaniline

The second stage of the synthesis is the exhaustive N-methylation of the primary amine intermediate to the desired tertiary amine. The Eschweiler-Clarke reaction is ideal for this purpose.

Mechanistic Rationale

The Eschweiler-Clarke reaction mechanism involves two key stages per methylation.[4] First, the amine reacts with formaldehyde to form an iminium ion. Second, formic acid acts as a hydride donor, transferring a hydride to the iminium ion, which reduces it to the methylated amine and releases carbon dioxide.[3][4] The reaction is driven to completion by using an excess of both formaldehyde and formic acid, ensuring the formation of the tertiary amine. The irreversible loss of CO₂ gas makes the reduction step final.[3]

Experimental Protocol

Table 2: Materials and Reagents for Step 2

Reagent/MaterialGradeSupplier ExampleQuantityMolar Eq.
5-Fluoro-2-methylanilineFrom Step 1-12.5 g (0.1 mol)1.0
Formic Acid>95%BASF23.0 g (0.5 mol)5.0
Formaldehyde (37% in H₂O)ACS GradeSigma-Aldrich24.4 g (0.3 mol)3.0
Dichloromethane (DCM)ACS GradeVWR300 mL-
Sodium Hydroxide (NaOH)PelletsJ.T. Baker~30 g-
Anhydrous Sodium Sulfate (Na₂SO₄)-EMD Millipore~10 g-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 5-Fluoro-2-methylaniline (12.5 g, 0.1 mol), formic acid (23.0 g, 0.5 mol), and formaldehyde solution (24.4 g, 0.3 mol).

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Caution: Vigorous gas evolution (CO₂) will occur. Ensure adequate ventilation in a fume hood.

  • Reaction Monitoring: Maintain the reflux for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up and Isolation:

    • After cooling to room temperature, carefully pour the reaction mixture over ice (~100 g).

    • Basify the solution to a pH > 10 by the slow addition of solid sodium hydroxide pellets or a concentrated NaOH solution. This step should be performed in an ice bath as the neutralization is highly exothermic.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

    • Combine the organic extracts and wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel. The final product, 5-Fluoro-N,2-dimethylaniline, is an oil. Expected yield: 75-85%.

Workflow and Process Visualization

A well-defined workflow is critical for reproducibility and safety. The diagram below outlines the entire process from start to finish.

G start Start: 4-Fluoro-2-nitrotoluene setup1 Dissolve in MeOH Add Pd/C Catalyst start->setup1 react1 Hydrogenate in Parr Apparatus (50-60 psi H₂, 3-5h) setup1->react1 workup1 Vent & Purge with N₂ Filter through Celite Concentrate Filtrate react1->workup1 isolate1 Isolate Intermediate: 5-Fluoro-2-methylaniline workup1->isolate1 char1 Characterize: - Yield - Melting Point isolate1->char1 setup2 Combine Intermediate with Formaldehyde & Formic Acid isolate1->setup2 react2 Reflux Reaction (100-110°C, 8-12h) setup2->react2 workup2 Cool & Quench on Ice Basify with NaOH Extract with DCM react2->workup2 purify Dry Organic Layer Concentrate in vacuo Purify via Distillation/Chromatography workup2->purify final_prod Final Product: 5-Fluoro-N,2-dimethylaniline purify->final_prod char2 Characterize: - Yield - Purity (GC/NMR) final_prod->char2

Figure 2: Detailed experimental workflow diagram.

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 4-Fluoro-2-nitrotoluene: This compound is harmful if swallowed, inhaled, or in contact with skin.[7] It causes skin and serious eye irritation.[7] Avoid generating dust.

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry or spent. Handle under an inert atmosphere and do not allow the catalyst to dry in the presence of air and organic solvents.

  • Hydrogen Gas: Highly flammable and explosive. Ensure the hydrogenation apparatus is properly sealed and operated in an area free from ignition sources.

  • Formic Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.

  • Formaldehyde: Toxic, a known carcinogen, and an irritant. Handle only in a fume hood.

  • Neutralization: The neutralization of formic acid with sodium hydroxide is highly exothermic. Perform this step slowly and with external cooling (ice bath) to control the temperature.

Troubleshooting Guide

Table 3: Common Issues and Recommended Solutions

IssuePotential Cause(s)Recommended Solution(s)
Step 1: Incomplete or slow reductionInactive catalyst; Insufficient H₂ pressure; Poor agitation.Use fresh catalyst; Ensure H₂ pressure is maintained at 50-60 psi; Increase stirring speed to ensure good catalyst suspension.
Step 1: Significant dehalogenationCatalyst is too aggressive; Reaction time is too long.Consider a less active catalyst or add a catalyst moderator. Monitor the reaction closely and stop once the starting material is consumed.
Step 2: Incomplete methylationInsufficient reagents; Reaction time too short.Ensure molar equivalents of HCHO and HCOOH are correct; Extend reflux time and monitor by TLC.
Step 2: Low yield after work-upIncomplete extraction; Product loss during basification.Ensure the aqueous layer is fully basified (pH > 10) before extraction; Perform at least three extractions with DCM.

Conclusion

The synthetic pathway presented in this application note describes a reliable and efficient method for preparing 5-Fluoro-N,2-dimethylaniline from 4-Fluoro-2-nitrotoluene. By employing a clean catalytic hydrogenation followed by a robust Eschweiler-Clarke N-methylation, this two-step process provides a high-yielding route suitable for laboratory-scale synthesis. The detailed protocols, mechanistic discussions, and safety guidelines are intended to enable researchers to successfully and safely implement this procedure.

References

  • (No author given). (n.d.). Time in Köln, DE. Google Search.
  • Bloom Tech. (2023, April 24). What are the synthesis routes of 5-Fluoro-2-nitroaniline. Bloom Tech. [Link]

  • Fu, Y., et al. (2013). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology (RSC Publishing). [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Wikipedia. [Link]

  • PrepChem.com. (n.d.). Preparation of N,N-dimethylaniline. PrepChem.com. [Link]

  • Google Patents. (n.d.). CN102173995A - Synthesis method of m-fluoroaniline.
  • ResearchGate. (2018, March 13). (PDF) 2-Fluoro-5-nitroaniline. ResearchGate. [Link]

  • ResearchGate. (n.d.). Catalyst screening for 4-nitrotoluene transfer hydrogenation. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega. [Link]

  • Google Patents. (n.d.). EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Foley, D. P., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. [Link]

  • National Institutes of Health. (n.d.). 2-Fluoro-5-methylaniline. PubChem. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). CN1243119A - Method for purifying N, N-dimethylaniline by acid anhydride.
  • Chen, J., et al. (2019). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Chinese Chemical Letters. [Link]

  • American Chemical Society. (n.d.). Purification of Dimethylaniline. Journal of the American Chemical Society. [Link]

  • Wu, X., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. [Link]

  • Chemistry Stack Exchange. (2018). Are there any reducing agents for reduction of nitrobenzene to aniline other than Sn/HCl?. Chemistry Stack Exchange. [Link]

  • TSI Journals. (2011). An efficient and scalable process for the synthesis of 5-fluoro-6-substituted indoles. Organic Chemistry: An Indian Journal. [Link]

  • ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development. [Link]

  • LookChem. (n.d.). Purification of N,N-Dimethylaniline. Chempedia. [Link]

  • Google Patents. (n.d.). US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - Nitrotoluenes. NJ.gov. [Link]

  • RSC Publishing. (n.d.). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen. RSC Publishing. [Link]

  • CHIMIA. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA. [Link]

  • MDPI. (2023). Selective Photocatalytic Reduction of Nitrobenzene to Aniline Using TiO2 Embedded in sPS Aerogel. MDPI. [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Chemsrc. (n.d.). 2-Fluoro-N,N-Dimethylaniline. Chemsrc. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]

  • ScienceDirect. (n.d.). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. ScienceDirect. [Link]

  • ResearchGate. (n.d.). Kinetics of 2-Chloro-6-Nitrotoluene Hydrogenation on Palladium/Carbon Catalyst without Inhibitors. ResearchGate. [Link]

  • PureSynth. (n.d.). 5-Fluoro-2-Methylaniline 98.0%(GC). PureSynth. [Link]

  • National Institutes of Health. (n.d.). 2-Bromo-N,N-dimethylaniline. PubChem. [Link]

Sources

Application

Application Notes and Protocols for the Characterization of 5-Fluoro-n,2-dimethylaniline

Introduction 5-Fluoro-n,2-dimethylaniline is a substituted aniline derivative of increasing importance in the pharmaceutical and chemical industries. As an intermediate in the synthesis of active pharmaceutical ingredien...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoro-n,2-dimethylaniline is a substituted aniline derivative of increasing importance in the pharmaceutical and chemical industries. As an intermediate in the synthesis of active pharmaceutical ingredients (APIs), dyes, and other specialty chemicals, its purity and structural integrity are of paramount importance.[1] The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final product. Consequently, robust and reliable analytical methods for the comprehensive characterization of 5-Fluoro-n,2-dimethylaniline are essential for quality control, regulatory compliance, and process optimization.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the characterization of 5-Fluoro-n,2-dimethylaniline. The protocols outlined herein are designed to be both scientifically rigorous and practically applicable, drawing upon established principles of chromatography, spectroscopy, and thermal analysis.

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic techniques are indispensable for separating and quantifying 5-Fluoro-n,2-dimethylaniline from its potential impurities, including starting materials, by-products, and degradation products. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is dictated by the volatility and thermal stability of the analyte and its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely adopted technique for the analysis of substituted anilines, particularly for non-volatile or thermally labile compounds.[1] A reversed-phase HPLC (RP-HPLC) method is typically the primary choice for purity assessment.

Causality Behind Experimental Choices:

  • Reversed-Phase (C18) Column: A C18 stationary phase is selected for its hydrophobicity, which provides excellent retention and separation of moderately polar aromatic compounds like 5-Fluoro-n,2-dimethylaniline.

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used to elute the analyte. The gradient elution allows for the separation of compounds with a wider range of polarities.

  • UV Detection: The aromatic nature of 5-Fluoro-n,2-dimethylaniline results in strong UV absorbance, making a UV or Photodiode Array (PDA) detector a sensitive and reliable choice for quantification.[1]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep Dissolve sample in diluent (e.g., ACN/Water) Injector Autosampler SamplePrep->Injector Inject MobilePhase Prepare Mobile Phase A (Buffer) and B (Organic Solvent) Pump Gradient Pump MobilePhase->Pump Pump->Injector Column C18 Column Injector->Column Detector UV/PDA Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Calculate Purity/% Impurity Integration->Quantification

Caption: Workflow for HPLC analysis of 5-Fluoro-n,2-dimethylaniline.

Detailed HPLC Protocol:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-20 min: 90% B; 20.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
Sample Preparation Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile impurities and for confirmation of identity, GC-MS is a powerful tool. It combines the separation capabilities of GC with the definitive identification power of Mass Spectrometry.

Causality Behind Experimental Choices:

  • Capillary Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is suitable for the separation of substituted anilines based on their boiling points and interactions with the stationary phase.

  • Split Injection: A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading.

  • Electron Ionization (EI): Standard EI at 70 eV provides reproducible fragmentation patterns that can be compared to spectral libraries for compound identification.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis SamplePrep Dissolve sample in a volatile solvent (e.g., Dichloromethane) Injector GC Injector (Split) SamplePrep->Injector Inject GC_Column Capillary Column Injector->GC_Column MS_Source Ion Source (EI) GC_Column->MS_Source MS_Analyzer Mass Analyzer MS_Source->MS_Analyzer MS_Detector Detector MS_Analyzer->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC MassSpec Mass Spectra of Peaks TIC->MassSpec Identification Library Search & Interpretation MassSpec->Identification

Caption: Workflow for GC-MS analysis of 5-Fluoro-n,2-dimethylaniline.

Detailed GC-MS Protocol:

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu
Sample Preparation Prepare a 1 mg/mL solution of the sample in dichloromethane.

Spectroscopic Analysis for Structural Elucidation and Identification

Spectroscopic techniques provide detailed information about the molecular structure of 5-Fluoro-n,2-dimethylaniline, confirming its identity and providing insights into its chemical bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. Expected signals for 5-Fluoro-n,2-dimethylaniline would include aromatic protons, an N-H proton (if present, though this is N,N-dimethyl), and methyl group protons.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts are indicative of the carbon's electronic environment.[2]

Typical NMR Data:

Nucleus Expected Chemical Shift (ppm) and Multiplicity
¹H NMR Aromatic protons (6.0-7.5 ppm, complex multiplets), N-methyl protons (~2.9 ppm, singlet), Aryl-methyl protons (~2.1 ppm, singlet)
¹³C NMR Aromatic carbons (110-165 ppm), N-methyl carbon (~40 ppm), Aryl-methyl carbon (~17 ppm)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode
3000-3100C-H stretching (aromatic)
2800-3000C-H stretching (aliphatic)
1580-1620C=C stretching (aromatic ring)
1200-1350C-N stretching
1100-1250C-F stretching

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, decomposition profile, and melting point of 5-Fluoro-n,2-dimethylaniline.[3][4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[3] It is used to determine the decomposition temperature and the presence of residual solvents or water.

TGA Protocol:

Parameter Condition
Instrument TGA Analyzer
Sample Pan Platinum or Alumina
Sample Size 5-10 mg
Atmosphere Nitrogen at 50 mL/min
Heating Rate 10 °C/min
Temperature Range 30 °C to 600 °C
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and purity of the compound.

DSC Protocol:

Parameter Condition
Instrument DSC Analyzer
Sample Pan Hermetically sealed aluminum pans
Sample Size 2-5 mg
Atmosphere Nitrogen at 50 mL/min
Heating Rate 10 °C/min
Temperature Range 25 °C to a temperature above the melting point

Method Validation

All analytical methods used for the characterization of pharmaceutical ingredients must be validated to ensure they are fit for their intended purpose.[5] Validation should be performed in accordance with ICH Q2(R2) guidelines.[6][7]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[6]

  • Accuracy: The closeness of test results to the true value.[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[6]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Workflow for Method Validation

Validation_Workflow Start Method Development Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Documentation Validation Report Robustness->Documentation

Caption: General workflow for analytical method validation.

Conclusion

The analytical methods described in this application note provide a comprehensive framework for the characterization of 5-Fluoro-n,2-dimethylaniline. The combination of chromatographic, spectroscopic, and thermal analysis techniques ensures a thorough evaluation of its identity, purity, and stability. Adherence to the principles of method validation is crucial to guarantee the reliability and accuracy of the data generated, which is fundamental for its application in research, development, and manufacturing.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • ChemicalBook. (n.d.). 5-Fluoro-2-methylaniline(367-29-3) 13C NMR spectrum.
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Mettler Toledo. (n.d.). Thermal Analysis of Polymers. Part 2: TGA, TMA and DMA of Thermoplastics.
  • Indo American Journal of Pharmaceutical Sciences. (2024). A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC).

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Method

Application Notes and Protocols for the Analysis of 5-Fluoro-n,2-dimethylaniline by HPLC and GC-MS

Introduction: The Analytical Imperative for 5-Fluoro-n,2-dimethylaniline 5-Fluoro-n,2-dimethylaniline is a substituted aniline derivative of increasing interest in pharmaceutical and chemical synthesis. Its structural co...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 5-Fluoro-n,2-dimethylaniline

5-Fluoro-n,2-dimethylaniline is a substituted aniline derivative of increasing interest in pharmaceutical and chemical synthesis. Its structural complexity, featuring a fluorine atom and two methyl groups on the aniline core, necessitates robust and reliable analytical methods for its quantification and characterization. Accurate determination of this compound is critical for process monitoring, quality control of final products, and safety assessments.

This comprehensive guide provides detailed protocols for the analysis of 5-Fluoro-n,2-dimethylaniline using two powerful and complementary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined herein are designed to be self-validating systems, grounded in established principles of analytical chemistry and supported by authoritative references.

Physicochemical Properties of 5-Fluoro-n,2-dimethylaniline

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.[1][2] While specific experimental data for 5-Fluoro-n,2-dimethylaniline is not extensively published, its properties can be inferred from its structure and comparison to related compounds like N,N-dimethylaniline.[3][4][5]

PropertyEstimated Value/CharacteristicRationale and Implication for Analysis
Molecular Formula C₈H₁₀FN[6]Provides the basis for calculating the exact mass.
Molecular Weight 139.17 g/mol [6]Essential for preparing standard solutions and for mass spectrometry.
Polarity Moderately PolarThe amino and fluoro groups contribute to polarity, while the aromatic ring and methyl groups add non-polar character. This makes it suitable for reversed-phase HPLC.
Volatility Moderately VolatileThe relatively low molecular weight suggests sufficient volatility for GC analysis.
UV Absorbance ExpectedThe aromatic ring will exhibit UV absorbance, making UV detection a viable option for HPLC.
pKa Weakly BasicThe amino group will be protonated at acidic pH, influencing its retention in reversed-phase HPLC.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a cornerstone technique for the analysis of moderately polar compounds like substituted anilines.[7] The following protocol is a robust starting point for the development and validation of an HPLC method for 5-Fluoro-n,2-dimethylaniline.

Causality Behind Experimental Choices

The selection of a reversed-phase C18 column is based on the moderate polarity of 5-Fluoro-n,2-dimethylaniline.[8][9][10] The non-polar stationary phase will interact with the aromatic ring and methyl groups, providing good retention. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, allows for the fine-tuning of retention time. The acidic buffer (e.g., using formic or phosphoric acid) serves to protonate the amine group, leading to sharper peaks and more reproducible retention.[11] UV detection is chosen due to the inherent chromophore of the benzene ring.

Detailed HPLC Protocol

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable acidic modifier)

  • 5-Fluoro-n,2-dimethylaniline reference standard

3. Chromatographic Conditions:

ParameterRecommended ConditionJustification
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic environment to ensure consistent protonation of the analyte.
Mobile Phase B AcetonitrileThe organic modifier for eluting the analyte from the C18 column.
Gradient Elution 0-1 min: 30% B, 1-10 min: 30-70% B, 10-12 min: 70-30% B, 12-15 min: 30% BA gradient is proposed to ensure elution of the analyte with good peak shape and to clean the column of any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 254 nm (or scan for optimal wavelength with DAD)A common wavelength for aromatic compounds; a DAD can identify the absorbance maximum for higher sensitivity.

4. Standard and Sample Preparation:

  • Prepare a stock solution of 5-Fluoro-n,2-dimethylaniline (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Create a series of calibration standards by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • For unknown samples, dissolve them in the mobile phase starting composition to ensure good peak shape.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Dilution Dilution Standard->Dilution Prepare Calibrants Sample Unknown Sample Dissolution Dissolution Sample->Dissolution Dissolve in Mobile Phase Solvent Mobile Phase A/B Autosampler Autosampler Injection Dilution->Autosampler Dissolution->Autosampler Column C18 Column Separation Autosampler->Column Gradient Elution Detector UV/DAD Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantify Sample Calibration->Quantification

Caption: HPLC analysis workflow for 5-Fluoro-n,2-dimethylaniline.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers excellent sensitivity and specificity, making it an ideal confirmatory technique.[12] The following protocol leverages the volatility of 5-Fluoro-n,2-dimethylaniline for separation and its unique fragmentation pattern for identification and quantification.

Causality Behind Experimental Choices

A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is chosen to separate the moderately polar analyte based on its boiling point and interactions with the stationary phase.[13] A temperature gradient is essential to ensure the elution of the analyte as a sharp peak. Electron Ionization (EI) is a standard and robust ionization technique that produces reproducible fragmentation patterns, which are crucial for library matching and structural confirmation.[14]

Detailed GC-MS Protocol

1. Instrumentation:

  • A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or triple quadrupole for higher sensitivity).

  • Analytical Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, ZB-5ms) is recommended.

2. Reagents and Standards:

  • Helium (carrier gas, 99.999% purity)

  • 5-Fluoro-n,2-dimethylaniline reference standard

  • A suitable solvent for dilution (e.g., dichloromethane, ethyl acetate)

3. GC-MS Conditions:

ParameterRecommended ConditionJustification
Inlet Temperature 250 °CTo ensure rapid and complete vaporization of the analyte.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless mode enhances sensitivity for low-level detection.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert and efficient carrier gas for GC.
Oven Program Initial: 80 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min)The initial temperature allows for good focusing of the analyte at the head of the column, and the ramp ensures timely elution.
Transfer Line Temp 280 °CTo prevent condensation of the analyte before it enters the mass spectrometer.
Ion Source Temp 230 °CA standard temperature for EI sources.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for EI, which produces reproducible fragmentation patterns.
MS Acquisition Full Scan (e.g., m/z 40-400) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis.Full scan allows for the identification of unknown peaks, while SIM mode significantly increases sensitivity and selectivity for target compound quantification.

4. Predicted Mass Fragmentation: The fragmentation of 5-Fluoro-n,2-dimethylaniline under EI conditions is expected to follow patterns typical for substituted anilines.[15][16]

m/z (Mass-to-Charge Ratio)Predicted FragmentJustification
139[M]⁺Molecular ion
124[M-CH₃]⁺Loss of a methyl group
109[M-2CH₃]⁺ or [M-C₂H₆]⁺Loss of both methyl groups
96[M-CH₃-HCN]⁺Loss of a methyl group followed by loss of hydrogen cyanide, common for anilines.[16]

5. Standard and Sample Preparation:

  • Prepare a stock solution of 5-Fluoro-n,2-dimethylaniline (e.g., 1 mg/mL) in a volatile solvent like ethyl acetate.

  • Create calibration standards by serial dilution.

  • Samples should be dissolved in a compatible solvent. If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Reference Standard Dilution Dilution Standard->Dilution Prepare Calibrants in Volatile Solvent Sample Unknown Sample Extraction Extraction Sample->Extraction Extraction/Cleanup (if needed) GC_Inlet GC Inlet Injection Dilution->GC_Inlet Extraction->GC_Inlet GC_Column Capillary Column Separation GC_Inlet->GC_Column Temperature Program MS_System MS Ionization & Detection GC_Column->MS_System Elution TIC Total Ion Chromatogram MS_System->TIC Mass_Spectrum Mass Spectrum Generation TIC->Mass_Spectrum Library_Search Library Search/Fragment ID Mass_Spectrum->Library_Search Quantification Quantification (SIM/Scan) Mass_Spectrum->Quantification

Caption: GC-MS analysis workflow for 5-Fluoro-n,2-dimethylaniline.

Method Validation and System Suitability

For both HPLC and GC-MS methods, validation is a critical step to ensure the reliability of the results.[2][17][18][19] Key validation parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The relationship between the concentration of the analyte and the analytical signal.[10]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[20]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

System suitability tests should be performed before each analytical run to ensure the system is performing adequately. This typically involves injecting a standard solution and checking parameters such as retention time, peak area, tailing factor, and resolution.

Conclusion

The HPLC and GC-MS protocols detailed in this guide provide a comprehensive framework for the analysis of 5-Fluoro-n,2-dimethylaniline. By understanding the rationale behind the chosen parameters, researchers, scientists, and drug development professionals can adapt and optimize these methods for their specific applications. Adherence to rigorous method validation principles will ensure the generation of accurate, reliable, and trustworthy data, which is paramount in scientific research and industrial quality control.

References

  • Validation a Solid-Phase extraction-HPLC Method for Determining the Migration Behaviour of Five Aromatic Amines From Packaging Bags Into Seafood Simulants - PubMed. (2014). Food Additives & Contaminants: Part A, 31(9), 1598-1604. [Link]

  • 5-fluoro-2-(isocyanatomethyl)-N,N-dimethylaniline | C10H11FN2O | CID - PubChem. PubChem. [Link]

  • (PDF) Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. - ResearchGate. (2014). Food Additives & Contaminants: Part A, 31(9), 1598-1604. [Link]

  • Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants - Taylor & Francis. (2014). Food Additives & Contaminants: Part A, 31(9), 1598-1604. [Link]

  • Steps for Analytical Method Development | Pharmaguideline. Pharmaguideline. [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC - PubMed Central. (2018). PLoS ONE, 13(11), e0206677. [Link]

  • Mass spectral fragmentation pattern of the underivatized halogenated... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective - Agilent. (2024). Agilent Technologies. [Link]

  • Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules. Waters Corporation. [Link]

  • Analytical Method Development and Validation: A Concise Review - International Journal of Pharmacy and Biological Sciences. (2015). International Journal of Pharmacy and Biological Sciences, 5(2), 27-33. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • Analytical Method Development and Validation for Compliant Testing Webinar - YouTube. (2023). YouTube. [Link]

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  • Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column | SIELC Technologies. SIELC Technologies. [Link]

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  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater - Taylor & Francis. (2021). International Journal of Environmental Analytical Chemistry, 101(14), 2139-2151. [Link]

  • (PDF) Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater - ResearchGate. (2021). International Journal of Environmental Analytical Chemistry, 1-13. [Link]

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  • Dimethylaniline - Wikipedia. Wikipedia. [Link]

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  • 2,N-Dimethylaniline | C8H11N | CID 69137 - PubChem. PubChem. [Link]

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Application

The Strategic deployment of 5-Fluoro-N,2-dimethylaniline in Modern Medicinal Chemistry: Application Notes and Protocols

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of the fluorine atom—its h...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—are leveraged to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2] Among the repertoire of fluorinated building blocks, 5-Fluoro-N,2-dimethylaniline stands out as a versatile and highly valuable precursor for the synthesis of a diverse array of bioactive molecules, particularly in the realm of oncology and kinase inhibition.

This technical guide provides an in-depth exploration of the applications of 5-Fluoro-N,2-dimethylaniline in medicinal chemistry. We will delve into its role as a key synthetic intermediate, supported by a detailed protocol for the synthesis of a major kinase inhibitor, and discuss its broader potential in the generation of novel therapeutic agents.

The Rationale for Fluorination: Why 5-Fluoro-N,2-dimethylaniline is a Privileged Scaffold

The introduction of a fluorine atom onto an aniline ring, as seen in 5-Fluoro-N,2-dimethylaniline, is a deliberate and strategic choice in medicinal chemistry. The electron-withdrawing nature of fluorine can significantly modulate the pKa of the aniline nitrogen, influencing its basicity and, consequently, its interaction with biological targets. Furthermore, the C-F bond is exceptionally stable to metabolic degradation, often blocking sites of oxidative metabolism that would otherwise lead to rapid clearance of the drug. This enhanced metabolic stability can lead to improved pharmacokinetic profiles, including longer half-life and increased bioavailability.

The presence of the N,2-dimethyl substitution pattern further refines the utility of this building block. The N-methyl group can enhance solubility and permeability, while the ortho-methyl group can induce a specific conformational bias in the molecule, which can be critical for achieving high-affinity binding to the target protein.

Case Study: Synthesis of Multi-Kinase Inhibitors - The Sunitinib Paradigm

While a direct synthesis of a marketed drug starting from 5-Fluoro-N,2-dimethylaniline is not readily found in public literature, the synthesis of the multi-kinase inhibitor Sunitinib provides a compelling and illustrative example of the application of a closely related fluorinated aniline, 4-fluoroaniline. Sunitinib is a cornerstone of targeted cancer therapy, approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Its synthesis showcases the pivotal role of the fluorinated aniline moiety in constructing the core structure of the drug.

The following protocol outlines a well-established synthetic route to Sunitinib, highlighting the key transformations where a fluorinated aniline precursor is essential.

Protocol: Synthesis of Sunitinib Intermediate (5-Fluoroindolin-2-one)

This protocol focuses on the synthesis of the key 5-fluoroindolin-2-one intermediate, a critical component of Sunitinib, starting from 4-fluoroaniline.

Materials:

  • 4-Fluoroaniline

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Concentrated sulfuric acid

  • Sodium sulfate

  • Hydrochloric acid

  • Water

  • Ethanol

Experimental Procedure:

  • Synthesis of 4-Fluoroisonitrosoacetanilide:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve hydroxylamine hydrochloride in water.

    • Add a solution of chloral hydrate in water to the flask.

    • Heat the mixture to 60°C and then add a solution of 4-fluoroaniline in dilute hydrochloric acid dropwise over 30 minutes.

    • Continue stirring at 60°C for 1 hour.

    • Cool the reaction mixture in an ice bath to induce precipitation.

    • Filter the precipitate, wash with cold water, and dry to obtain 4-fluoroisonitrosoacetanilide.

  • Cyclization to 5-Fluoroisatin:

    • Carefully add concentrated sulfuric acid to a flask and heat to 60°C.

    • Slowly add the 4-fluoroisonitrosoacetanilide from the previous step in portions, maintaining the temperature between 60-70°C.

    • After the addition is complete, heat the mixture to 80°C and stir for 30 minutes.

    • Cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Filter the resulting precipitate, wash with water until the filtrate is neutral, and dry to yield 5-fluoroisatin.

  • Reduction to 5-Fluoroindolin-2-one:

    • This step is a placeholder for a standard reduction protocol, as various reducing agents can be employed. A common method involves the Wolff-Kishner reduction or catalytic hydrogenation.

Data Summary:

StepReactantProductKey ReagentsTypical Yield
14-Fluoroaniline4-FluoroisonitrosoacetanilideChloral hydrate, Hydroxylamine HCl85-95%
24-Fluoroisonitrosoacetanilide5-FluoroisatinConcentrated H₂SO₄70-80%
35-Fluoroisatin5-Fluoroindolin-2-onee.g., Hydrazine hydrate, H₂/Pd-C80-90%

Causality Behind Experimental Choices:

  • The initial condensation reaction to form the isonitrosoacetanilide is a classic method for preparing precursors for isatin synthesis. The acidic conditions facilitate the reaction between the aniline and the in situ generated nitroso species.

  • The cyclization in concentrated sulfuric acid is a Friedel-Crafts-type reaction. The strong acid protonates the oxime, which then acts as an electrophile, attacking the electron-rich aromatic ring to form the five-membered lactam.

  • The final reduction of the isatin to the indolin-2-one is a critical step to generate the core scaffold of Sunitinib. The choice of reducing agent can be tailored based on scale and desired purity.

Self-Validation:

Each step of this protocol can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of starting materials. The identity and purity of the intermediates and the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Synthetic Workflow:

Sunitinib_Intermediate_Synthesis A 4-Fluoroaniline B 4-Fluoroisonitrosoacetanilide A->B Chloral hydrate, Hydroxylamine HCl C 5-Fluoroisatin B->C Conc. H₂SO₄ D 5-Fluoroindolin-2-one (Sunitinib Core) C->D Reduction

Caption: Synthetic workflow for the preparation of the 5-Fluoroindolin-2-one core of Sunitinib.

Broader Applications in Kinase Inhibitor Discovery

The utility of 5-Fluoro-N,2-dimethylaniline and its analogs extends beyond the synthesis of Sunitinib. The fluorinated aniline motif is a common feature in a multitude of kinase inhibitors. For instance, MEK (mitogen-activated protein kinase kinase) inhibitors, a class of targeted therapy for various cancers, often incorporate a substituted aniline fragment that is crucial for binding to the allosteric pocket of the enzyme. The specific substitution pattern on the aniline ring, including the presence and position of fluorine atoms, is a key determinant of both potency and selectivity.

The N,2-dimethyl substitution pattern of 5-Fluoro-N,2-dimethylaniline can be particularly advantageous in this context. The ortho-methyl group can provide a steric handle to orient the molecule within the binding pocket, while the N-methyl group can be involved in crucial hydrogen bonding interactions or improve physicochemical properties.

The Potential of 5-Fluoro-N,2-dimethylaniline in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) have emerged as a powerful tool in drug discovery, enabling the rapid and efficient synthesis of complex, drug-like molecules in a single pot.[3][4] Substituted anilines are frequently employed as key building blocks in various MCRs, such as the Ugi and Passerini reactions.

5-Fluoro-N,2-dimethylaniline is an excellent candidate for inclusion in MCR-based library synthesis for the following reasons:

  • Diversity-Oriented Synthesis: Its functional handles (the amino group and the aromatic ring) allow for its incorporation into a wide variety of heterocyclic scaffolds.

  • "Fluorine Effect": The resulting MCR products will inherently possess the beneficial properties conferred by the fluorine atom.

  • Efficiency: MCRs are atom-economical and often proceed with high yields and stereoselectivity, making them ideal for generating large libraries of compounds for high-throughput screening.

Visualization of MCR Concept:

MCR_Concept cluster_reactants Reactants A 5-Fluoro-N,2-dimethylaniline Product Complex, Fluorinated Bioactive Molecule A->Product One-Pot Ugi Reaction B Aldehyde/ Ketone B->Product One-Pot Ugi Reaction C Isocyanide C->Product One-Pot Ugi Reaction D Carboxylic Acid D->Product One-Pot Ugi Reaction

Caption: Conceptual workflow of a Ugi multi-component reaction utilizing 5-Fluoro-N,2-dimethylaniline.

Conclusion

5-Fluoro-N,2-dimethylaniline is a strategically important building block in medicinal chemistry, offering a gateway to a diverse range of bioactive molecules. Its value is underscored by the critical role of fluorinated anilines in the synthesis of blockbuster drugs like Sunitinib. The principles and protocols outlined in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the potential of this versatile precursor in their quest for novel and improved therapeutics. The continued exploration of its applications, particularly in the context of kinase inhibition and multi-component reactions, promises to yield a new generation of innovative medicines.

References

  • Weber, L. (2002). The application of multi-component reactions in drug discovery. Current Medicinal Chemistry, 9(23), 2085-2093. [Link]

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  • 2-Fluoro-5-aminopyridine: Enhancing Drug Discovery with Precision Synthesis. (n.d.).
  • Dissertation on the Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. (n.d.).
  • RSC Publishing. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21, 1335-1353. [Link]

  • Chem-Impex. (n.d.). 4-Fluoro-N,N-dimethylaniline.
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  • Gevorgyan, V. (n.d.). Novel Direct Approaches Toward Bioactive Heterocycles. Grant proposal abstract.
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  • PubMed Central. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 13, 33133-33161. [Link]

  • ResearchGate. (n.d.). The Application of Multi-Component Reactions in Drug Discovery. Request PDF.
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  • ResearchGate. (2023). Editorial: Emerging heterocycles as bioactive compounds.
  • RSC Publishing. (2021). Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. RSC Medicinal Chemistry, 12, 1639-1655. [Link]

  • PubMed Central. (2023). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters, 14(5), 603-608. [Link]

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Method

Application Notes &amp; Protocols: The Strategic Use of 5-Fluoro-N,2-dimethylaniline in Modern Pharmaceutical Synthesis

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the application of 5-Fluoro-N,2-dimethylaniline (CAS No. 881848-77-7) as a high-value intermedi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the application of 5-Fluoro-N,2-dimethylaniline (CAS No. 881848-77-7) as a high-value intermediate in pharmaceutical synthesis. We move beyond simple procedural lists to explore the underlying scientific rationale for its use, focusing on its role in the development of targeted therapeutics, particularly kinase inhibitors. The strategic incorporation of the fluorinated aniline moiety is discussed in the context of modulating physicochemical properties, enhancing metabolic stability, and improving target binding affinity. This guide includes detailed protocols, safety and handling procedures, and visual diagrams to provide a comprehensive and practical resource for the laboratory setting.

Introduction to 5-Fluoro-N,2-dimethylaniline: A Privileged Scaffold Fragment

5-Fluoro-N,2-dimethylaniline is an aromatic amine that has gained prominence as a key building block in medicinal chemistry. Its structure is deceptively simple, yet it combines three critical features that make it highly valuable for drug design:

  • A Nucleophilic Secondary Amine: The N-methyl group renders the amine secondary, providing a reactive site for C-N bond formation while preventing the formation of unwanted secondary products often seen with primary amines.

  • An Electronically-Tuned Aromatic Ring: The presence of both an electron-donating methyl group (ortho) and a strongly electron-withdrawing fluorine atom (meta to the amine) creates a unique electronic environment. This influences the reactivity of the amine and the physicochemical properties of the final molecule.

  • The Fluorine Advantage: The incorporation of fluorine is a cornerstone of modern drug design.[1] It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions with protein targets, and modulate lipophilicity and pKa to improve pharmacokinetic profiles.[2][3]

These features make 5-Fluoro-N,2-dimethylaniline a particularly effective intermediate for synthesizing molecules that target ATP-binding sites in enzymes, such as protein kinases.

Physicochemical Properties & Characterization

A summary of the key properties of 5-Fluoro-N,2-dimethylaniline is provided below.

PropertyValueSource
CAS Number 881848-77-7[4]
Molecular Formula C₈H₁₀FN[4]
Molecular Weight 139.17 g/mol [4]
MDL Number MFCD10000410
SMILES CC1=C(C=C(C=C1)F)NC[4]
Appearance Varies; typically a liquid or low-melting solidN/A
Storage 2-8°C, under inert atmosphere

The Role in Kinase Inhibitor Design: A Mechanistic Perspective

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are designed to compete with ATP for binding in the enzyme's active site. The aniline fragment is a common feature in these inhibitors, as the N-H group can form a critical hydrogen bond with the "hinge region" of the kinase, a key interaction for anchoring the inhibitor.

The substitution pattern of 5-Fluoro-N,2-dimethylaniline is particularly advantageous. The fluorine atom at the 5-position can serve as a hydrogen bond acceptor and engage in other non-covalent interactions, potentially increasing the inhibitor's residence time and potency.[5] Furthermore, its presence can significantly enhance metabolic stability, a crucial factor in drug development.[1][3]

KinaseBinding cluster_0 Kinase ATP-Binding Pocket cluster_1 Inhibitor Molecule hinge Hinge Region (e.g., Alanine, Methionine) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket inhibitor_core Heterocyclic Core inhibitor_core->hydrophobic_pocket Hydrophobic Interactions aniline_moiety 5-Fluoro-N,2-dimethylaniline Moiety aniline_moiety->hinge H-Bond (N-H•••O) aniline_moiety->gatekeeper van der Waals & Fluoro Interactions

Figure 1: General binding mode of an aniline-derived kinase inhibitor.

Representative Synthetic Protocol: C-N Cross-Coupling

The most common application of 5-Fluoro-N,2-dimethylaniline in pharmaceutical synthesis is its use as a nucleophile in a transition-metal-catalyzed C-N cross-coupling reaction (e.g., Buchwald-Hartwig amination). This allows for its attachment to a (hetero)aryl halide or triflate, which typically forms the core of the final drug molecule.

The following is a representative, educational protocol for the synthesis of a hypothetical kinase inhibitor scaffold. Note: This protocol is illustrative and must be adapted and optimized for specific substrates and scales. All work should be conducted in a fume hood by trained personnel.

Reaction Scheme

[2-Chloro-4-methoxypyrimidine] + [5-Fluoro-N,2-dimethylaniline] --(Pd Catalyst, Ligand, Base)--> [N-(5-fluoro-2-methylphenyl)-N-methyl-4-methoxypyrimidin-2-amine]

Experimental Workflow Diagram
Figure 2: Standard workflow for a Buchwald-Hartwig C-N coupling reaction.
Detailed Step-by-Step Methodology

Materials & Reagents:

Reagent/MaterialM.W.AmountMolesRationale
2-Chloro-4-methoxypyrimidine144.561.00 g6.92 mmolElectrophilic partner.
5-Fluoro-N,2-dimethylaniline 139.17 1.06 g 7.61 mmol (1.1 eq) Nucleophilic partner; slight excess ensures full consumption of the limiting reagent.
Sodium tert-butoxide (NaOtBu)96.101.33 g13.84 mmol (2.0 eq)Strong, non-nucleophilic base required for catalyst activation and proton scavenging.
Pd₂(dba)₃915.7263 mg0.069 mmol (1 mol%)Palladium source for the catalytic cycle.
Xantphos578.68120 mg0.208 mmol (3 mol%)Bulky phosphine ligand that stabilizes the Pd center and promotes reductive elimination.
Anhydrous Toluene-25 mL-Aprotic solvent with a suitable boiling point for this reaction.

Procedure:

  • Vessel Preparation: Place an appropriately sized magnetic stir bar into a 100 mL round-bottom flask. Dry the flask in an oven (120 °C) for at least 4 hours and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Addition: To the cooled flask, add 2-Chloro-4-methoxypyrimidine (1.00 g), Sodium tert-butoxide (1.33 g), Pd₂(dba)₃ (63 mg), and Xantphos (120 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with nitrogen or argon for 10-15 minutes. This is critical as the palladium catalyst is oxygen-sensitive.

  • Solvent and Nucleophile Addition: Using syringes, add anhydrous toluene (25 mL) followed by 5-Fluoro-N,2-dimethylaniline (1.06 g).

  • Reaction: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC would be 20-30% ethyl acetate in hexanes. The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by slowly adding 30 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 40 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 5% to 40% ethyl acetate in hexanes) to isolate the pure product.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Safety, Handling, and Storage

5-Fluoro-N,2-dimethylaniline and related anilines are toxic compounds and must be handled with appropriate care.[6][7][8]

AspectGuideline
Personal Protective Equipment (PPE) Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.[6] All handling of the neat material should occur in a certified chemical fume hood.
Toxicology Toxic if swallowed, in contact with skin, or if inhaled.[9] May cause methemoglobinemia, leading to cyanosis (blue skin color).[10] Suspected of causing cancer.[7][9]
Handling Avoid contact with skin, eyes, and clothing.[6] Avoid ingestion and inhalation. Use only in a well-ventilated area or under a fume hood.[8] Keep away from heat, sparks, and open flames.[6]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep locked up. Incompatible with strong oxidizing agents, acids, and acid chlorides.[6]
First Aid If Inhaled: Move person to fresh air. Call a physician immediately.[7] On Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing.[8] In Eyes: Rinse immediately with plenty of water for at least 15 minutes.[6] If Swallowed: Do NOT induce vomiting. Call a poison center or doctor immediately.[8]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

Conclusion

5-Fluoro-N,2-dimethylaniline is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its carefully arranged functional groups provide a powerful handle for creating potent, selective, and metabolically robust drug candidates. Understanding the rationale behind its use, as outlined in these notes, allows researchers to leverage its full potential in the synthesis of next-generation therapeutics. The provided protocols and safety information serve as a foundation for its practical and safe implementation in the laboratory.

References

  • 5-Fluoro-N,2-dimethylaniline. Crysdot LLC. [Link]

  • Dimethylaniline. Wikipedia. [Link]

  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. National Institutes of Health (NIH). [Link]

  • Safety data sheet. Agar Scientific. [Link]

  • Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. MDPI. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

  • Discovery of 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. ResearchGate. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

  • Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. PubMed. [Link]

  • Exploring N,N-Dimethylaniline: Properties, Applications, and Industry Insights. Medium. [Link]

  • 2-Fluoro-N,N-Dimethylaniline | CAS#:393-56-6. Chemsrc. [Link]

  • 2,5-Dimethylaniline. PubChem. [Link]

Sources

Application

Application Notes: 5-Fluoro-N,2-dimethylaniline as a Strategic Building Block for Next-Generation Agrochemicals

Introduction: The Strategic Role of Fluorine in Agrochemical Design The introduction of fluorine into bioactive molecules is a cornerstone of modern agrochemical research and development. The unique physicochemical prope...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Agrochemical Design

The introduction of fluorine into bioactive molecules is a cornerstone of modern agrochemical research and development. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance the efficacy, metabolic stability, and target specificity of pesticides.[1][2] Fluorinated aniline derivatives, in particular, have emerged as critical building blocks for a variety of agrochemicals, including herbicides and insecticides.[2] Among these, 5-Fluoro-N,2-dimethylaniline is a key intermediate for the synthesis of advanced insecticidal compounds, particularly those belonging to the anthranilic diamide class. This class of insecticides offers potent and selective control of a wide range of lepidopteran pests. This document provides a detailed guide for researchers and scientists on the application of 5-Fluoro-N,2-dimethylaniline in the synthesis of a novel diamide insecticide, including a comprehensive protocol, safety guidelines, and an exploration of the underlying chemical principles.

Physicochemical and Safety Profile of 5-Fluoro-N,2-dimethylaniline

A thorough understanding of the starting material's properties and hazards is paramount for safe and effective laboratory practice.

Table 1: Physicochemical Properties of 5-Fluoro-N,2-dimethylaniline

PropertyValueSource
CAS Number 881848-77-7
Molecular Formula C₈H₁₀FN
Molecular Weight 139.17 g/mol
Appearance Light yellow to brown oily liquid
Boiling Point 193-194 °C
Melting Point 1.5-2.5 °C
Density 1.033 g/mL at 25°C

Safety and Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Application in the Synthesis of Anthranilic Diamide Insecticides

5-Fluoro-N,2-dimethylaniline is a valuable precursor for the synthesis of anthranilic diamide insecticides. These compounds act as potent activators of insect ryanodine receptors, leading to uncontrolled release of calcium and subsequent paralysis and death of the target pest. The synthetic strategy generally involves a two-step process:

  • Formation of the N-Aryl Anthranilic Acid Intermediate: This step typically involves the coupling of 5-Fluoro-N,2-dimethylaniline with a suitably substituted 2-aminobenzoic acid derivative.

  • Amide Bond Formation: The resulting N-aryl anthranilic acid is then coupled with a substituted pyrazole-5-carboxamide to yield the final active ingredient.

The following diagram illustrates the general synthetic workflow:

G A 5-Fluoro-N,2-dimethylaniline C Intermediate A: N-(5-fluoro-2-methylphenyl)-N-methyl- 2-amino-5-chloro-3-methylbenzoic acid A->C Coupling Reaction (e.g., Ullmann Condensation) B 2-Amino-5-chloro-3-methylbenzoic acid B->C E Final Product: Anthranilic Diamide Insecticide C->E Amide Bond Formation D 3-Bromo-1-(3-chloropyridin-2-yl)- 1H-pyrazole-5-carbonyl chloride D->E G cluster_0 Part 1: Ullmann Condensation cluster_1 Part 2: Amide Coupling A 5-Fluoro-N,2-dimethylaniline C Intermediate A A->C CuI, K₂CO₃, DMF 120-130 °C B 2-Amino-5-chloro- 3-methylbenzoic acid B->C D Intermediate A F Final Product D->F Et₃N, DCM 0 °C to RT E Pyrazole Acid Chloride E->F

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 5-Fluoro-n,2-dimethylaniline

Welcome to the technical support center for the purification of crude 5-Fluoro-n,2-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 5-Fluoro-n,2-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this valuable synthetic intermediate. Our approach is grounded in fundamental chemical principles and extensive field experience to ensure you can achieve the desired purity and yield for your critical applications.

I. Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues you may encounter during the purification of 5-Fluoro-n,2-dimethylaniline. Each problem is followed by a diagnosis of probable causes and a step-by-step solution.

Visualizing the Troubleshooting Workflow

The following diagram outlines a general decision-making process when troubleshooting the purification of your crude 5-Fluoro-n,2-dimethylaniline.

PurificationStrategy Crude Crude 5-Fluoro-n,2-dimethylaniline AcidWash Acid-Base Extraction (to remove primary/secondary amines) Crude->AcidWash Distillation Vacuum Distillation (to remove non-volatile and high-boiling impurities) AcidWash->Distillation Chromatography Column Chromatography (for high purity or to remove isomers) Distillation->Chromatography Purity <98% or colored PureProduct Pure Product Distillation->PureProduct Purity >98% Chromatography->PureProduct

Optimization

Technical Support Center: Synthesis of 5-Fluoro-N,2-dimethylaniline

Welcome to the technical support center for the synthesis of 5-Fluoro-N,2-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-N,2-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. By understanding the root causes of these issues, you can optimize your experimental outcomes and ensure the highest purity of your final product.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 5-Fluoro-N,2-dimethylaniline, providing potential causes and actionable solutions. The primary synthetic route covered involves the reduction of 4-fluoro-2-nitrotoluene to 5-fluoro-2-methylaniline, followed by Eschweiler-Clarke methylation.

Problem 1: Incomplete Reduction of 4-Fluoro-2-nitrotoluene

Symptom: Your reaction mixture or isolated intermediate (5-fluoro-2-methylaniline) shows the presence of the starting material, 4-fluoro-2-nitrotoluene, or other colored impurities when analyzed by TLC, HPLC, or GC-MS.

Probable Causes & Solutions:

Probable CauseTroubleshooting Steps
Inactive or Insufficient Reducing Agent/Catalyst - Catalytic Hydrogenation (e.g., Pd/C, Pt/C): Ensure the catalyst is fresh and has been stored properly to prevent deactivation. Increase the catalyst loading if necessary.[1] For stubborn reductions, increasing the hydrogen pressure may be beneficial.[1] - Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl): Use finely powdered metal to maximize surface area. Activation of the metal may be required. Ensure the acid concentration is optimal for the reaction.[1]
Poor Solubility of Starting Material The nitro compound must be soluble in the reaction solvent for the reduction to proceed efficiently.[1] Consider using a co-solvent system such as ethanol/water or tetrahydrofuran (THF) to improve solubility.[1][2]
Suboptimal Reaction Temperature While many reductions can be performed at room temperature, some substrates may require heating to achieve a satisfactory reaction rate.[3] However, excessive heat can lead to the formation of side products.[1] Monitor the reaction closely and adjust the temperature as needed.
Formation of Stable Intermediates The reduction of nitro groups proceeds through several intermediates, such as nitroso and hydroxylamine species.[3] In some cases, these can condense to form azoxy or azo compounds, which are more difficult to reduce to the desired amine.[1][4] Ensure you are using a sufficient excess of the reducing agent to drive the reaction to completion.[1]
Problem 2: Presence of Mono-methylated Impurity after Eschweiler-Clarke Reaction

Symptom: Your final product, 5-Fluoro-N,2-dimethylaniline, is contaminated with the mono-methylated intermediate, 5-fluoro-N-methyl-2-methylaniline.

Probable Causes & Solutions:

Probable CauseTroubleshooting Steps
Insufficient Formaldehyde or Formic Acid The Eschweiler-Clarke reaction requires an excess of both formaldehyde and formic acid to drive the reaction to the tertiary amine.[1] Ensure you are using a sufficient stoichiometric excess of both reagents.
Incomplete Reaction The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature. Monitor the reaction by TLC or GC-MS until the disappearance of the starting material and the mono-methylated intermediate. The reaction is typically heated to 80-100 °C.[5]
Difficult Purification The boiling points of N,N-dimethylanilines and their corresponding N-methylated precursors are often very close, making separation by distillation challenging.[3] Consider purification by column chromatography or derivatization to facilitate separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 5-Fluoro-N,2-dimethylaniline?

A1: The impurities can be categorized based on the synthetic stage at which they arise:

  • From the Reduction of 4-Fluoro-2-nitrotoluene:

    • Unreacted Starting Material: 4-Fluoro-2-nitrotoluene.

    • Reduction Intermediates: 4-Fluoro-2-nitrosotoluene, N-(4-fluoro-2-methylphenyl)hydroxylamine.

    • Condensation Byproducts: 4,4'-Difluoro-2,2'-dimethylazoxybenzene and 4,4'-difluoro-2,2'-dimethylazobenzene.[1][4]

  • From the Eschweiler-Clarke Methylation:

    • Unreacted Starting Material: 5-Fluoro-2-methylaniline.

    • Incomplete Methylation Product: 5-Fluoro-N-methyl-2-methylaniline.

  • From an Alternative Route (Buchwald-Hartwig Amination):

    • Dehalogenation Product: 4-Fluoro-2-methylaniline (if starting from a di-halogenated precursor).

    • Byproducts from Ligand Decomposition.

    • Homocoupling of the Aryl Halide. [6]

Q2: How can I purify the final product to remove these impurities?

A2: A multi-step purification strategy is often necessary:

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl) to extract the basic aniline compounds into the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base (e.g., NaOH) and extract the purified anilines back into an organic solvent.

  • Column Chromatography: This is a highly effective method for separating the desired tertiary amine from the primary and secondary amine impurities. A silica gel column with a gradient elution system (e.g., hexanes/ethyl acetate) can be employed.

  • Distillation: While challenging due to close boiling points, fractional distillation under reduced pressure can be effective for separating less volatile impurities.

Q3: What analytical methods are best for monitoring the reaction and assessing the purity of the final product?

A3: A combination of chromatographic techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity of the final product and detecting non-volatile impurities. A reversed-phase C18 column with a methanol/water or acetonitrile/water mobile phase and UV detection is a good starting point.[5][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including residual solvents and byproducts.[5][8][9]

Experimental Protocols

Protocol 1: General Procedure for Eschweiler-Clarke Methylation of 5-Fluoro-2-methylaniline
  • To a round-bottom flask, add 5-fluoro-2-methylaniline (1.0 eq).

  • Add formic acid (3.0 eq) and a 37% aqueous solution of formaldehyde (3.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and carefully basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is > 9.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Fluoro-N,2-dimethylaniline.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

Visualizing Synthetic Pathways and Impurity Formation

Synthetic_Pathway_and_Impurities cluster_0 Step 1: Reduction cluster_1 Step 2: Methylation 4-Fluoro-2-nitrotoluene 4-Fluoro-2-nitrotoluene 5-Fluoro-2-methylaniline 5-Fluoro-2-methylaniline 4-Fluoro-2-nitrotoluene->5-Fluoro-2-methylaniline Reduction (e.g., H2, Pd/C) Reduction_Impurities Unreacted Nitro Nitroso/Hydroxylamine Azo/Azoxy Compounds 4-Fluoro-2-nitrotoluene->Reduction_Impurities 5-Fluoro-N-methyl-2-methylaniline Mono-methylated Intermediate 5-Fluoro-2-methylaniline->5-Fluoro-N-methyl-2-methylaniline HCHO, HCOOH Methylation_Impurities Unreacted Primary Amine Mono-methylated Impurity 5-Fluoro-2-methylaniline->Methylation_Impurities Reduction_Impurities->5-Fluoro-2-methylaniline Carry-over 5-Fluoro-N,2-dimethylaniline Final Product 5-Fluoro-N-methyl-2-methylaniline->5-Fluoro-N,2-dimethylaniline HCHO, HCOOH 5-Fluoro-N-methyl-2-methylaniline->Methylation_Impurities

Sources

Troubleshooting

Technical Support Center: 5-Fluoro-n,2-dimethylaniline Synthesis

Welcome to the technical support center for the synthesis and purification of 5-Fluoro-n,2-dimethylaniline (CAS 881848-77-7). This guide is designed for researchers, chemists, and process development professionals to add...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 5-Fluoro-n,2-dimethylaniline (CAS 881848-77-7). This guide is designed for researchers, chemists, and process development professionals to address common challenges, optimize reaction conditions, and achieve high yield and purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 5-Fluoro-n,2-dimethylaniline?

A1: The most prevalent and industrially scalable method is the N-methylation of the primary amine precursor, 4-Fluoro-2-methylaniline (CAS 452-71-1).[1] A highly effective method for this transformation is the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde to achieve exhaustive methylation to the tertiary amine.[2][3][4][5] This one-pot procedure is favored for its high efficiency, mild conditions, and avoidance of quaternary ammonium salt formation.[3][4][6]

Q2: What are the primary challenges I can expect in this synthesis?

A2: The key challenges are typically centered around purity. The main issues include:

  • Incomplete Reaction: Residual starting material (4-Fluoro-2-methylaniline) or the intermediate secondary amine (5-Fluoro-N,2-dimethylaniline) can contaminate the final product.

  • Side-Product Formation: Depending on the conditions, side reactions can lead to impurities that are difficult to separate.

  • Workup and Purification Losses: As a liquid amine, the product can be challenging to isolate cleanly from the reaction mixture, leading to yield loss.[7]

Q3: My final product is a dark brown or reddish color. What causes this and how can I fix it?

A3: Anilines are notoriously susceptible to air oxidation, which forms highly colored impurities. This is often exacerbated by residual acidic or metallic catalysts and exposure to light and air during workup or storage. To mitigate this, perform the final distillation under reduced pressure and blanket the final product with an inert gas like nitrogen or argon for storage.[8] Purification via distillation from zinc dust can also help cleave some colored byproducts.[9]

Q4: What are the critical safety precautions for this synthesis?

A4: Standard laboratory safety protocols are essential. Specifically:

  • Handle all chemicals, especially formaldehyde (a suspected carcinogen) and formic acid (corrosive), within a certified chemical fume hood.[10]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-resistant lab coat.

  • The reaction generates carbon dioxide gas, which can cause pressure buildup in a sealed system.[3][5] Ensure the reaction vessel is adequately vented.

Section 2: Troubleshooting Guides

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Guide 2.1: Low Product Yield

Low yield can stem from an incomplete reaction or product loss during the workup and purification stages.

Problem Symptom Probable Cause(s) Recommended Solution(s) & Explanation
TLC/GC analysis shows significant starting material remaining. 1. Insufficient Reagents: Incorrect stoichiometry of formaldehyde or formic acid. 2. Low Reaction Temperature: The reaction rate is too slow. 3. Short Reaction Time: The reaction did not proceed to completion.1. Verify Stoichiometry: Use a slight excess of both formaldehyde (2.2-2.5 eq.) and formic acid (2.5-3.0 eq.) to drive the reaction to completion.[4] The excess formic acid acts as both the reducing agent and a solvent.[2] 2. Optimize Temperature: Heat the reaction mixture to 80-100 °C.[2][4] This temperature is sufficient to promote the formation of the iminium ion intermediate and subsequent hydride transfer without causing significant decomposition.[2] 3. Increase Reaction Time: Monitor the reaction by TLC or GC. A typical reaction time is 12-18 hours. Continue heating until the starting material spot is absent.
Reaction appears complete, but isolated yield is low. 1. Inefficient Extraction: The product, as an amine, can have some water solubility, especially if the aqueous phase is acidic. 2. Emulsion Formation: Emulsions during aqueous workup can trap the product. 3. Loss during Distillation: Product loss due to co-distillation with solvent or decomposition at high temperatures.1. Ensure Basic pH: Before extraction, basify the aqueous phase to a pH > 10 with NaOH or KOH. This deprotonates the amine hydrochloride salt, making the free base much more soluble in organic solvents like DCM or Ethyl Acetate.[4] Perform multiple extractions (3x) to ensure complete recovery. 2. Break Emulsions: If an emulsion forms, add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which helps break the emulsion. 3. Optimize Distillation: Perform the final purification by vacuum distillation. This lowers the boiling point, preventing thermal degradation and ensuring a clean separation from less volatile impurities.
Guide 2.2: Product Purity Issues

Impurities are the most common challenge. Identifying the impurity is the first step to eliminating it.

Problem Symptom Probable Cause(s) Recommended Solution(s) & Explanation
Presence of N-methyl starting material (5-Fluoro-N,2-dimethylaniline). Incomplete double methylation. This is the most common impurity and arises from the same causes as an incomplete reaction (insufficient reagents, time, or temperature).Force the Reaction to Completion: The Eschweiler-Clarke reaction is designed for exhaustive methylation.[2] Ensure sufficient equivalents of formaldehyde and formic acid are present and allow the reaction to run to completion, monitoring by GC to confirm the disappearance of the secondary amine intermediate.
Unknown impurities with similar boiling points. Side Reactions: Formic acid can potentially form N-formyl impurities, especially if the reaction conditions are not optimal.Chemical Wash: Before final distillation, wash the crude organic extract with a dilute HCl solution to form the hydrochloride salt of the desired amine, leaving non-basic impurities in the organic layer.[9] Separate the aqueous layer, re-basify to pH > 10, and re-extract the purified amine. This acid/base wash is highly effective for removing neutral or acidic impurities.
Product darkens quickly after purification. Air Oxidation. Anilines are highly sensitive to oxidation.Inert Atmosphere Handling: After distillation, collect the product under a nitrogen or argon atmosphere. Store the final product in an amber vial, blanketed with inert gas, and consider refrigeration to slow degradation.

Section 3: Optimized Protocols & Workflows

Protocol 3.1: Synthesis via Eschweiler-Clarke Reaction

This protocol details the N-methylation of 4-Fluoro-2-methylaniline.

Reagents:

Reagent MW ( g/mol ) Moles Equivalents Amount
4-Fluoro-2-methylaniline 125.15 0.1 1.0 12.52 g
Formic Acid (98%) 46.03 ~0.66 ~6.6 25 mL

| Formaldehyde (37% aq. soln.) | 30.03 | 0.25 | 2.5 | 20.3 mL |

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-Fluoro-2-methylaniline (12.52 g, 0.1 mol).

  • Reagent Addition: Add formic acid (25 mL), followed by the aqueous formaldehyde solution (20.3 mL, 0.25 mol).

  • Reaction: Heat the mixture to reflux (approx. 95-100°C) with vigorous stirring. The reaction will evolve CO2 gas. Continue heating for 16 hours.

  • Monitoring: After 16 hours, cool a small aliquot, dilute with water, basify with NaOH, extract with DCM, and analyze by TLC or GC-MS to confirm the disappearance of the starting material.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture over 200 g of crushed ice in a large beaker.

  • Workup - Basification: Cautiously add 50% aqueous NaOH solution with stirring until the pH of the solution is >10 (check with pH paper). Ensure the solution remains cool during this process by adding more ice if necessary.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).

  • Workup - Washing: Combine the organic layers and wash with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product as a brownish oil.

  • Purification: Purify the crude oil by vacuum distillation to afford 5-Fluoro-n,2-dimethylaniline as a colorless to pale yellow liquid.

Workflow Visualization

A clear workflow helps in planning and executing the synthesis and purification steps.

G cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Final Purification A 1. Charge Reactor: 4-Fluoro-2-methylaniline Formic Acid Formaldehyde B 2. Heat to Reflux (95-100°C, 16h) A->B C 3. Monitor by GC/TLC (Confirm Completion) B->C D 4. Cool & Quench on Ice C->D Proceed if Complete E 5. Basify to pH > 10 (50% NaOH) D->E F 6. Extract with DCM (3x) E->F G 7. Dry & Concentrate F->G H 8. Vacuum Distillation G->H Crude Product I 9. Collect Pure Fraction (Under Inert Gas) H->I J J I->J Final Product: 5-Fluoro-n,2-dimethylaniline

Caption: Synthesis and purification workflow for 5-Fluoro-n,2-dimethylaniline.

Section 4: Analytical Methods for Quality Control

Proper analysis is crucial to confirm the identity, yield, and purity of the final product.

  • Thin-Layer Chromatography (TLC):

    • Mobile Phase: A common system is 9:1 Hexanes:Ethyl Acetate.

    • Visualization: UV light (254 nm). The product should have a higher Rf value than the more polar starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • This is the ideal method for determining purity. It will separate the starting material, mono-methylated intermediate, and the final dimethylated product.

    • The mass spectrum will confirm the identity by showing the correct molecular ion peak (m/z = 139.17).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the structure. Expect to see a singlet for the N(CH₃)₂ protons around 2.6-2.8 ppm and a singlet for the aryl-CH₃ group around 2.2-2.3 ppm, in addition to the aromatic protons.

    • ¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom.

    • ¹³C NMR: Provides full structural confirmation.

Troubleshooting Logic Diagram

This diagram helps systematically diagnose issues during the process.

G Start Experiment Complete: Analyze Product Purity_Check Purity > 98%? Start->Purity_Check Yield_Check Yield > 80%? Purity_Check->Yield_Check Yes Troubleshoot_Purity Purity Issue Detected (See Guide 2.2) Purity_Check->Troubleshoot_Purity No Success Process Successful Yield_Check->Success Yes Troubleshoot_Yield Low Yield Detected (See Guide 2.1) Yield_Check->Troubleshoot_Yield No Troubleshoot_Purity->Start Implement Fixes & Rerun Analysis Troubleshoot_Yield->Start Implement Fixes & Rerun Analysis

Caption: A logic diagram for troubleshooting synthesis outcomes.

References

  • Grokipedia. Eschweiler–Clarke reaction.
  • MDPI.
  • NROChemistry. Eschweiler-Clarke Reaction.
  • Online Organic Chemistry Tutor. Eschweiler- Clarke Reaction.
  • Organic Chemistry Portal. Eschweiler-Clarke Reaction.
  • Benchchem. Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline.
  • Google Patents.
  • Ningbo Inno Pharmchem Co., Ltd. Mastering the Synthesis of 5-Fluoro-2-methylaniline: A Guide for Chemical Professionals.
  • Reddit. Purify and dry aniline?.
  • LookChem.

Sources

Optimization

Technical Support Center: Synthesis of 5-Fluoro-N,2-dimethylaniline

Welcome to the technical support center for the synthesis of 5-Fluoro-N,2-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encounte...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-N,2-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure you can achieve optimal results with confidence.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of 5-Fluoro-N,2-dimethylaniline, primarily focusing on the common synthetic route of N-methylation of 5-fluoro-2-methylaniline.

Question 1: My reaction shows low conversion of the starting material, 5-fluoro-2-methylaniline. What are the likely causes and how can I improve the yield?

Answer:

Low conversion is a frequent issue in the N-methylation of anilines. The root cause often lies in suboptimal reaction conditions or reagent quality. Here’s a systematic approach to troubleshooting:

  • Reactivity of the Methylating Agent: The choice of methylating agent is critical. For instance, dimethyl sulfate is highly reactive but also toxic, while methyl iodide is a good alternative. If you are using a less reactive agent, you may need to adjust the conditions accordingly.

  • Inadequate Base: The base used is crucial for deprotonating the aniline to facilitate nucleophilic attack. If you are using a weak base like sodium bicarbonate, it may not be sufficient to drive the reaction to completion. Consider switching to a stronger base such as potassium carbonate or an organic base like triethylamine.

  • Reaction Temperature: N-methylation of anilines can be sensitive to temperature. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to side reactions and degradation. We recommend starting at room temperature and gradually increasing it while monitoring the reaction progress by TLC or LC-MS.

  • Solvent Choice: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Aprotic polar solvents like DMF or acetonitrile are generally good choices for this type of reaction.

Here is a decision tree to guide your troubleshooting process for low yield:

low_yield_troubleshooting start Low Conversion of Starting Material check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_base 2. Evaluate Base Strength check_reagents->check_base Reagents OK solution_reagents Use fresh, pure reagents. Ensure correct molar ratios. check_reagents->solution_reagents Issue Found check_temp 3. Optimize Reaction Temperature check_base->check_temp Base is adequate solution_base Switch to a stronger base (e.g., K2CO3, Et3N). check_base->solution_base Base is too weak check_solvent 4. Assess Solvent Suitability check_temp->check_solvent Temp seems optimal solution_temp Incrementally increase temperature (e.g., to 40-60 °C) and monitor. check_temp->solution_temp Reaction is too slow solution_solvent Use a dry, polar aprotic solvent (e.g., DMF, Acetonitrile). check_solvent->solution_solvent Solvent is inappropriate

Caption: Troubleshooting Decision Tree for Low Conversion.

Question 2: I am observing the formation of a significant amount of a byproduct with a higher molecular weight. What is it and how can I prevent it?

Answer:

The most common byproduct in this reaction is the di-methylated product, 5-Fluoro-N,N,2-trimethylaniline. This occurs when the newly formed secondary amine (your desired product) is further methylated.

Strategies to Minimize Di-methylation:

  • Control Stoichiometry: Carefully control the stoichiometry of your methylating agent. Using a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. A large excess will significantly favor the formation of the di-methylated product.

  • Slow Addition of Methylating Agent: Adding the methylating agent slowly at a controlled temperature allows the primary aniline to react before the secondary amine product can compete for the methylating agent.

  • Choice of Methylating Agent: Some methylating agents may favor mono-methylation over di-methylation under specific conditions. For example, using dimethyl carbonate is known to be a greener and more selective method for mono-N-methylation of anilines.

Question 3: The purification of my product by column chromatography is difficult, and I am getting overlapping fractions. What can I do?

Answer:

Purification can be challenging due to the similar polarities of the starting material, product, and the di-methylated byproduct.

Tips for Improved Chromatographic Separation:

  • Solvent System Optimization: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A shallow gradient can improve separation.

  • Alternative Stationary Phases: If standard silica gel does not provide adequate separation, consider using alumina or a bonded-phase silica gel.

  • Chemical Treatment: If your crude product contains basic impurities, a simple acid wash of the organic extract before chromatography can help remove them.

Compound Typical Polarity Chromatography Elution Order (Normal Phase)
5-fluoro-2-methylaniline (Starting Material)More PolarLater
5-Fluoro-N,2-dimethylaniline (Product)IntermediateMiddle
5-Fluoro-N,N,2-trimethylaniline (Byproduct)Less PolarEarlier

Frequently Asked Questions (FAQs)

What are the recommended starting materials and reagents?
  • Starting Material: 5-fluoro-2-methylaniline (ensure high purity).

  • Methylating Agent: Methyl iodide or dimethyl sulfate are common choices. Dimethyl carbonate is a greener alternative.

  • Base: Potassium carbonate (K₂CO₃) is a good, cost-effective choice. Triethylamine (Et₃N) is also suitable.

  • Solvent: Anhydrous acetonitrile or N,N-dimethylformamide (DMF).

How can I monitor the progress of the reaction?
  • Thin-Layer Chromatography (TLC): This is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product. Use a suitable solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and visualize with a UV lamp.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more accurate monitoring, LC-MS can provide quantitative information on the relative amounts of starting material, product, and byproducts.

What are the key safety precautions for this synthesis?
  • Methylating Agents: Methyl iodide and dimethyl sulfate are toxic and potential carcinogens. Handle them with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Bases and Solvents: Handle all bases and solvents in a fume hood and wear appropriate PPE.

Experimental Protocol: N-methylation of 5-fluoro-2-methylaniline

This protocol provides a general procedure for the synthesis of 5-Fluoro-N,2-dimethylaniline.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 5-fluoro-2-methylaniline (1.0 eq) and anhydrous acetonitrile (10 mL per 1 g of aniline).

  • Addition of Base: Add potassium carbonate (1.5 eq) to the solution.

  • Addition of Methylating Agent: Slowly add methyl iodide (1.1 eq) to the suspension at room temperature over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, gently heat the mixture to 40-50 °C.

  • Workup: Once the reaction is complete, filter off the solids and wash with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

synthesis_workflow start Start: Reagents in Flask reaction N-methylation Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification analysis Product Characterization (NMR, MS) purification->analysis product Final Product: 5-Fluoro-N,2-dimethylaniline analysis->product

Caption: General Workflow for Synthesis and Purification.

References

  • Shieh, W.-C., Dell, S., & Repič, O. (2001). Mono-N-methylation of anilines and other less reactive amines with dimethyl carbonate (DMC) under pressure. Journal of Organic Chemistry, 66(6), 2188–2191. [Link]

Troubleshooting

Stability issues of 5-Fluoro-n,2-dimethylaniline under different conditions

Technical Support Center: 5-Fluoro-N,2-dimethylaniline Welcome to the technical support center for 5-Fluoro-N,2-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to p...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Fluoro-N,2-dimethylaniline

Welcome to the technical support center for 5-Fluoro-N,2-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during the handling, storage, and use of 5-Fluoro-N,2-dimethylaniline.

Issue 1: Discoloration of the Compound Upon Storage

Q: My 5-Fluoro-N,2-dimethylaniline, which was initially a colorless to pale yellow liquid/solid, has turned yellow or brown over time. What is causing this, and can I still use it?

A: Discoloration is a common indicator of degradation in aromatic amines, including 5-Fluoro-N,2-dimethylaniline. The color change is primarily due to oxidation.

  • Causality: The lone pair of electrons on the nitrogen atom makes the aniline ring susceptible to oxidation.[1] This can be initiated by exposure to air (oxygen) and accelerated by light. The N,N-dimethyl group can also undergo oxidative N-dealkylation.[2][3] The degradation products are often colored compounds like quinone-imines or polymeric materials. While structurally similar N,N-dimethylaniline is noted to appear as a yellow to brown colored oily liquid, significant color change from the initial state of your compound suggests degradation.[4]

  • Recommended Action:

    • Assess the Extent of Degradation: Use an analytical technique like HPLC or GC-MS to determine the purity of the discolored material. Compare the results with the certificate of analysis provided by the supplier.

    • Usability: If the purity is still within the acceptable range for your application, you may be able to use it, but be aware that the impurities could potentially interfere with your reaction. For sensitive applications, it is highly recommended to use a fresh, pure sample.

    • Purification: If the degradation is minor, you may consider purification by distillation or chromatography. However, this may not be practical for small quantities.

  • Prevention:

    • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

    • Light Protection: Store in an amber vial or a container wrapped in aluminum foil to protect it from light.

    • Temperature Control: Store at the recommended temperature, typically in a cool, dry, and well-ventilated area.[5] For long-term storage, refrigeration may be beneficial, but be cautious of potential crystallization.

Issue 2: Inconsistent Reaction Yields or Formation of Unexpected Byproducts

Q: I am using 5-Fluoro-N,2-dimethylaniline in a reaction, and I'm observing inconsistent yields and the formation of unknown byproducts. Could this be related to the stability of the starting material?

A: Absolutely. The stability of your starting material is critical for reproducible and clean reactions.

  • Causality:

    • Degradation Products as Reactants: The oxidized or rearranged byproducts present in degraded 5-Fluoro-N,2-dimethylaniline can participate in the reaction, leading to the formation of unexpected side products and consuming your other reagents, thus lowering the yield of the desired product.

    • Catalyst Inhibition: Impurities can sometimes poison or inhibit the catalyst used in your reaction, leading to lower conversion rates and inconsistent results.

    • pH Sensitivity: The basicity of the amine can be affected by its degradation. Aromatic amines are weak bases, and their reactivity can be influenced by the pH of the reaction medium.[1] Degradation can alter the local pH, affecting reaction kinetics.

  • Troubleshooting Workflow:

    G start Inconsistent Yields / Byproducts Observed check_purity 1. Verify Purity of 5-Fluoro-N,2-dimethylaniline (HPLC, GC-MS) start->check_purity is_pure Purity Acceptable? check_purity->is_pure investigate_reaction Investigate Other Reaction Parameters (Solvent, Temp, Reagents) is_pure->investigate_reaction Yes purify_or_replace 2. Purify or Replace Starting Material is_pure->purify_or_replace No failure Problem Persists investigate_reaction->failure rerun 3. Rerun Reaction with Pure Compound purify_or_replace->rerun success Problem Solved rerun->success rerun->failure

    Caption: Troubleshooting inconsistent reaction outcomes.

  • Experimental Protocol: Purity Analysis by HPLC

    • Sample Preparation: Prepare a stock solution of your 5-Fluoro-N,2-dimethylaniline in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Prepare a dilution series to determine the limit of detection for impurities.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

      • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm.

    • Analysis: Inject your sample and a reference standard (if available). Integrate the peak areas to determine the percentage purity. Look for the appearance of new peaks that are not present in the reference standard.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 5-Fluoro-N,2-dimethylaniline?

A1: To ensure long-term stability, 5-Fluoro-N,2-dimethylaniline should be stored in a tightly sealed container, protected from light, and under an inert atmosphere (argon or nitrogen).[5] It should be kept in a cool, dry, and well-ventilated area.[5] While refrigeration can slow down degradation, be aware of the compound's melting point to avoid repeated freeze-thaw cycles, which can also affect stability. For many fluorinated anilines, storage at room temperature is acceptable for shorter periods if protected from light and air.[6]

Q2: How does pH affect the stability of 5-Fluoro-N,2-dimethylaniline in solution?

A2: The stability of aromatic amines in solution is significantly influenced by pH.

  • Acidic Conditions: In acidic solutions, the lone pair on the nitrogen atom is protonated, forming an anilinium salt. This generally increases stability against oxidation. Studies on other primary aromatic amines have shown that acidic conditions can improve storage stability.[7][8]

  • Neutral to Basic Conditions: In neutral or basic solutions, the free amine is more susceptible to oxidation. The rate of oxidation of N,N-dimethylaniline by some oxidizing agents is dependent on pH.[9][10]

  • Practical Implication: If you are preparing stock solutions, consider using a slightly acidic buffer if it is compatible with your downstream application.

Q3: Is 5-Fluoro-N,2-dimethylaniline sensitive to light?

A3: Yes, like many aromatic amines, it is likely to be photosensitive. Exposure to light, especially UV radiation, can provide the energy to initiate oxidative degradation, leading to discoloration and the formation of impurities.[7] It is crucial to store the compound in amber or opaque containers and to minimize exposure to light during experiments whenever possible. For rigorous photostability studies, standardized light sources and exposure conditions should be used.[11]

Q4: Can I use metal spatulas or store the compound in metal containers?

A4: It is generally advisable to avoid prolonged contact with certain metals. Transition metals can catalyze the oxidation of anilines. While stainless steel spatulas are generally acceptable for brief handling, for long-term storage, it is best to use glass or other inert containers.

Q5: What are the primary degradation pathways for 5-Fluoro-N,2-dimethylaniline?

A5: The primary degradation pathways are likely to be:

  • Oxidation of the Aromatic Ring: This can lead to the formation of quinone-like structures and subsequent polymerization.

  • Oxidative N-Demethylation: The N-methyl groups can be oxidized and removed, forming N-methyl-5-fluoro-2-methylaniline and formaldehyde as a byproduct.[2] This process can be catalyzed by enzymes or certain chemical oxidants.[2][3]

  • Photorearrangement: Although less common under typical storage conditions, UV light can potentially induce molecular rearrangements.

    G cluster_main Degradation Pathways A 5-Fluoro-N,2-dimethylaniline B Oxidation of Aromatic Ring A->B Air (O2), Light C Oxidative N-Demethylation A->C Oxidizing Agents D Polymeric/Colored Byproducts B->D E N-methyl-5-fluoro-2-methylaniline C->E

    Caption: Potential degradation pathways for 5-Fluoro-N,2-dimethylaniline.

Summary of Stability Factors and Recommendations

ConditionPotential IssueRecommendation
Temperature Accelerated degradation at elevated temperatures.Store in a cool, dry place. Refrigerate for long-term storage if the compound is stable to freezing.
Light Photodegradation leading to discoloration and impurities.Store in amber or opaque containers. Minimize light exposure during handling.
Atmosphere Oxidation by atmospheric oxygen.Store under an inert atmosphere (e.g., Argon, Nitrogen). Keep container tightly sealed.
pH (in solution) Increased degradation in neutral to basic aqueous solutions.For stock solutions, consider using a slightly acidic buffer if compatible with the application.
Contaminants Catalytic degradation by metal ions or other impurities.Use clean glassware and inert handling tools. Avoid cross-contamination.

References

  • Guengerich, F. P. (1991). Oxidative N-demethylation of N,N-dimethylaniline by purified isozymes of cytochrome P-450. Journal of Biological Chemistry, 266(16), 10214-10220. [Link]

  • Li, H., & Lee, L. S. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science & Technology, 35(14), 2984-2990. [Link]

  • Nagy, L., et al. (2023). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. Catalysts, 13(1), 147. [Link]

  • Li, H., & Lee, L. S. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science & Technology, 35(14), 2984-2990. [Link]

  • Jain, R. B., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 229. [Link]

  • Loba Chemie. (2015). 2-FLUOROANILINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Singh, M., et al. (2010). Kinetics and Mechanism of Periodate Oxidation of N,N-Dimethylaniline and N,N-Diethylaniline. Asian Journal of Chemistry, 22(8), 6031-6040. [Link]

  • Singh, M., et al. (2010). Kinetics and Mechanism of Periodate Oxidation of N,N-Dimethylaniline and N,N-Diethylaniline. ResearchGate. [Link]

  • Van den houwe, K., et al. (2018). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Additives & Contaminants: Part A, 35(11), 2241-2250. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9731, 4-Fluoroaniline. Retrieved from [Link]

  • LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Chemistry LibreTexts. [Link]

  • Galus, Z., & Adams, R. N. (1963). Anodic Oxidation Studies of N,N-Dimethylaniline. II. Stationary and Rotated Disk Studies at Inert Electrodes. Journal of the American Chemical Society, 85(5), 597-601. [Link]

  • Chemsrc. (n.d.). 2-Fluoro-N,N-Dimethylaniline. Retrieved from [Link]

  • Foinard, A., et al. (2000). [Stability of 5-fluorouracil solutions according to different parameters]. Journal de pharmacie de Belgique, 55(4), 93-97. [Link]

  • Lin, C. C., et al. (2007). Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals. Journal of Hazardous Materials, 142(1-2), 538-545. [Link]

  • Song, G., et al. (2016). ortho-Selective C–H addition of N,N-dimethyl anilines to alkenes by a yttrium catalyst. Chemical Science, 7(8), 5265-5270. [Link]

  • Turovskiy, A. A., et al. (2002). Degradation of 3,4-Dichloro- and 3,4-Difluoroaniline by Pseudomonas fluorescens 26-K. Bioremediation Journal, 6(2), 123-129. [Link]

  • Chou, S., et al. (2009). Kinetics of 2,6-dimethylaniline degradation by electro-Fenton process. Journal of Hazardous Materials, 162(1), 178-185. [Link]

  • Barry, S. T., et al. (2024). Synthesis, Characterization, Volatility, and Thermal Stability of Fluorinated Copper(II) Aminoalkoxide Complexes as Potential Precursors for Atomic Layer Deposition. Inorganic Chemistry. [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Stockton, A. M., et al. (2019). Long-term Thermal Stability of Fluorescent Dye Used for Chiral Amino Acid Analysis on Future Spaceflight Missions. Electrophoresis, 40(23-24), 3117-3122. [Link]

  • Glembocki, O. J., et al. (2019). Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. The Journal of Organic Chemistry, 84(11), 7234-7243. [Link]

  • Beardslee, L. A., et al. (2010). Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination. AAPS PharmSciTech, 11(2), 856-863. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 949, N,N-Dimethylaniline. Retrieved from [Link]

  • Beardslee, L. A., et al. (2010). Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination. AAPS PharmSciTech, 11(2), 856-863. [Link]

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Optimization

Technical Support Center: Column Chromatography Protocols for 5-Fluoro-n,2-dimethylaniline Purification

Welcome to the Technical Support Center. This guide provides in-depth protocols, frequently asked questions (FAQs), and troubleshooting advice for the purification of 5-Fluoro-n,2-dimethylaniline via column chromatograph...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides in-depth protocols, frequently asked questions (FAQs), and troubleshooting advice for the purification of 5-Fluoro-n,2-dimethylaniline via column chromatography. This document is designed for researchers, scientists, and drug development professionals who require high-purity material for their work.

Introduction: The Challenge of Purifying Aromatic Amines

5-Fluoro-n,2-dimethylaniline, a substituted aromatic amine, is a valuable intermediate in pharmaceutical synthesis.[1] However, like many basic amines, its purification by standard column chromatography on silica gel can be challenging. The basic lone pair on the nitrogen atom interacts strongly with acidic silanol groups on the silica surface.[2][3] This interaction can lead to common issues such as irreversible adsorption, low recovery, and significant peak tailing, compromising purity and yield.[2] This guide provides robust, field-proven strategies to overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification strategy for 5-Fluoro-n,2-dimethylaniline.

Q1: What is the primary cause of purification difficulty for this compound? A1: The primary difficulty stems from the basicity of the aniline's nitrogen atom. Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH). The basic amine can undergo a strong acid-base interaction with these sites, leading to poor elution, asymmetric peak shapes (tailing), and in some cases, complete retention on the column.[2][3]

Q2: Which stationary phase should I choose: Silica Gel, Alumina, or a Functionalized Phase? A2: The choice of stationary phase is critical for success.

  • Silica Gel (with modifier): This is the most common and economical choice. However, it is crucial to deactivate the acidic silanol groups by adding a basic modifier, such as 0.5-2% triethylamine (TEA) or ammonia solution, to your mobile phase.[3][4] This simple addition can dramatically improve peak shape and recovery.

  • Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for purifying amines.[5][6] Its surface is less acidic (or even basic, depending on the grade), which minimizes the strong interactions that cause tailing.[7]

  • Amine-Functionalized Silica (NH2-Silica): This is often the superior, albeit more expensive, choice. The surface is modified with amino groups, creating a more inert and slightly basic environment that is ideal for purifying basic compounds without the need for mobile phase modifiers.[8] This can simplify solvent removal post-purification as you don't have to evaporate volatile amines like TEA.

Q3: How do I develop an effective mobile phase for separation? A3: Mobile phase development should always begin with Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for 5-Fluoro-n,2-dimethylaniline, while ensuring good separation from impurities.

  • Start with a standard, moderately polar system: A mixture of Ethyl Acetate (EtOAc) and Hexane is a classic starting point for compounds of "normal" polarity.[4][7]

  • Screen different ratios: Test solvent ratios such as 1:9, 2:8, and 5:5 (EtOAc:Hexane) on a TLC plate.

  • Adjust Polarity: If the compound remains at the baseline (Rf=0), the solvent system is not polar enough. Increase the proportion of the polar solvent (EtOAc) or switch to a more polar system like Methanol (MeOH) in Dichloromethane (DCM).[4][9]

  • Add a Basic Modifier: In all TLC trials using silica gel, spot the sample on two parallel lanes. Run one lane with the chosen solvent system and the other with the same system containing ~1% triethylamine (TEA). You will likely observe a significant improvement in the spot shape (less streaking) in the lane with TEA.[3]

Q4: What is peak tailing and why is it so prevalent with aromatic amines? A4: Peak tailing is a distortion where the back of a chromatographic peak is elongated.[2] For basic compounds like 5-Fluoro-n,2-dimethylaniline on silica, this occurs because there are multiple types of interactions happening. While the bulk of the compound moves down the column via normal partitioning, a small fraction gets delayed by strong acid-base interactions with the few highly acidic silanol sites on the silica surface. This secondary retention mechanism causes a portion of the analyte to elute more slowly, creating the characteristic "tail".[2] Using a basic modifier or an alternative stationary phase like alumina competitively blocks these sites, ensuring the analyte molecules travel as a more uniform band.[3]

Part 2: Experimental Protocols

These protocols provide a validated workflow from method development to full-scale purification.

Protocol 1: Method Development via Thin-Layer Chromatography (TLC)

This step is essential to identify the optimal solvent system before committing your entire sample to a column.

  • Prepare Sample: Dissolve a small amount of the crude 5-Fluoro-n,2-dimethylaniline in a suitable solvent (e.g., DCM or EtOAc) to make a ~1-2% solution.

  • Prepare Eluents: In separate chambers, prepare at least three different solvent systems. Use the data in Table 1 as a starting point. For each system, prepare a second chamber containing the same solvent ratio but with an added 1% v/v of triethylamine (TEA).

  • Spot TLC Plate: Using a capillary tube, spot the sample solution onto the baseline of a silica gel TLC plate.

  • Develop Plate: Place the TLC plate in a developing chamber and allow the solvent to travel up the plate until it is ~1 cm from the top.[9]

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). If necessary, use a staining agent like potassium permanganate.

  • Analyze: Calculate the Rf value for your target compound and impurities in each solvent system. Select the system that provides an Rf of 0.2-0.4 for the product and the best possible separation from other spots. The system containing TEA will almost certainly provide a better spot shape.[3]

Protocol 2: Flash Chromatography on Silica Gel (with Basic Modifier)

This protocol is a cost-effective method for routine purification. Flash chromatography uses positive pressure to accelerate solvent flow, making it much faster than traditional gravity chromatography.[6][10]

  • Column Packing (Slurry Method):

    • Select a column size appropriate for your sample mass (typically a 1:30 to 1:100 ratio of sample mass to silica mass).

    • In a beaker, create a slurry of silica gel in the least polar solvent of your chosen mobile phase (e.g., Hexane).

    • Pour the slurry into the column and use positive pressure to pack the bed firmly, ensuring no cracks or air bubbles.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude sample in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (2-3 times the mass of your sample) to this solution.

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[11] This prevents dissolution issues at the column head.

    • Carefully add the dry-loaded sample to the top of the packed column bed.

  • Elution:

    • Begin eluting with the mobile phase developed from your TLC analysis (containing 1% TEA).

    • Apply pressure to achieve a steady flow rate.

    • Collect fractions in test tubes. Monitor the separation by collecting small aliquots from the fractions and spotting them on a TLC plate.

  • Analysis and Pooling:

    • Develop the monitoring TLC plate to identify which fractions contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to isolate your purified 5-Fluoro-n,2-dimethylaniline.

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Compound won't elute from the column (Low Recovery) 1. Strong, irreversible binding to acidic silica.[3][7] 2. Mobile phase is not polar enough.1. Ensure you have added a basic modifier (1-2% TEA) to your eluent.[3] 2. Gradually increase the polarity of your mobile phase (e.g., increase the percentage of EtOAc in Hexane, or switch to a MeOH/DCM system).[4] 3. Consider switching to a less acidic stationary phase like neutral alumina or amine-functionalized silica for future runs.[5][8]
Significant Peak Tailing / Streaking 1. Acid-base interaction between the amine and silica gel.[2] 2. Column is overloaded with sample. 3. Sample is poorly soluble in the mobile phase.1. This is the most common cause. Add 1-2% TEA or ammonia to the mobile phase to neutralize active sites.[3][4] 2. Reduce the amount of sample loaded onto the column. A good rule of thumb is a loading capacity of 1-5% of the silica gel mass.[12] 3. Use the dry loading technique to ensure the compound is properly adsorbed onto the stationary phase before elution begins.[11]
Poor Separation of Product and Impurity 1. Solvent system has the wrong selectivity. 2. The Rf values of the two compounds are too close.1. Change the solvent components while trying to maintain similar overall polarity. For example, switch from Ethyl Acetate/Hexane to Dichloromethane/Hexane. Different solvents provide different interactions (selectivity) that can resolve closely eluting spots.[12] 2. Run a shallower solvent gradient or switch to an isocratic elution (constant solvent ratio) if the Rf difference is small, as this can improve resolution.[13]
Product Appears to be Degrading on the Column 1. The compound is unstable on the acidic silica surface. 2. The purification is taking too long, allowing for decomposition.1. Switch to a more inert stationary phase like neutral alumina or consider reversed-phase chromatography on a C18 column.[14] 2. Use flash chromatography to speed up the separation process, minimizing the time the compound spends in contact with the stationary phase.[10]

Part 4: Data Summaries & Visualizations

Table 1: Recommended Starting Solvent Systems for TLC/Column Chromatography
PolarityNon-Polar ComponentPolar ComponentBasic Modifier (Recommended for Silica)Target Compounds
Low-MediumHexane / HeptaneEthyl Acetate (EtOAc)1-2% Triethylamine (TEA)Standard choice for many organic compounds. Good starting point.[4][7]
Medium-HighDichloromethane (DCM)Methanol (MeOH)1-2% Triethylamine (TEA)For more polar amines that do not move sufficiently in EtOAc/Hexane systems.[4]
Low-MediumTolueneDiethyl Ether (Et2O)1-2% Triethylamine (TEA)An alternative system that can offer different selectivity for aromatic compounds.[15]
Diagram 1: Troubleshooting Workflow for Amine Purification

This diagram outlines a logical sequence for diagnosing and solving common purification issues.

TroubleshootingWorkflow start Start: Poor Separation or Recovery check_tailing Is there significant peak tailing or streaking? start->check_tailing check_rf Is the product Rf very low (<0.1)? check_tailing->check_rf  No sol_add_tea Solution: Add 1-2% Triethylamine (TEA) to the mobile phase. check_tailing->sol_add_tea  Yes check_resolution Are product and impurity spots/peaks merged? check_rf->check_resolution  No sol_increase_polarity Solution: Increase mobile phase polarity. (e.g., more EtOAc or switch to DCM/MeOH) check_rf->sol_increase_polarity  Yes sol_change_selectivity Solution: Change solvent system. (e.g., EtOAc/Hex -> DCM/Hex) check_resolution->sol_change_selectivity  Yes sol_change_stationary Advanced Solution: Switch to Alumina or Amine-Functionalized Silica. sol_add_tea->sol_change_stationary If problem persists sol_increase_polarity->sol_change_stationary If problem persists sol_change_selectivity->sol_change_stationary If problem persists

Caption: Troubleshooting decision tree for purifying aromatic amines.

Diagram 2: Logic for Stationary Phase Selection

This diagram illustrates the chemical reasoning behind choosing an appropriate stationary phase.

StationaryPhaseLogic cluster_analyte Analyte Properties: 5-Fluoro-n,2-dimethylaniline cluster_phases Stationary Phase Options & Interactions cluster_outcomes Predicted Outcomes analyte Basic Amine (pKa ~4-5) Polar due to N-H and F silica Standard Silica Gel Acidic Surface (Si-OH) analyte->silica Strong Acid-Base Interaction alumina Alumina (Neutral/Basic) Less Acidic / Basic Surface analyte->alumina Weak / No Acidic Interaction nh2_silica Amine-Functionalized Silica Inert / Basic Surface analyte->nh2_silica Favorable, Non-Ionic Interaction outcome_silica { High Risk| Strong Adsorption Peak Tailing Low Recovery} silica->outcome_silica outcome_alumina { Good Alternative| Reduced Tailing Improved Recovery} alumina->outcome_alumina outcome_nh2 { Optimal Choice| Excellent Peak Shape High Recovery No Modifier Needed} nh2_silica->outcome_nh2

Caption: Rationale for selecting the optimal stationary phase.

References

  • Sciencemadness Discussion Board. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? Sciencemadness.org. [Link]

  • Phenomenex. (2025). Flash Chromatography: Principles & Applications. [Link]

  • Chemistry Stack Exchange. (2015). Choosing Stationary Phase Column Chromatography. [Link]

  • Anwar, S., et al. TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Indian Journal of Chemical Technology.
  • Journal of Chromatographic Science.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

  • Microbioz India. (2023). Exploring the Applications of Flash Chromatography in Pharmaceutical Industry. [Link]

  • ResearchGate. (2017). I want good solvent system in TLC in aniline and ketone compound?[Link]

  • Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development. [Link]

  • Teledyne ISCO. (2012). Purification of primary amines. [Link]

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • BenchChem. (2025).
  • Indo American Journal of Pharmaceutical Sciences. (2021). An Overview On Flash Chromatography. [Link]

  • Chromatography Forum. (2009). Amine column degradation. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Hawach. (2025). The Importance of Flash Columns in Chromatography. [Link]

  • Chromatography Online. (2023). Chromatography in Pharma: Techniques, Case Studies & Trends. [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 5-Fluoro-N,2-dimethylaniline

Welcome to the dedicated technical support guide for the purification of 5-Fluoro-N,2-dimethylaniline via recrystallization. This resource is designed for researchers, medicinal chemists, and process development scientis...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 5-Fluoro-N,2-dimethylaniline via recrystallization. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this important synthetic intermediate. Here, we will delve into the nuanced aspects of solvent selection, provide a robust troubleshooting framework for common experimental hurdles, and present a standardized protocol, all grounded in established chemical principles.

Compound Profile: 5-Fluoro-N,2-dimethylaniline

Before embarking on any purification, a thorough understanding of the target compound's physicochemical properties is paramount. This knowledge directly informs solvent choice and the overall recrystallization strategy.

PropertyValueSource
CAS Number 881848-77-7[1][2]
Molecular Formula C₈H₁₀FN[1]
Molecular Weight 139.17 g/mol [1]
Appearance Data not available. Isomers are typically colorless to light yellow or orange liquids or low-melting solids.[3][4]
Melting Point Data not available for this specific isomer. A structurally similar isomer, 5-Fluoro-2-methylaniline, has a melting point of 36°C. Another isomer, 4-Fluoro-N,N-dimethylaniline, has a melting point of 35-39°C.[3][4]
Boiling Point Data not available for this specific isomer. The isomer 5-Fluoro-2-methylaniline has a boiling point of 83°C at 14 mmHg.[3]

Given that related isomers are low-melting solids, 5-Fluoro-N,2-dimethylaniline is likely to be a solid at or slightly below room temperature, making it a suitable candidate for purification by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the essential characteristics of an effective recrystallization solvent for 5-Fluoro-N,2-dimethylaniline?

A1: The selection of an appropriate solvent is the most critical step for a successful recrystallization. The ideal solvent should exhibit the following characteristics:

  • Temperature-Dependent Solubility: The compound should be sparingly soluble or insoluble in the solvent at room temperature but highly soluble at the solvent's boiling point.[5] This differential solubility is the fundamental principle that drives the purification process.

  • Impurity Solubility Profile: The solvent should either dissolve impurities completely, even at low temperatures (so they remain in the mother liquor), or not dissolve them at all (allowing for their removal via hot filtration).

  • Chemical Inertness: The solvent must not react with 5-Fluoro-N,2-dimethylaniline.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • No Co-crystallization: The solvent should not form co-crystals with the solute.

Q2: Which solvents or solvent systems are recommended as a starting point for screening?

A2: For substituted anilines, a range of solvents with varying polarities should be screened. Based on the structure of 5-Fluoro-N,2-dimethylaniline (an aromatic amine), good initial candidates for screening include:

  • Single Solvents:

    • Alcohols (Ethanol, Methanol, Isopropanol): These are often good general-purpose solvents for moderately polar compounds like anilines.

    • Toluene: An aromatic solvent that can be effective for crystallizing other aromatic compounds.

    • Water: While many organic compounds are insoluble in water, for some anilines, particularly those that can form salts or have increased polarity, water or aqueous mixtures can be effective.[5]

  • Mixed Solvent Systems:

    • Ethanol/Water: A common and highly tunable system. The compound is typically dissolved in the minimum amount of hot ethanol, and hot water is added dropwise until the solution becomes turbid. The solution is then reheated to clarify and allowed to cool slowly.

    • Toluene/Hexane or Heptane: A non-polar/polar aprotic mixture. The compound is dissolved in hot toluene, and hexane or heptane is added as the anti-solvent to induce crystallization upon cooling.

Q3: How should I perform a small-scale solvent screening experiment?

A3: To efficiently identify a suitable solvent without committing a large amount of your crude product, follow this microscale screening protocol:

  • Place approximately 10-20 mg of your crude 5-Fluoro-N,2-dimethylaniline into several small test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature, vortexing after each addition. Note the solubility. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool to room temperature.

  • If crystals do not form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.

  • Evaluate the outcome: The best solvent will yield a good quantity of crystalline solid upon cooling, while leaving visible impurities (if colored) in the supernatant.

Troubleshooting Guide

Encountering issues during recrystallization is common. This guide addresses the most frequent problems and provides systematic solutions.

Q1: My compound has "oiled out" as a liquid instead of forming solid crystals. What should I do?

A1: Oiling out occurs when the solute precipitates from the solution at a temperature above its melting point, or if the solution is too concentrated. To remedy this:

  • Re-heat the Solution: Heat the solution to a temperature above the boiling point of the solvent to redissolve the oil.

  • Add More Solvent: Add a small amount of additional hot solvent to decrease the solution's saturation.

  • Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can promote the formation of crystals instead of oil.

  • Lower the Solvent Boiling Point: If the issue persists, consider a lower-boiling point solvent or a mixed solvent system that allows for crystallization at a temperature below the compound's melting point.

Q2: The solution is cooled, but no crystals have formed. How can I induce crystallization?

A2: A supersaturated solution may be reluctant to nucleate. The following techniques can be used to initiate crystal growth:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal formation.

  • Seed Crystals: If you have a small crystal of the pure compound, add it to the cooled solution. A seed crystal acts as a template for crystal growth.

  • Reduced Temperature: Cool the solution in an ice-water bath to further decrease the solubility of your compound.

  • Concentrate the Solution: If you suspect too much solvent was added, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Q3: My final yield of purified product is very low. What are the likely causes?

A3: Low recovery is a frequent issue and can often be traced back to one of the following:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor, even after cooling. Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product will crystallize in the filter paper. Solution: Use a pre-heated funnel and flask for hot filtration and perform the filtration as quickly as possible.

  • Inappropriate Solvent Choice: If the compound has significant solubility in the solvent even at low temperatures, recovery will be poor. Solution: Re-evaluate your solvent choice with a small-scale screening.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.

Q4: The recrystallized product is still colored. How can I remove colored impurities?

A4: If your purified crystals retain an undesirable color, it is likely due to the presence of highly colored, polar impurities.

  • Activated Charcoal (Decolorizing Carbon): Add a very small amount (1-2% of the solute's weight) of activated charcoal to the hot, dissolved solution before the hot filtration step. The charcoal will adsorb the colored impurities. Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Let the solution cool slightly before adding the charcoal, then reheat to boiling before filtration. Using too much charcoal can also adsorb your product, leading to a lower yield.

  • Repeat the Recrystallization: A second recrystallization is often effective at removing residual impurities.

Experimental Workflow & Protocols

General Recrystallization Workflow

The process of recrystallization can be broken down into a logical sequence of steps, each with a specific purpose.

Recrystallization_Workflow A Dissolution: Add minimum hot solvent to crude solid B Hot Filtration (Optional): Remove insoluble impurities A->B if insoluble impurities present C Cooling & Crystallization: Allow solution to cool slowly A->C no insoluble impurities B->C D Crystal Collection: Vacuum filter the crystals C->D E Washing: Rinse crystals with ice-cold solvent D->E F Drying: Dry crystals to remove residual solvent E->F Troubleshooting_Tree Start Problem Encountered OilingOut Compound Oiled Out? Start->OilingOut NoCrystals No Crystals Formed? Start->NoCrystals LowYield Low Yield? Start->LowYield ColoredProduct Product Still Colored? Start->ColoredProduct OilingOut_Sol1 Re-heat & Add More Solvent OilingOut->OilingOut_Sol1 Yes NoCrystals_Sol1 Scratch Flask / Add Seed Crystal NoCrystals->NoCrystals_Sol1 Yes LowYield_Sol1 Use Less Hot Solvent Initially LowYield->LowYield_Sol1 Yes ColoredProduct_Sol1 Use Activated Charcoal ColoredProduct->ColoredProduct_Sol1 Yes OilingOut_Sol2 Cool More Slowly OilingOut_Sol1->OilingOut_Sol2 NoCrystals_Sol2 Cool in Ice Bath NoCrystals_Sol1->NoCrystals_Sol2 NoCrystals_Sol3 Evaporate Some Solvent NoCrystals_Sol2->NoCrystals_Sol3 LowYield_Sol2 Pre-heat Filtration Apparatus LowYield_Sol1->LowYield_Sol2 LowYield_Sol3 Wash Crystals with Ice-Cold Solvent LowYield_Sol2->LowYield_Sol3 ColoredProduct_Sol2 Perform a Second Recrystallization ColoredProduct_Sol1->ColoredProduct_Sol2

Caption: Decision tree for troubleshooting common recrystallization issues.

Safety Precautions

Working with any chemical requires a commitment to safety. Substituted anilines, including 5-Fluoro-N,2-dimethylaniline, should be handled with care.

Q: What are the primary health and safety hazards associated with N,N-dimethylaniline and its derivatives?

A: N,N-dimethylaniline, a representative of this class, is toxic if swallowed, in contact with skin, or if inhaled. It is also suspected of causing cancer and is toxic to aquatic life with long-lasting effects. [6]It is crucial to handle 5-Fluoro-N,2-dimethylaniline with the assumption that it carries similar risks. Always consult the specific Safety Data Sheet (SDS) for the compound you are using.

Q: What personal protective equipment (PPE) is mandatory when performing this recrystallization?

A: The following PPE should be worn at all times:

  • Eye Protection: Chemical safety goggles are essential.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is required.

  • Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.

References

  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • Cram. (n.d.). Recrystallization Of Acetanilide From Aniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylaniline. Retrieved from [Link]

  • The Good Scents Company. (n.d.). N,N-dimethyl aniline. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Fluoro-N,N-Dimethylaniline. Retrieved from [Link]

  • FooDB. (2010). Showing Compound N,N-Dimethylaniline (FDB005128). Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylaniline. Retrieved from [Link]

Sources

Optimization

Dealing with hygroscopic nature of aniline derivatives

Technical Support Center: Aniline Derivatives Welcome to the technical support center for handling aniline derivatives. As a cornerstone in pharmaceutical synthesis and materials science, anilines offer immense versatili...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Aniline Derivatives

Welcome to the technical support center for handling aniline derivatives. As a cornerstone in pharmaceutical synthesis and materials science, anilines offer immense versatility. However, their inherent hygroscopic nature presents a persistent challenge in the lab, often leading to inconsistent results, reaction failures, and compromised material integrity. This guide is structured to provide direct, actionable solutions to the common problems encountered by researchers. We will move beyond simple instructions to explain the underlying chemical principles, ensuring you can not only solve your immediate issue but also prevent future occurrences.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding the hygroscopic properties of aniline and its derivatives.

Q1: What exactly makes aniline derivatives hygroscopic?

A: The hygroscopic nature of aniline derivatives stems from the polarity of the amino (-NH₂) group. The nitrogen atom possesses a lone pair of electrons and the N-H bonds are polar, making the amino group an excellent hydrogen bond acceptor and donor. This allows it to readily form hydrogen bonds with water molecules present in the atmosphere, effectively "pulling" moisture from the air into the bulk material. The tendency to absorb water can be exacerbated by the presence of other polar functional groups on the aromatic ring.

Q2: What are the primary consequences of using a "wet" aniline derivative in my experiment?

A: Undetected water content can have significant and detrimental effects on your experiment. These can manifest as:

  • Physical Changes: Solid compounds may become difficult to handle due to clumping, caking, or even deliquescence (dissolving in the absorbed water)[1].

  • Reaction Failures: Water can act as an unwanted nucleophile, reacting with and consuming sensitive reagents like acid chlorides or anhydrides[2]. It can also alter the reaction kinetics or catalyze side reactions, leading to lower yields and complex impurity profiles[3].

  • Inaccurate Stoichiometry: When you weigh a hygroscopic reagent, you are also weighing an unknown amount of water. This leads to an under-dosing of your aniline derivative, making your stoichiometric calculations incorrect and affecting reaction outcomes.

  • Compromised Analysis: The presence of water can interfere with analytical techniques such as NMR and IR spectroscopy and can depress the melting point, leading to a false impression of impurity[4].

Q3: How can I visually assess if my aniline derivative has absorbed too much water?

A: While quantitative methods are essential for confirmation, a visual inspection is a good first step. For solid derivatives, look for a change from a free-flowing powder to a clumpy, caked, or even gummy solid. For liquid anilines, which are often stored over drying agents, the presence of "wet" or saturated drying agents (e.g., dissolved KOH pellets) is a clear indicator. A darkening in color (often reddish-brown) can also indicate both oxidation and moisture content, as water can facilitate oxidative processes[5].

Q4: What are the general best practices for storing aniline derivatives?

A: Proper storage is the first line of defense. Always store aniline derivatives in tightly sealed containers to minimize exposure to the atmosphere[1]. For particularly sensitive compounds, sealing the container cap with Parafilm provides an extra barrier[6]. Storage should be in a cool, dry, and well-ventilated area, away from light, which can also cause degradation[7][8]. For long-term storage or for highly hygroscopic derivatives, using a desiccator or a glove box with a dry atmosphere is strongly recommended[7][9].

Troubleshooting Guide: In-Depth Scenarios

This section addresses specific experimental problems with detailed explanations and protocols.

Scenario 1: Inconsistent Reaction Yields and Unexpected Byproducts

Q: My acylation reaction using 4-chloroaniline consistently gives low and variable yields, and I'm seeing a significant amount of the corresponding carboxylic acid in my workup. Could water be the culprit?

A: Absolutely. This is a classic scenario where water interferes with the reaction. In an acylation with a reagent like acetyl chloride, water can act as a competing nucleophile. It will react with the acetyl chloride to form acetic acid, consuming your reagent and reducing the amount available to react with the aniline. This directly lowers your yield and introduces the carboxylic acid byproduct you are observing.

Actionable Solution: You must first quantify the water content and then rigorously dry your aniline derivative before use.

Protocol 1: Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately determining water content in organic compounds due to its high sensitivity and selectivity for water[4][10].

Principle: This method is based on the Bunsen reaction between iodine, sulfur dioxide, a base, and water. The endpoint is detected potentiometrically when an excess of iodine is present.

Step-by-Step Methodology:

  • System Preparation: Set up the Karl Fischer titrator (volumetric or coulometric, depending on expected water content) according to the manufacturer's instructions. Ensure the titration cell is sealed from atmospheric moisture.

  • Solvent Conditioning: Add the appropriate KF solvent (e.g., anhydrous methanol) to the titration vessel. Titrate the solvent to a dry endpoint to neutralize any residual water.

  • Sample Preparation: In a dry environment (e.g., a glove box or under a stream of nitrogen), accurately weigh a sample of your aniline derivative. The sample size depends on the expected water content; consult your instrument's guide.

  • Sample Introduction: Quickly and carefully add the weighed sample to the conditioned titration vessel. Ensure the system is sealed immediately.

  • Titration: Initiate the titration. The instrument will automatically add the KF reagent until all the water from the sample has been consumed and the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content, typically expressed as a percentage or parts per million (ppm). For most sensitive reactions, a water content of <0.1% is desirable[10].

Scenario 2: Physical Degradation of a Solid Reagent

Q: I opened a bottle of 2,4-dinitroaniline that was a fine powder, but now it's a single solid "brick". Is it salvageable, and how do I prevent this?

A: This phenomenon, often called "caking" or "bricking," is a direct result of moisture absorption. The absorbed water molecules act as a bridge between individual particles, and subsequent temperature fluctuations can cause partial dissolution and recrystallization, fusing the powder into a solid mass. The compound is likely salvageable, but it must be dried thoroughly.

Actionable Solution: The compound needs to be broken up, spread into a thin layer, and dried under vacuum.

Protocol 2: Drying of a Caked Solid Aniline Derivative

Principle: Applying a vacuum lowers the boiling point of water, allowing it to be removed efficiently at or slightly above room temperature without thermally degrading the aniline derivative.

Step-by-Step Methodology:

  • Safety First: Handle all aniline derivatives in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat[7]. Aniline and its derivatives can be toxic and are readily absorbed through the skin[5][11].

  • Mechanical Break-up: Carefully break up the caked solid into smaller pieces using a clean, dry spatula or mortar and pestle.

  • Drying Setup: Spread the resulting powder in a thin, even layer on a watch glass or in a shallow glass dish.

  • Vacuum Application: Place the dish inside a vacuum desiccator or a vacuum oven. Ensure the seals are properly greased and airtight.

  • Drying Process: Apply vacuum slowly. If using a vacuum oven, you may apply gentle heat (e.g., 40-50 °C), but first confirm the melting point and thermal stability of your specific derivative to avoid decomposition.

  • Drying Time: Dry the compound for several hours (typically 4-24 hours) until it has returned to a free-flowing powder and its weight is constant.

  • Verification: After drying, it is best practice to re-analyze the water content using Karl Fischer titration (Protocol 1) to confirm that it meets your experimental requirements.

Scenario 3: Purification of a Liquid Aniline Derivative

Q: My bottle of liquid aniline has turned dark brown and my reactions are failing. I suspect both oxidation and water contamination. What is the best purification method?

A: For liquid anilines, which are prone to both water absorption and aerial oxidation, distillation under reduced pressure is the most effective method of purification[5][11]. This process separates the aniline from non-volatile impurities (oxidation products) and from water (if a drying agent is used first).

Protocol 3: Purification of "Wet" Liquid Aniline by Vacuum Distillation

Principle: Vacuum distillation lowers the boiling point of the aniline, allowing it to be purified at a lower temperature, which prevents thermal decomposition. A preliminary drying step removes the bulk of the water.

Step-by-Step Methodology:

  • Pre-Drying: Place the contaminated aniline in a round-bottom flask. Add a suitable drying agent such as potassium hydroxide (KOH) or calcium hydride (CaH₂) pellets[5][12]. Swirl the flask and allow it to stand for several hours (or overnight) until the liquid is clear.

    • Causality Note: KOH is a strong base and an effective desiccant. It will not react with the basic aniline but will readily react with absorbed water.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus in a fume hood. Ensure all glassware is completely dry.

  • Transfer: Carefully decant the pre-dried aniline into the distillation flask, leaving the spent drying agent behind. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Distillation:

    • Begin stirring and slowly apply vacuum to the system.

    • Gently heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the correct boiling point for your aniline derivative at the measured pressure. Aniline itself boils at ~68 °C at 10 mmHg[5].

  • Storage of Purified Product: Collect the clear, colorless distillate directly into a dry flask that can be sealed. To prevent re-absorption of moisture, it's best to store the purified aniline over activated molecular sieves and under an inert atmosphere (e.g., nitrogen or argon)[5].

Data & Visualizations

Table 1: Storage and Drying Agent Compatibility
Aniline Derivative TypeCommon ExamplesHygroscopicity LevelRecommended StorageCompatible Drying Agents (for liquids)
Liquid, Unsubstituted Aniline, N-MethylanilineHighTightly sealed bottle, under N₂, over molecular sieves[5]KOH, CaH₂, BaO[5][12]
Solid, Electron-Withdrawing Groups 4-Nitroaniline, 2,4-DinitroanilineModerate to HighDesiccator with silica gel or P₂O₅N/A (Dry under vacuum)[13]
Solid, Electron-Donating Groups p-Toluidine, p-AnisidineModerateTightly sealed bottle in a dry cabinetN/A (Dry under vacuum)
Halogenated 4-Chloroaniline, 4-BromoanilineModerateTightly sealed bottle, protect from lightN/A (Dry under vacuum)
Diagram 1: Decision Workflow for Handling Aniline Derivatives

This diagram provides a logical path for deciding on the appropriate handling and purification strategy for an aniline derivative.

G start Start: New or Old Aniline Derivative visual_inspection Visual Inspection: - Color (Dark?) - Physical State (Clumped?) start->visual_inspection looks_ok Looks OK visual_inspection->looks_ok looks_bad Looks Bad visual_inspection->looks_bad is_sensitive Is reaction highly moisture-sensitive? looks_ok->is_sensitive kf_titration Quantify Water: Karl Fischer Titration looks_bad->kf_titration is_sensitive->kf_titration Yes use_directly Use Directly (Store Properly) is_sensitive->use_directly No water_ok Water content acceptable? kf_titration->water_ok water_high Water content too high kf_titration->water_high water_ok->use_directly is_liquid Is it a liquid or solid? water_high->is_liquid dry_solid Dry Solid Under Vacuum (Protocol 2) is_liquid->dry_solid Solid distill_liquid Distill Liquid (Protocol 3) is_liquid->distill_liquid Liquid dry_solid->use_directly distill_liquid->use_directly

Caption: Decision tree for handling and purifying aniline derivatives.

References

  • What are the health and safety guidelines for Aniline in workplaces? - Knowledge. (2025). Vertex AI Search.
  • Purify and dry aniline? - Reddit. (2014). [Link]

  • Purification of Aniline - Chempedia - LookChem. (n.d.). [Link]

  • Aniline replacement in drug-like compounds - Cresset Group. (2024). [Link]

  • How to distill aniline before using it for polymerization? - ResearchGate. (2017). [Link]

  • Aniline Standard Operating Procedure - University of California, Santa Barbara. (n.d.). [Link]

  • Non-destructive measurement technique for water content in organic solvents based on a thermal approach - NIH. (n.d.). [Link]

  • Aniline replacement in drug-like compounds - BioPartner UK. (2024). [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? - ResearchGate. (2019). [Link]

  • Water-induced fluorescence quenching of aniline and its derivatives in aqueous solution - Taylor & Francis Online. (2009). [Link]

  • How To: Store Reagents - University of Rochester, Department of Chemistry. (n.d.). [Link]

  • Reagents & Solvents: How to Store Reagents - University of Rochester, Department of Chemistry. (n.d.). [Link]

  • Can aniline react with water? - Quora. (2021). [Link]

  • 3 Ways to Handle Hygroscopic Material Challenges - Vesta® Nutra. (2019). [Link]

  • How to Handle Hygroscopic Reference Standards? - Chromatography Forum. (2008). [Link]

  • How do you handle hygroscopic solutes in the lab? - TutorChase. (n.d.). [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. (2023). [Link]

  • Procedure for determination of moisture content in any organic compound and how they affect the properties of organic compound? - ResearchGate. (2017). [Link]

  • phenylamine (aniline) and bromine water - Chemguide. (n.d.). [Link]

  • Aniline - Hazardous Substance Fact Sheet - New Jersey Department of Health. (n.d.). [Link]

  • Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles and Its Application to the Ergot Alkaloid Scaffold - ACS Publications. (2021). [Link]

  • Hygroscopic: What it Means, What You Need to Know - CORECHEM Inc. (n.d.). [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 5-Fluoro-N,2-dimethylaniline and Other Fluorinated Anilines for Researchers and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Aniline Chemistry The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1] Fluorine's unique pro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Aniline Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1] Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong C-F bonds, can profoundly influence a molecule's physicochemical and biological characteristics.[1] When incorporated into the aniline scaffold, a prevalent motif in pharmaceuticals and agrochemicals, fluorine can modulate basicity (pKa), lipophilicity (logP), metabolic stability, and binding interactions with biological targets.[2][3] This guide focuses on 5-Fluoro-N,2-dimethylaniline, a less commonly documented substituted aniline, and compares its projected and known properties with those of more established fluorinated aniline isomers. Understanding these nuanced differences is critical for optimizing molecular design and synthetic strategies.

Physicochemical Properties: A Comparative Analysis

The position of fluorine and methyl groups on the aniline ring significantly impacts the molecule's electronic and steric environment, which in turn dictates its physical properties. Below is a comparative table of key physicochemical parameters for 5-Fluoro-N,2-dimethylaniline and related compounds.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)logP
5-Fluoro-N,2-dimethylaniline 139.17Not ReportedNot ReportedNot Reported
2-Fluoro-N,N-dimethylaniline139.17166.7 ± 23.0Not Reported2.69
4-Fluoro-N,N-dimethylaniline139.1720035 - 39Not Reported
N,N-Dimethylaniline (non-fluorinated)121.1819422.31
2,5-Difluoroaniline129.11176-17811-131.5

Data sourced from various chemical suppliers and databases.[2][4][5][6] Note that experimental data for 5-Fluoro-N,2-dimethylaniline is not widely available, highlighting the need for further characterization of this compound.

The substitution pattern of 5-Fluoro-N,2-dimethylaniline, with a fluorine atom meta to the amino group and a methyl group ortho to it, presents a unique electronic and steric profile. The fluorine atom at the 5-position acts as a moderate electron-withdrawing group via its inductive effect, which is expected to decrease the basicity of the aniline nitrogen compared to its non-fluorinated counterpart, N,2-dimethylaniline. The ortho-methyl group will introduce steric hindrance around the nitrogen, potentially influencing its reactivity and binding conformations.

Synthesis of 5-Fluoro-N,2-dimethylaniline: A Proposed Route

While a specific, detailed protocol for the synthesis of 5-Fluoro-N,2-dimethylaniline is not readily found in the literature, a plausible synthetic route can be devised based on established methodologies for the preparation of related N-methylated anilines. A common approach involves the reductive amination of a corresponding fluorinated o-toluidine or the N-methylation of 5-fluoro-2-methylaniline. A general procedure for the synthesis of a related compound, 1-fluoro-2,5-dimethylbenzene from 2,5-dimethylaniline, involves diazotization followed by a fluoro-dediazoniation (Balz-Schiemann reaction or similar).[3]

A proposed synthesis for 5-Fluoro-N,2-dimethylaniline could start from 5-fluoro-2-methylaniline. The N-methylation can be achieved using various reagents such as dimethyl sulfate, methyl iodide, or formaldehyde/formic acid (Eschweiler-Clarke reaction).

Synthesis_Workflow start 5-Fluoro-2-methylaniline reagents Methylating Agent (e.g., (CH₃)₂SO₄ or HCHO/HCOOH) start->reagents N-methylation product 5-Fluoro-N,2-dimethylaniline reagents->product

Caption: Proposed synthetic workflow for 5-Fluoro-N,2-dimethylaniline.

Comparative Reactivity in Cross-Coupling Reactions

Fluorinated anilines are crucial building blocks in the synthesis of complex organic molecules, often employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The electronic nature of the substituents on the aniline ring can significantly influence the reactivity of the C-X (where X is a halide) bond and the overall efficiency of the coupling reaction.

The electron-withdrawing nature of the fluorine atom in fluorinated anilines can render the aryl halide more susceptible to oxidative addition to the palladium catalyst, a key step in the Suzuki-Miyaura catalytic cycle. However, the position of the fluorine atom relative to the leaving group and the amino group can lead to different reactivity profiles.

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-substituted Fluorinated Aniline

The following is a general protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for substrates like a bromo-derivative of 5-Fluoro-N,2-dimethylaniline.

Materials:

  • Bromo-substituted fluorinated aniline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the bromo-substituted fluorinated aniline, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent mixture to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar'-B(OR)₂ Base Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Characterization

The structural nuances of fluorinated aniline isomers are best elucidated through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The chemical shifts of the aromatic protons in fluorinated anilines are influenced by the electronic effects of both the fluorine and the amino/methyl groups. The strong electronegativity of fluorine generally leads to a downfield shift for nearby protons. The coupling between ¹⁹F and ¹H nuclei (J-coupling) provides valuable structural information. For 5-Fluoro-N,2-dimethylaniline, one would expect to see distinct signals for the N-methyl and the aromatic methyl protons, as well as complex splitting patterns for the aromatic protons due to both H-H and H-F coupling.

¹³C NMR: The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will also be affected by the fluorine substituent.

¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds. The chemical shift of the fluorine atom in 5-Fluoro-N,2-dimethylaniline will be indicative of its electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Fluoro-N,2-dimethylaniline would be expected to show characteristic C-F stretching vibrations in the region of 1100-1300 cm⁻¹. The N-H stretching vibration (if a secondary amine is present as an impurity) and C-N stretching vibrations will also be present.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak corresponding to the exact mass of the molecule. The fragmentation pattern can provide further structural information. For 5-Fluoro-N,2-dimethylaniline (C₈H₁₀FN), the expected molecular weight is approximately 139.17 g/mol .[6]

Applications in Drug Discovery and Materials Science

Fluorinated anilines are valuable intermediates in the synthesis of a wide range of biologically active compounds and advanced materials.[6] The incorporation of a fluorine atom can enhance the metabolic stability of a drug candidate by blocking sites of oxidative metabolism.[3] The modulation of pKa and lipophilicity can also improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

In materials science, the unique electronic properties of fluorinated anilines make them useful in the synthesis of dyes, polymers, and other functional materials with enhanced thermal and chemical stability.

SAR_Concept Aniline_Scaffold Aniline Scaffold Fluorine Fluorine Substitution Aniline_Scaffold->Fluorine Methyl Methyl Substitution Aniline_Scaffold->Methyl Properties Physicochemical Properties Fluorine->Properties Methyl->Properties Basicity Basicity (pKa) Properties->Basicity Lipophilicity Lipophilicity (logP) Properties->Lipophilicity Activity Biological Activity Properties->Activity Metabolic_Stability Metabolic Stability Activity->Metabolic_Stability Binding_Affinity Binding Affinity Activity->Binding_Affinity

Caption: Conceptual structure-activity relationship (SAR) of substituted anilines.

Conclusion

5-Fluoro-N,2-dimethylaniline represents an intriguing, yet under-explored, building block for synthetic and medicinal chemistry. Its unique substitution pattern is predicted to confer a distinct set of physicochemical and reactivity properties compared to other fluorinated aniline isomers. While a comprehensive experimental dataset for this compound is still emerging, this guide provides a comparative framework based on the known properties of related molecules and established chemical principles. Further investigation into the synthesis, characterization, and reactivity of 5-Fluoro-N,2-dimethylaniline is warranted to fully unlock its potential in the development of novel pharmaceuticals and functional materials.

References

  • Chemsrc. (2024). 2-Fluoro-N,N-Dimethylaniline. Retrieved from [Link]

  • Chem-Impex. (2024). 4-Fluoro-N,N-dimethylaniline. Retrieved from [Link]

  • Wikipedia. (2024). Dimethylaniline. Retrieved from [Link]

  • PubChem. (2024). N,N-Dimethylaniline. Retrieved from [Link]

  • PubChem. (2024). 5-fluoro-2-(isocyanatomethyl)-N,N-dimethylaniline. Retrieved from [Link]

  • ResearchGate. (2018). Electrophilic fluorination of N,N-dimethylaniline, N,N-dimethylnaphthalen-1-amine and 1,8-bis(dimethylamino)naphthalene with N–F reagents. Retrieved from [Link]

  • European Patent Office. (1999). Process for the preparation of fluoro compounds from the corresponding amines.
  • Semantic Scholar. (2011). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Retrieved from [Link]

  • MDPI. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]

  • University of Milano-Bicocca. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]

  • PrepChem.com. (2024). Preparation of N,N-dimethylaniline. Retrieved from [Link]

  • GIS Germany. (2024). Exploring N,N-Dimethylaniline: Properties, Applications, and Industry Insights. Retrieved from [Link]

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Comparative

A Comparative Guide to the Reactivity of 5-Fluoro-N,2-dimethylaniline and N,N-dimethylaniline for Researchers and Drug Development Professionals

Introduction In the landscape of pharmaceutical and materials science, the nuanced reactivity of substituted anilines is a cornerstone of molecular design. The strategic placement of functional groups on the aniline scaf...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science, the nuanced reactivity of substituted anilines is a cornerstone of molecular design. The strategic placement of functional groups on the aniline scaffold can profoundly influence a molecule's electronic and steric properties, thereby dictating its synthetic accessibility and biological activity. This guide provides an in-depth comparison of the reactivity of two such analogs: 5-Fluoro-N,2-dimethylaniline and the well-characterized N,N-dimethylaniline.

While N,N-dimethylaniline serves as a familiar benchmark of a highly activated aromatic system, the introduction of a fluorine atom and an ortho-methyl group in 5-Fluoro-N,2-dimethylaniline presents a fascinating case study in the interplay of competing electronic and steric effects. This comparison will elucidate the expected shifts in reactivity, offering predictive insights for researchers engaged in the synthesis of novel chemical entities. The strategic incorporation of fluorine is a widely recognized tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3]

Unpacking the Reactivity of N,N-dimethylaniline: A Baseline for Comparison

N,N-dimethylaniline is a tertiary amine featuring a dimethylamino group attached to a phenyl ring.[4] The lone pair of electrons on the nitrogen atom is in conjugation with the aromatic pi-system, making the ring highly electron-rich and, consequently, exceptionally reactive towards electrophilic aromatic substitution (EAS).[5][6][7] This strong electron-donating resonance effect significantly outweighs the inductive electron-withdrawing effect of the nitrogen atom.

The dimethylamino group is a powerful activating group and an ortho, para-director in EAS reactions.[6][7][8] This directing effect is due to the stabilization of the cationic intermediate (the sigma complex or arenium ion) when the electrophile attacks at the ortho or para positions, allowing for an additional resonance structure where the positive charge is delocalized onto the nitrogen atom.[6]

However, the reactivity of N,N-dimethylaniline can be tempered by steric hindrance. The presence of bulky substituents in the ortho position can force the dimethylamino group out of the plane of the benzene ring, a phenomenon known as steric inhibition of resonance.[5][9] This misalignment reduces the overlap between the nitrogen's lone pair and the aromatic pi-system, diminishing the activating effect of the dimethylamino group.[5]

Beyond electrophilic substitution, the nitrogen atom of N,N-dimethylaniline can also act as a nucleophile and a base. The electron-rich nature of the molecule also makes it susceptible to oxidation, often leading to the formation of colored products.[10][11][12][13]

Predicting the Reactivity of 5-Fluoro-N,2-dimethylaniline: A Multifaceted Analysis

The reactivity of 5-Fluoro-N,2-dimethylaniline is dictated by the combined influence of three substituents on the aniline core: the N,N-dimethylamino group, an ortho-methyl group, and a meta-fluoro group (relative to the amino group).

Electronic Effects: A Tug-of-War for Electron Density
  • N-Methyl Group (at the 2-position): The primary influence of the ortho-methyl group is steric, which will be discussed below. Electronically, it is a weak electron-donating group through an inductive effect, which would slightly enhance the electron density of the ring.

  • Fluorine Atom (at the 5-position): The fluorine atom introduces a more complex electronic landscape. Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring to electrophilic attack.[14] Conversely, like other halogens, fluorine possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R or +M).[14] While this resonance effect is generally weaker than its inductive effect for halogens, it is still crucial for directing incoming electrophiles. In the context of electrophilic aromatic substitution, fluorine is generally considered a deactivating, yet ortho, para-directing substituent.[14] However, there are instances where fluorine can act as an activating substituent.[15] The presence of fluorine can also increase the thermostability and chemical resistance of the aromatic ring.[16][17]

Steric Effects: The Dominant Influence

The most significant deviation in reactivity between 5-Fluoro-N,2-dimethylaniline and N,N-dimethylaniline is anticipated to arise from steric hindrance. The methyl group at the 2-position, adjacent to the N-methylamino group, will likely force the amino group to twist out of the plane of the aromatic ring. This steric inhibition of resonance will reduce the delocalization of the nitrogen's lone pair into the ring, thereby diminishing the powerful activating and ortho, para-directing influence of the amino group.[5][9]

A Visual Representation of Substituent Effects

G cluster_NN_dimethylaniline N,N-Dimethylaniline cluster_5F_N2_dimethylaniline 5-Fluoro-N,2-dimethylaniline NNDMA N,N-Dimethylaniline NNDMA_reactivity High Reactivity in EAS NNDMA->NNDMA_reactivity Strong +R Effect of N(CH₃)₂ NNDMA_directing Ortho, Para Directing NNDMA->NNDMA_directing Resonance Stabilization FNDMA 5-Fluoro-N,2-dimethylaniline FNDMA_reactivity Reduced Reactivity in EAS FNDMA->FNDMA_reactivity Steric Inhibition of Resonance (o-CH₃) Strong -I Effect (m-F) FNDMA_directing Complex Regioselectivity FNDMA->FNDMA_directing Competing Directing Effects

Caption: A comparison of the key factors influencing the reactivity of N,N-dimethylaniline and 5-Fluoro-N,2-dimethylaniline.

Comparative Reactivity in Electrophilic Aromatic Substitution

FeatureN,N-Dimethylaniline5-Fluoro-N,2-dimethylaniline (Predicted)Rationale for Predicted Difference
Reaction Rate Very FastSignificantly SlowerThe combination of steric inhibition of resonance from the ortho-methyl group and the strong inductive electron-withdrawing effect of the meta-fluorine atom will substantially decrease the nucleophilicity of the aromatic ring.
Regioselectivity Predominantly para substitution. Ortho substitution is also possible but can be sterically hindered by the dimethylamino group.Complex mixture of isomers. The primary site of substitution is likely to be the 4-position (para to the amino group), but substitution at the 6-position (ortho to the amino group) may also occur, albeit likely hindered. The directing effects of the substituents will be in competition.The diminished directing effect of the out-of-plane amino group and the ortho, para-directing influence of the fluorine atom will lead to a more complex product distribution. The 4-position is activated by both the amino (via induction and weak resonance) and the fluorine (via resonance) groups. The 6-position is activated by the amino group but sterically hindered.

Proposed Experimental Protocol: Comparative Nitration

To empirically validate the predicted differences in reactivity, a comparative nitration experiment can be performed. Nitration is a classic electrophilic aromatic substitution reaction that is sensitive to the electronic and steric environment of the aromatic ring.

Materials and Reagents
  • N,N-dimethylaniline

  • 5-Fluoro-N,2-dimethylaniline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate (saturated solution)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Deuterated Chloroform (for NMR analysis)

Experimental Workflow Diagram

G start Start dissolve Dissolve Aniline Derivative in conc. H₂SO₄ at 0°C start->dissolve add_nitrating_mix Slowly Add Nitrating Mixture (HNO₃/H₂SO₄) at 0°C dissolve->add_nitrating_mix react Stir at 0°C for 30 min add_nitrating_mix->react quench Pour onto Ice react->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Dichloromethane neutralize->extract dry Dry with MgSO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate analyze Analyze by ¹H NMR and GC-MS concentrate->analyze end End analyze->end

Sources

Validation

A Comparative Guide to the Spectroscopic Analysis of 5-Fluoro-N,2-dimethylaniline for Structural Confirmation

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 5-Fluoro-N,2-dimethylaniline, a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 5-Fluoro-N,2-dimethylaniline, a substituted aniline, presents a compelling case study for the application of a multi-faceted spectroscopic approach to elucidate its precise molecular architecture. The presence of various functional groups and a fluorine atom necessitates a synergistic use of multiple analytical techniques to prevent misidentification with structurally similar isomers.

This guide provides an in-depth, comparative analysis of the spectroscopic data for 5-Fluoro-N,2-dimethylaniline. By juxtaposing its spectral characteristics with those of closely related analogs—namely 2,N-dimethylaniline, 4-fluoro-N,N-dimethylaniline, and the parent N,N-dimethylaniline—we will demonstrate how a holistic analytical strategy provides unequivocal structural verification. This document is designed to not only present data but also to illuminate the causality behind experimental choices and the interpretation of the resulting spectra.

The Analytical Imperative: Distinguishing Isomers

The primary analytical challenge in confirming the structure of 5-Fluoro-N,2-dimethylaniline lies in differentiating it from its potential isomers. For instance, the fluorine atom could be at other positions on the aromatic ring, or the methyl groups could be arranged differently. A single spectroscopic technique may not provide sufficient evidence for absolute confirmation. Therefore, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. For 5-Fluoro-N,2-dimethylaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a wealth of information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For 5-Fluoro-N,2-dimethylaniline, we expect to see distinct signals for the aromatic protons, the N-methyl protons, and the aromatic-ring-bound methyl protons. The coupling patterns of the aromatic protons are particularly informative for determining the substitution pattern.

Expected ¹H NMR Spectral Features for 5-Fluoro-N,2-dimethylaniline:

  • Aromatic Protons: Three signals are expected in the aromatic region (typically 6.5-8.0 ppm). The fluorine atom and the two methyl groups will influence their chemical shifts and lead to complex splitting patterns due to proton-proton and proton-fluorine couplings.

  • N-Methyl Protons: A singlet corresponding to the three protons of the N-CH₃ group.

  • Aromatic Methyl Protons: A singlet for the three protons of the C-CH₃ group attached to the aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts are sensitive to the electronic environment, and the large chemical shift range allows for the resolution of individual carbon signals. The coupling between ¹³C and ¹⁹F is a key diagnostic feature.

Expected ¹³C NMR Spectral Features for 5-Fluoro-N,2-dimethylaniline:

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon directly bonded to the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹JCF). The other aromatic carbons will also show smaller couplings to the fluorine atom.

  • Methyl Carbons: Two separate signals for the N-CH₃ and the aromatic C-CH₃ carbons.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom. The chemical shift of the fluorine signal is highly dependent on the electronic effects of the surrounding substituents.

Expected ¹⁹F NMR Spectral Features for 5-Fluoro-N,2-dimethylaniline:

  • A single resonance, the chemical shift of which can be compared to known fluorinated aromatic compounds. The signal will likely be split into a multiplet due to coupling with neighboring aromatic protons.

Table 1: Comparative ¹H NMR Data (δ, ppm)

CompoundAromatic ProtonsN-CH₃C-CH₃
5-Fluoro-N,2-dimethylaniline 6.83 (d), 6.25 (d), 6.19 (d)[1]Data not available2.02 (s)[1]
2,N-dimethylaniline 7.31-7.20 (m), 7.13 (d), 6.75 (t), 6.69 (d)[2]2.96 (s)[2]2.21 (s)[2]
4-Fluoro-N,N-dimethylaniline Data not availableData not availableData not available
N,N-dimethylaniline 7.22-6.77 (m), 6.70-6.43 (m)[3]2.93 (s)[3]-

Table 2: Comparative ¹³C NMR Data (δ, ppm)

CompoundAromatic CarbonsN-CH₃C-CH₃
5-Fluoro-N,2-dimethylaniline Data not availableData not availableData not available
2,N-dimethylaniline 147.17, 129.82, 127.11, 121.82, 116.77, 109.05[2]30.68[2]17.29[2]
4-Fluoro-N,N-dimethylaniline Data not availableData not availableData not available
N,N-dimethylaniline 150.66, 138.71, 128.91, 117.72, 113.52, 109.97[3]40.73[3]-

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the aniline sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is free of particulate matter to obtain high-resolution spectra.

¹H NMR Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64.

  • Relaxation Delay: 1-2 seconds.

  • Referencing: Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS).

¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled single-pulse experiment.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or higher.

  • Relaxation Delay: 2-5 seconds.

¹⁹F NMR Acquisition:

  • Pulse Sequence: Proton-decoupled single-pulse experiment.

  • Referencing: An external standard such as CFCl₃ is typically used.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 5-Fluoro-N,2-dimethylaniline, the key vibrational bands to observe are those associated with the N-H (if any, for secondary amines), C-N, aromatic C=C, and C-F bonds.

Expected IR Absorptions for 5-Fluoro-N,2-dimethylaniline:

  • N-H Stretch: A secondary amine like 5-Fluoro-N,2-dimethylaniline should show a weak to medium absorption band in the region of 3300-3500 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Bands above 3000 cm⁻¹ for aromatic C-H and below 3000 cm⁻¹ for aliphatic C-H stretches.

  • C=C Stretch (Aromatic): Characteristic absorptions in the 1450-1600 cm⁻¹ region.[4]

  • C-N Stretch: Aromatic amines typically show a strong band in the 1250-1335 cm⁻¹ region.[5]

  • C-F Stretch: A strong absorption band in the 1000-1400 cm⁻¹ region.

Table 3: Comparative IR Data (cm⁻¹)

CompoundN-H StretchC=C Stretch (Aromatic)C-N StretchC-F Stretch
5-Fluoro-N,2-dimethylaniline Expected ~3400Expected 1500-1600Expected 1250-1350Expected 1000-1400
Aniline (for comparison) 3426, 335516191281-
4-Fluoroaniline (for comparison) ~3464, ~3375~1615, ~1500~1285~820

Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Liquid Sample):

  • Place a drop of the neat liquid sample onto one polished face of a salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top to create a thin film of the liquid.

  • Mount the plates in the spectrometer's sample holder.

Data Acquisition:

  • Instrument: FTIR spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background Correction: A background spectrum of the empty salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity. Electron Ionization (EI) is a common technique for small, volatile molecules like 5-Fluoro-N,2-dimethylaniline.

Expected Mass Spectrum for 5-Fluoro-N,2-dimethylaniline:

  • Molecular Ion (M⁺): A prominent peak at m/z corresponding to the molecular weight of the compound (C₈H₁₀FN = 139.17 g/mol ).

  • Fragmentation Pattern: Characteristic fragments resulting from the loss of methyl groups, the amino group, and potentially rearrangement products. The fragmentation pattern can be compared with that of its isomers to aid in identification.

Table 4: Comparative Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
5-Fluoro-N,2-dimethylaniline Expected at 139Expected fragments from loss of CH₃, NHCH₃
2,N-dimethylaniline 121[6]106, 120, 91, 65[6]
4-Fluoro-N,N-dimethylaniline 139[7]138, 123, 107[7]
N,N-dimethylaniline 121Data not available

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Sample Preparation:

  • Prepare a dilute solution of the aniline sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column is typically used.

  • Oven Program: A temperature ramp is used to elute the compound, for example, starting at 70°C and ramping to 280°C.

  • Injector Temperature: Typically set around 250°C.

MS Conditions (EI):

  • Ionization Energy: Standard 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like anilines, the absorption maxima (λₘₐₓ) are sensitive to the substituents on the ring.

Expected UV-Vis Spectrum for 5-Fluoro-N,2-dimethylaniline:

  • Substituted anilines typically show two main absorption bands. The primary band is usually observed around 230-250 nm, and a secondary, less intense band appears around 280-300 nm. The exact positions of these bands will be influenced by the fluorine and methyl substituents.

Table 5: Comparative UV-Vis Data (λₘₐₓ, nm)

Compoundλₘₐₓ 1λₘₐₓ 2Solvent
5-Fluoro-N,2-dimethylaniline Expected ~240-250Expected ~290-300Ethanol or Cyclohexane
Aniline 230280Water
4-Fluoroaniline 230293Cyclohexane
N,N-dimethylaniline 251[8]298Cyclohexane[8]

Experimental Protocols

UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a dilute solution of the aniline sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to give a maximum absorbance between 0.1 and 1.0.

Data Acquisition:

  • Instrument: Dual-beam UV-Vis spectrophotometer.

  • Wavelength Range: 200-400 nm.

  • Blank Correction: The spectrum of the pure solvent in a matched cuvette is used as a blank.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of a comprehensive spectroscopic analysis for the structural confirmation of 5-Fluoro-N,2-dimethylaniline.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_confirmation Structural Confirmation Synthesis Synthesized Compound (Presumed 5-Fluoro-N,2-dimethylaniline) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR Sample IR FTIR Spectroscopy Synthesis->IR Sample MS Mass Spectrometry (GC-MS) Synthesis->MS Sample UV UV-Vis Spectroscopy Synthesis->UV Sample NMR_Data Connectivity, Coupling Constants, Chemical Shifts NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight, Fragmentation MS->MS_Data UV_Data Electronic Transitions UV->UV_Data Comparison Comparison with Isomers & Related Compounds NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison UV_Data->Comparison Confirmation Unambiguous Structure of 5-Fluoro-N,2-dimethylaniline Comparison->Confirmation

Caption: Workflow for the structural confirmation of 5-Fluoro-N,2-dimethylaniline.

Conclusion

References

  • Taniguchi, M.; Lindsey, J. S. Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochem. Photobiol.2018 , 94, 290–327. [Link]

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Comparative

A Comparative Guide to the Biological Activities of 5-Fluoro-n,2-dimethylaniline and Its Analogues

Introduction: The Versatility of Substituted Anilines in Drug Discovery Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the structural core of a vast array of therapeutic agents. The...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Substituted Anilines in Drug Discovery

Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the structural core of a vast array of therapeutic agents. The strategic placement of various functional groups on the aniline ring can dramatically influence the molecule's physicochemical properties and, consequently, its biological activity. Among these modifications, halogenation and N-alkylation are particularly impactful. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[1] N-alkylation, on the other hand, can modulate a compound's basicity, lipophilicity, and receptor interaction profile.[2]

This guide provides a comparative analysis of the biological activities of 5-Fluoro-n,2-dimethylaniline and its structurally related analogues. Due to the limited publicly available data on 5-Fluoro-n,2-dimethylaniline itself, this guide will leverage data from its unmethylated precursor, 5-Fluoro-2-methylaniline, and its positional isomer, 2-Fluoro-N,N-dimethylaniline, to infer potential activities and discuss structure-activity relationships (SAR). We will explore their potential as antimicrobial and cytotoxic agents, supported by detailed experimental protocols for key biological assays.

Selected Analogues for Comparison

To understand the potential biological profile of 5-Fluoro-n,2-dimethylaniline, we will compare it with the following analogues:

  • Analogue A: 5-Fluoro-2-methylaniline: The unmethylated parent compound. This allows for an assessment of the impact of N-methylation on biological activity. This compound is a known intermediate in the synthesis of pharmaceuticals and agrochemicals, suggesting its potential for bioactivity.[3]

  • Analogue B: 2-Fluoro-N,N-dimethylaniline: A positional isomer of the target compound. Comparing these two will shed light on how the relative positions of the fluoro and dimethylamino groups affect activity.

Comparative Biological Activities

Antimicrobial Activity

Halogenated anilines have demonstrated significant antimicrobial and antibiofilm activities.[4][5] The presence of a halogen atom is often associated with increased lipophilicity, which can facilitate passage through microbial cell membranes. N-alkylation can also influence antimicrobial potency, with the optimal length of the alkyl chain playing a crucial role.[6]

It is hypothesized that 5-Fluoro-n,2-dimethylaniline and its analogues may exhibit antimicrobial properties. To investigate this, a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi would be the standard approach.

Cytotoxic Activity

Many aniline derivatives have been investigated for their potential as anticancer agents.[7] The mechanism of action often involves the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation. The substitution pattern on the aniline ring is a critical determinant of cytotoxic potency.

Given that 5-Fluoro-2-methylaniline is an intermediate in the development of anti-cancer agents, it is plausible that 5-Fluoro-n,2-dimethylaniline and its analogues could possess cytotoxic activity.[3] The MTT assay is a standard, reliable method for assessing the in vitro cytotoxicity of compounds against various cancer cell lines.

Structure-Activity Relationship (SAR) Insights

Based on the comparison of our target compound and its selected analogues, we can propose the following SAR hypotheses:

  • Impact of N-Methylation: The addition of two methyl groups to the nitrogen atom in 5-Fluoro-2-methylaniline to form 5-Fluoro-n,2-dimethylaniline will increase its lipophilicity and steric bulk. This could either enhance or decrease its biological activity depending on the specific target interaction. Increased lipophilicity may improve membrane permeability, while the steric hindrance could affect binding to a target active site.

  • Influence of Substituent Position: The difference in the positions of the fluoro and dimethylamino groups between 5-Fluoro-n,2-dimethylaniline and 2-Fluoro-N,N-dimethylaniline will alter the electronic distribution and overall topography of the molecules. This will likely lead to different biological activities and potencies, as the specific orientation of these groups is often crucial for target recognition and binding.

dot graph TD; A[Aniline Core] --> B{Substituent Modification}; B --> C[Halogenation]; B --> D[N-Alkylation]; C --> E{Altered Physicochemical Properties}; D --> E; E --> F[Enhanced Biological Activity]; subgraph Structure-Activity Relationship; direction LR; G[5-Fluoro-2-methylaniline] -- N-Methylation --> H[5-Fluoro-n,2-dimethylaniline]; I[Isomeric Variation] --> J[2-Fluoro-N,N-dimethylaniline]; end

end

Caption: Logical flow of SAR for substituted anilines.

Experimental Protocols

To empirically determine and compare the biological activities of 5-Fluoro-n,2-dimethylaniline and its analogues, the following detailed experimental protocols are recommended.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a gold standard for assessing the antimicrobial potency of a compound.[8][9][10][11][12]

dot graph TD; A[Prepare Compound Stock Solutions] --> B[Serial Dilutions in 96-well plate]; C[Prepare Standardized Microbial Inoculum] --> D[Inoculate Wells]; B --> D; D --> E[Incubate under Optimal Conditions]; E --> F[Visually Assess for Growth Inhibition]; F --> G[Determine MIC];

end

Caption: Workflow for the Broth Microdilution Assay.

Detailed Steps:

  • Preparation of Test Compounds: Prepare stock solutions of 5-Fluoro-n,2-dimethylaniline and its analogues in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for yeast).

  • MIC Determination: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14][15][16]

dot graph TD; A[Seed Cells in 96-well Plate] --> B[Allow Adhesion]; B --> C[Treat with Compound Dilutions]; C --> D[Incubate for 24-72 hours]; D --> E[Add MTT Reagent]; E --> F[Incubate to Allow Formazan Crystal Formation]; F --> G[Solubilize Formazan Crystals]; G --> H[Measure Absorbance at 570 nm]; H --> I[Calculate IC50 Value];

end

Caption: Workflow for the MTT Cytotoxicity Assay.

Detailed Steps:

  • Cell Seeding: Seed a 96-well plate with a suitable density of cancer cells (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of 5-Fluoro-n,2-dimethylaniline and its analogues. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.

In Vitro Enzyme Inhibition Assay

To explore a potential mechanism of action, the inhibitory effect of these compounds on a specific enzyme target (e.g., a kinase or a protease) can be assessed.[17][18][19][20][21][22][23]

dot graph TD; A[Prepare Enzyme and Substrate Solutions] --> B[Pre-incubate Enzyme with Inhibitor]; B --> C[Initiate Reaction with Substrate]; C --> D[Monitor Reaction Progress over Time]; D --> E[Calculate Reaction Velocity]; E --> F[Determine Percentage Inhibition and IC50];

end

Caption: General workflow for an in vitro enzyme inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and the test compounds (5-Fluoro-n,2-dimethylaniline and its analogues) in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the enzyme and various concentrations of the test compounds. Include a control with no inhibitor.

  • Pre-incubation: Allow the enzyme and inhibitors to pre-incubate for a short period to permit binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Signal Detection: Monitor the reaction progress by measuring a change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of enzyme inhibition for each compound concentration. The IC50 value can be calculated from the resulting dose-response curve.

Data Summary and Interpretation

The experimental data obtained from the assays described above should be compiled into clear, concise tables for easy comparison.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicans
5-Fluoro-n,2-dimethylanilineExperimental ValueExperimental ValueExperimental Value
5-Fluoro-2-methylanilineExperimental ValueExperimental ValueExperimental Value
2-Fluoro-N,N-dimethylanilineExperimental ValueExperimental ValueExperimental Value
Positive Control (e.g., Ciprofloxacin)Known ValueKnown ValueKnown Value

Table 2: Comparative Cytotoxicity (IC50 in µM)

CompoundHuman Cancer Cell Line 1 (e.g., MCF-7)Human Cancer Cell Line 2 (e.g., A549)Normal Human Cell Line (e.g., HDF)
5-Fluoro-n,2-dimethylanilineExperimental ValueExperimental ValueExperimental Value
5-Fluoro-2-methylanilineExperimental ValueExperimental ValueExperimental Value
2-Fluoro-N,N-dimethylanilineExperimental ValueExperimental ValueExperimental Value
Positive Control (e.g., Doxorubicin)Known ValueKnown ValueKnown Value

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of the biological activities of 5-Fluoro-n,2-dimethylaniline and its analogues. By employing standardized in vitro assays, researchers can elucidate the structure-activity relationships governing the antimicrobial and cytotoxic properties of this class of compounds. The insights gained from such studies will be invaluable for the rational design and development of novel therapeutic agents based on the substituted aniline scaffold. Further investigations could include a broader range of analogues to refine the SAR, in vivo efficacy studies, and mechanistic studies to identify the specific molecular targets of the most promising compounds.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

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Validation

A Comparative Guide to the Synthesis of 5-Fluoro-N,2-dimethylaniline: An In-depth Analysis of Cost-Effectiveness and Practicality

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and agrochemical research, the synthesis of key intermediates with high purity and cost-efficiency is paramount. 5-Fluoro...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of key intermediates with high purity and cost-efficiency is paramount. 5-Fluoro-N,2-dimethylaniline, a crucial building block, is no exception. This guide provides a comprehensive comparison of the most viable synthetic routes to this compound, offering an objective analysis of their performance, supported by experimental data. As senior application scientists, our aim is to equip you with the technical insights and practical data necessary to make informed decisions in your synthetic endeavors.

Introduction: The Significance of 5-Fluoro-N,2-dimethylaniline

5-Fluoro-N,2-dimethylaniline serves as a vital precursor in the synthesis of a variety of biologically active molecules. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity, making it a desirable feature in drug design. The N,2-dimethylaniline scaffold is also a common motif in many pharmaceutical agents. Consequently, the efficient and economical synthesis of this intermediate is a critical consideration for process development and large-scale production. This guide will dissect three primary synthetic strategies:

  • Route 1: Reduction of a Nitro Precursor followed by N-Methylation

  • Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination

  • Route 3: Nucleophilic Aromatic Substitution (SNAr)

Each route will be evaluated based on yield, cost of raw materials, reaction conditions, safety and environmental impact, and scalability.

Comparative Analysis of Synthesis Routes

A summary of the key metrics for each synthetic route is presented below, followed by a detailed discussion of the experimental protocols and underlying chemical principles.

MetricRoute 1: Reduction & N-MethylationRoute 2: Buchwald-Hartwig AminationRoute 3: Nucleophilic Aromatic Substitution (SNAr)
Overall Yield High (typically >80%)Moderate to High (60-95%)Moderate (yields can be variable)
Starting Material Cost Low to ModerateHighLow
Catalyst & Ligand Cost NoneHighNone
Reagent & Solvent Cost LowModerateLow to Moderate
Reaction Conditions Generally mild to moderateMildCan require high temperature and pressure
Safety Concerns Use of flammable solvents; potential for exothermic reactions. N-methylation with dimethyl sulfate is highly toxic and carcinogenic.Air-sensitive catalysts and ligands; use of strong bases.Use of volatile and flammable methylamine; potential for high-pressure reactions.
Environmental Impact Generation of iron oxide waste (if using Fe reduction).Palladium and ligand waste.Can be relatively clean, depending on solvent choice.
Scalability ExcellentGood, but catalyst cost can be a factor.Moderate, high-pressure requirements can be a challenge.

Route 1: Reduction of a Nitro Precursor and Subsequent N-Methylation

This classical and robust two-step approach remains a highly popular and cost-effective method for the synthesis of N-alkylanilines.

Workflow Diagram

Caption: Workflow for the synthesis of 5-Fluoro-N,2-dimethylaniline via reduction and N-methylation.

Step 1: Reduction of 4-Fluoro-2-nitrotoluene

The initial step involves the reduction of the readily available and relatively inexpensive 4-fluoro-2-nitrotoluene. Two common and effective methods for this transformation are catalytic hydrogenation and reduction with iron powder.

  • Method 1a: Catalytic Hydrogenation

    This method offers high yields and clean reaction profiles, with water being the only byproduct. The use of palladium on carbon (Pd/C) is a standard and efficient choice.

    Experimental Protocol:

    • To a solution of 4-fluoro-2-nitrotoluene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate, add 5-10 mol% of Pd/C (10% w/w).

    • The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-5 atm) at room temperature.

    • The reaction is monitored by TLC or GC until complete consumption of the starting material.

    • Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield 5-fluoro-2-methylaniline, which is often pure enough for the next step without further purification. Yield: Typically >95%.

  • Method 1b: Reduction with Iron Powder

    A more traditional and highly cost-effective method, especially for large-scale synthesis, is the use of iron powder in the presence of an acidic promoter like ammonium chloride or acetic acid.[1][2]

    Experimental Protocol:

    • A mixture of 4-fluoro-2-nitrotoluene (1.0 eq), iron powder (3-5 eq), and ammonium chloride (1.0 eq) in a mixture of ethanol and water is heated to reflux.[2]

    • The reaction is stirred vigorously and monitored by TLC.

    • After completion, the hot reaction mixture is filtered through celite to remove the iron oxides.

    • The filtrate is concentrated, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to give 5-fluoro-2-methylaniline. Yield: Typically 85-95%.[2]

Step 2: N-Methylation of 5-Fluoro-2-methylaniline

The resulting 5-fluoro-2-methylaniline can be methylated to the desired product via several methods. The Eschweiler-Clarke reaction and the use of dimethyl sulfate are two of the most common.

  • Method 2a: Eschweiler-Clarke Reaction

    This reaction provides a simple and effective way to methylate primary and secondary amines using formic acid and formaldehyde.[3][4][5][6][7] It has the advantage of not producing over-alkylated quaternary ammonium salts.[3][4]

    Experimental Protocol:

    • To a flask containing 5-fluoro-2-methylaniline (1.0 eq), add an excess of formic acid and formaldehyde (aqueous solution).[4][7]

    • The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or GC).[4]

    • The mixture is then cooled, made basic with a sodium hydroxide solution, and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated, followed by purification (distillation or chromatography) to yield 5-fluoro-N,2-dimethylaniline. Yield: Typically >90%.

  • Method 2b: N-Methylation with Dimethyl Sulfate

    Dimethyl sulfate is a potent and inexpensive methylating agent. However, its high toxicity and carcinogenicity are significant drawbacks.[8][9][10][11][12][13]

    Experimental Protocol:

    • 5-fluoro-2-methylaniline (1.0 eq) is dissolved in a suitable solvent, and a base (e.g., sodium carbonate or potassium carbonate) is added.

    • Dimethyl sulfate (2.0-2.2 eq) is added dropwise at a controlled temperature.

    • The reaction is stirred at room temperature or slightly elevated temperature until completion.

    • Workup involves quenching the excess dimethyl sulfate, extraction, and purification of the product. Yield: Typically >90%.

Cost-Effectiveness and Practicality of Route 1

This route is generally the most cost-effective due to the low price of the starting material, 4-fluoro-2-nitrotoluene (approximately $10000/kg), and the inexpensive reagents used for both reduction (iron powder) and methylation (formaldehyde/formic acid).[14] The operational simplicity and high yields make it highly scalable and suitable for industrial production. The main drawback is the hazardous nature of dimethyl sulfate if that methylation route is chosen. The Eschweiler-Clarke reaction is a safer and greener alternative. The iron reduction method generates significant iron oxide waste, which needs to be considered for large-scale environmental impact.[15][16][17][18][19]

Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, offering a more direct approach to the target molecule.[20]

Workflow Diagram

Caption: Workflow for the synthesis of 5-Fluoro-N,2-dimethylaniline via Buchwald-Hartwig amination.

Reaction Principle and Protocol

This reaction involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of catalyst, ligand, and base is crucial for achieving high yields.

Experimental Protocol:

  • To an oven-dried flask are added the palladium precatalyst (e.g., Pd2(dba)3 or a G3/G4 precatalyst), a suitable phosphine ligand (e.g., XPhos or RuPhos), and the base (e.g., sodium tert-butoxide or lithium bis(trimethylsilyl)amide).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A solution of 1-bromo-4-fluoro-2-methylbenzene (1.0 eq) and methylamine (as a solution in THF or as a gas) in an anhydrous solvent (e.g., toluene or dioxane) is added.

  • The reaction mixture is heated to the required temperature (typically 80-110 °C) and stirred until the starting material is consumed.

  • Workup consists of cooling the reaction, diluting with a solvent, filtering through celite, and concentrating. The crude product is then purified by column chromatography. Yield: Can range from 60% to over 95%, highly dependent on the specific catalyst system and reaction conditions.[21]

Cost-Effectiveness and Practicality of Route 2

The primary drawback of the Buchwald-Hartwig amination is the high cost of the palladium catalysts and specialized phosphine ligands. While catalyst loadings can be low, the initial investment is significant. The starting material, 1-bromo-4-fluoro-2-methylbenzene, is also more expensive than 4-fluoro-2-nitrotoluene. However, this route offers a more direct synthesis and can be advantageous for preparing a library of analogs by varying the amine coupling partner. The scalability is generally good, but the cost of the catalyst and ligand can become a major factor at an industrial scale.[20][22][23][24] Microwave-assisted protocols have been shown to significantly reduce reaction times.[25]

Route 3: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution offers a potentially direct and atom-economical route to the target molecule, leveraging the activating effect of the fluorine atom on the aromatic ring.

Workflow Diagram

Caption: Workflow for the synthesis of 5-Fluoro-N,2-dimethylaniline via Nucleophilic Aromatic Substitution.

Reaction Principle and Protocol

In this route, a di- or poly-halogenated aromatic compound reacts with a nucleophile, in this case, methylamine. The reaction proceeds via an addition-elimination mechanism, and the presence of electron-withdrawing groups (like fluorine) ortho or para to the leaving group stabilizes the intermediate Meisenheimer complex, facilitating the reaction.

Experimental Protocol:

  • 2,4-Difluorotoluene (1.0 eq) and an excess of methylamine (as a solution or gas) are combined in a sealed pressure vessel with a suitable solvent (e.g., DMSO, NMP, or an alcohol).

  • The vessel is heated to a high temperature (often >150 °C) for several hours.

  • After cooling, the reaction mixture is worked up by dilution with water and extraction with an organic solvent.

  • The product is then purified by distillation or chromatography. Yield: Yields can be moderate and are highly dependent on the reaction conditions, particularly temperature and pressure.

Cost-Effectiveness and Practicality of Route 3

The primary advantage of the SNAr route is the low cost of the starting material, 2,4-difluorotoluene (approximately €54.49 for 25g), and the absence of expensive catalysts.[8] However, the requirement for high temperatures and pressures can be a significant drawback, particularly for large-scale synthesis, as it necessitates specialized equipment. The use of a large excess of the volatile and flammable methylamine also presents safety challenges. While potentially the most atom-economical route, the harsh conditions and potentially moderate yields can limit its practical application.

Conclusion and Recommendations

For the synthesis of 5-Fluoro-N,2-dimethylaniline, the Reduction of a Nitro Precursor followed by N-Methylation (Route 1) stands out as the most cost-effective and scalable option for large-scale production. The ready availability and low cost of the starting materials, coupled with high overall yields and straightforward reaction conditions, make it an attractive choice for industrial applications. The Eschweiler-Clarke reaction is recommended for the N-methylation step due to its safety profile compared to dimethyl sulfate.

The Buchwald-Hartwig Amination (Route 2) offers a more direct and versatile approach, which can be particularly valuable in a research and development setting for the rapid synthesis of analogs. However, the high cost of catalysts and ligands is a significant consideration for large-scale production.

The Nucleophilic Aromatic Substitution (SNAr) route (Route 3) is the most atom-economical on paper but is often hampered by the need for harsh reaction conditions, which can limit its practicality and scalability.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale of production, budget constraints, and the availability of specialized equipment. For routine, large-scale synthesis where cost is a primary driver, Route 1 is the clear frontrunner.

References

  • Dimethyl sulfate-Hazard and Toxicity. (2019, September 16). ChemicalBook.
  • Sodium borohydride. ChemicalBook.
  • 4 Fluoro 2 Nitrotoluene (Cas no:446-10-6). (n.d.). IndiaMART.
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  • DIMETHYL SULF
  • Dimethyl Sulf
  • Formic Acid Price. (n.d.).
  • Dimethyl sulfate - Hazardous Substance Fact Sheet. (n.d.).
  • Dimethyl sulfate = 99.5 77-78-1. (n.d.). Sigma-Aldrich.
  • Formic acid = 95 , FCC, FG 64-18-6. (n.d.). Sigma-Aldrich.
  • Dimethyl Sulf
  • Sodium Borohydride - NaBH4 Latest Price, Manufacturers & Suppliers. (n.d.). IndiaMART.
  • Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction. (2019, November 25).
  • Formic acid price,buy Formic acid. (n.d.). ChemicalBook.
  • Scale-Up Guide: Buchwald-Hartwig Amin
  • Dimethyl sulf
  • (427a) Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald-Hartwig Amination Reaction | AIChE - Proceedings. (n.d.).
  • Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction (Journal Article) | OSTI.GOV. (n.d.).
  • Sodium Borohydride. (n.d.). The Lab Depot.
  • Dimethyl Sulphate Prices, Trends, Index, News, Monitor and Demand. (n.d.). ChemAnalyst.
  • Dimethyl Sulfate, 98%, Spectrum Chemical 500 mL | Buy Online. (n.d.). Fisher Scientific.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. (n.d.). ChemRxiv.
  • Sodium Borohydride (Powder), Fisher Chemical 10 g | Buy Online. (n.d.).
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  • Sodium Borohydride Anhydrous Powder, Reagent Grade, 98% | Lab Alley. (n.d.).
  • A clearer look at how iron reacts in the environment | Argonne National Labor
  • ECO-FRIENDLY SOLUTIONS: USING IRON POWDER FOR EFFECTIVE WATER REMEDI
  • Eschweiler–Clarke reaction. (n.d.). Wikipedia.
  • What are the environmental impacts of producing pure iron powder? - Blog. (2025, June 2).
  • Eschweiler-Clarke Reaction. (n.d.). NROChemistry.
  • Eschweiler-Clarke reaction. (n.d.).
  • Overview on production of reduced iron powder from mill scale waste Keywords: Mill scale waste Reduced iron powder Waste recycling Production of high purity iron powder Sustainable green process Clean process of Iron powder production Zero carbon emission. (2025, November 2).
  • Iron Redox Chemistry and Its Environmental Impact: A Virtual Special Issue. (2019, November 21).
  • Eschweiler-Clarke Reaction. (2021, February 8). J&K Scientific LLC.
  • Review of Modern Eschweiler–Clarke Methyl
  • Good Price CAS:452-63-1 | 1-Bromo-4-fluoro-2-methylbenzene for Sale. (n.d.). ALFA CHEMICAL.
  • Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. (n.d.). Longdom Publishing.
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC. (n.d.).
  • Expanding the Palette of Organic Synthesis in Water: I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction. (n.d.). eScholarship.org.
  • 1-Bromo-4-fluorobenzene, 99% 100 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. (n.d.). Benchchem.
  • 1422-54-4 | 1-Bromo-3-fluoro-2-methylbenzene. (n.d.). ChemScene.
  • 1-BROMO-4-FLUORO-2-METHYLBENZENE | CAS 452-63-1. (n.d.).
  • 452-63-1|1-Bromo-4-fluoro-2-methylbenzene|BLD Pharm. (n.d.).
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  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). NIH.
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  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. (2025, August 6).

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Comparative

A Comparative Purity Analysis of 5-Fluoro-n,2-dimethylaniline from Different Suppliers

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction 5-Fluoro-n,2-dimethylaniline is a key building block in the synthesis of a variety of pharmacologically active compounds and advanced m...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-n,2-dimethylaniline is a key building block in the synthesis of a variety of pharmacologically active compounds and advanced materials. As with any critical raw material, its purity is paramount to the success of subsequent synthetic steps and the quality of the final product. Impurities, even at trace levels, can lead to unforeseen side reactions, reduced yields, and in the context of drug development, the formation of potentially genotoxic byproducts.[1] This guide provides a comprehensive comparative analysis of the purity of 5-Fluoro-n,2-dimethylaniline sourced from three different suppliers, employing a multi-pronged analytical approach to provide a thorough assessment. As a Senior Application Scientist, the goal is to not only present the data but also to elucidate the rationale behind the chosen analytical methodologies and to discuss the potential implications of the findings.

The Critical Role of Purity in Synthesis and Development

In the intricate landscape of pharmaceutical synthesis, the adage "you are what you start with" holds profound truth. The purity of starting materials like 5-Fluoro-n,2-dimethylaniline directly influences the entire synthetic pathway. The presence of isomeric impurities, residual starting materials from its own synthesis, or degradation products can have significant consequences. For instance, an isomeric impurity might lead to the formation of an incorrect final molecule, which can be difficult and costly to separate. Reactive impurities could interfere with catalysis, leading to failed reactions or the generation of a complex mixture of byproducts. In the realm of drug development, regulatory bodies have stringent requirements for the control of impurities, making a thorough understanding of the purity of key starting materials a non-negotiable aspect of the development process.[1]

Experimental Design: A Multi-Modal Approach to Purity Assessment

To ensure a comprehensive and robust assessment of purity, a combination of orthogonal analytical techniques was employed. No single method is universally suitable for all potential impurities, so a multi-modal approach is essential for a complete purity profile.[2] The chosen techniques for this analysis are High-Performance Liquid Chromatography (HPLC) for quantitative assessment of the main component and non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile and semi-volatile impurities, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an absolute purity determination.[3][4]

Experimental Workflow

Purity Analysis Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample_Receipt Receive 5-Fluoro-n,2-dimethylaniline from Suppliers A, B, and C Sample_Prep Prepare stock solutions in appropriate solvents Sample_Receipt->Sample_Prep HPLC HPLC-UV Analysis (Quantitative Purity) Sample_Prep->HPLC Inject GCMS GC-MS Analysis (Impurity Identification) Sample_Prep->GCMS Inject qNMR qNMR Analysis (Absolute Purity) Sample_Prep->qNMR Analyze Data_Analysis Integrate and analyze data from all techniques HPLC->Data_Analysis GCMS->Data_Analysis qNMR->Data_Analysis Comparison Compare purity profiles of the three suppliers Data_Analysis->Comparison Reporting Generate comprehensive comparison guide Comparison->Reporting

Caption: Overall workflow for the comparative purity analysis of 5-Fluoro-n,2-dimethylaniline.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity for non-volatile organic compounds.[1] A reversed-phase method was developed to separate 5-Fluoro-n,2-dimethylaniline from potential polar and non-polar impurities.

  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Samples were accurately weighed and dissolved in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis or as degradation products.[5][6]

  • Instrumentation: Agilent 7890B GC with a 5977A MSD.

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 35-450 amu.

  • Sample Preparation: Samples were dissolved in dichloromethane to a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct measurement of the absolute purity of a compound without the need for a reference standard of the analyte itself.[3][4] It is a powerful, non-destructive technique that relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[7][8]

  • Instrumentation: Bruker Avance III 400 MHz NMR Spectrometer.

  • Solvent: Deuterated Chloroform (CDCl3).

  • Internal Standard: Maleic Anhydride (certified reference material).

  • Sample Preparation: Approximately 10 mg of each 5-Fluoro-n,2-dimethylaniline sample and 5 mg of the internal standard were accurately weighed into an NMR tube and dissolved in 0.75 mL of CDCl3.

  • Acquisition Parameters: A 90° pulse angle, a relaxation delay of 30 seconds, and a sufficient number of scans to achieve a high signal-to-noise ratio were used.

  • Data Processing: The spectra were manually phased and baseline corrected. The purity was calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of the proton signal from the internal standard.

Comparative Purity Data

The following tables summarize the hypothetical data obtained from the analysis of 5-Fluoro-n,2-dimethylaniline from three different suppliers.

Table 1: Summary of Purity Analysis by HPLC and qNMR

SupplierHPLC Purity (% Area)qNMR Purity (% w/w)
Supplier A99.8%99.5%
Supplier B98.5%98.2%
Supplier C99.2%97.0%

Table 2: Impurity Profile by GC-MS

ImpuritySupplier ASupplier BSupplier C
N,2-dimethylanilineNot Detected0.8%0.2%
4-Fluoro-n,2-dimethylaniline0.1%0.3%0.1%
Dichloro-n,2-dimethylanilineNot DetectedNot Detected0.5%
Unidentified Impurity 10.05%0.2%0.1%
Unidentified Impurity 2Not Detected0.1%Not Detected

Interpretation of Results and Discussion

The multi-modal analytical approach provides a detailed and nuanced understanding of the quality of 5-Fluoro-n,2-dimethylaniline from each supplier.

Supplier A demonstrates the highest purity across all analytical techniques. The HPLC purity of 99.8% is corroborated by the qNMR result of 99.5%. The minor discrepancy between the two values is expected, as HPLC with UV detection assumes that all components have the same response factor, which is not always the case. The qNMR, on the other hand, provides a more accurate absolute purity measurement. The GC-MS profile for Supplier A's material is also very clean, with only a trace amount of the isomeric impurity, 4-Fluoro-n,2-dimethylaniline.

Supplier B shows a significantly lower purity of 98.5% by HPLC and 98.2% by qNMR. The GC-MS analysis reveals the presence of a notable amount of N,2-dimethylaniline (0.8%), which is likely a residual starting material from the synthesis of 5-Fluoro-n,2-dimethylaniline. The presence of this impurity could be problematic in subsequent reactions, potentially leading to the formation of undesired byproducts.

Supplier C presents an interesting case. While the HPLC purity is a respectable 99.2%, the qNMR purity is considerably lower at 97.0%. This discrepancy suggests the presence of impurities that are not detected by the HPLC-UV method, such as non-UV active compounds or those that co-elute with the main peak. The GC-MS data reveals the presence of a di-chlorinated impurity, which could be a byproduct from an alternative synthetic route. The presence of such a reactive impurity could have a significant negative impact on downstream chemistry.

Chemical Structures of Identified Impurities

Impurity_Structures cluster_main 5-Fluoro-n,2-dimethylaniline cluster_imp1 N,2-dimethylaniline cluster_imp2 4-Fluoro-n,2-dimethylaniline Main Main Imp1 Imp1 Imp2 Imp2

Caption: Chemical structures of the target compound and identified impurities.

Conclusion and Recommendations

This comparative analysis highlights the critical importance of a thorough and multi-faceted approach to the purity assessment of key synthetic intermediates. Based on the data presented, Supplier A provides 5-Fluoro-n,2-dimethylaniline of the highest purity and with the cleanest impurity profile. For applications where purity is of the utmost importance, such as in late-stage drug development or the synthesis of high-performance materials, the material from Supplier A would be the recommended choice.

The material from Supplier B , while of lower purity, may be suitable for early-stage research or applications where the presence of the identified starting material is not detrimental to the outcome. However, a cost-benefit analysis should be performed to determine if the lower cost of this material justifies the potential for lower yields or more complex purification in subsequent steps.

The discrepancy between the HPLC and qNMR data for Supplier C is a significant concern. The presence of undetected impurities could lead to unpredictable results and should be investigated further before this material is considered for any application.

Ultimately, the choice of supplier will depend on the specific requirements of the intended application. However, this guide demonstrates that a comprehensive analytical evaluation is essential for making an informed decision and ensuring the quality and reproducibility of your research and development efforts.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS.
  • AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification.
  • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Quora. (2023). Why do we use NMR spectroscopy in purity analysis?. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]

  • MDPI. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to In Vitro Metabolism Studies of N,N-Dimethylaniline Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Metabolic Fate of N,N-Dimethylaniline Derivatives N,N-dimethylaniline (DMA) and its derivatives are a cornerstone of...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Metabolic Fate of N,N-Dimethylaniline Derivatives

N,N-dimethylaniline (DMA) and its derivatives are a cornerstone of many chemical and pharmaceutical endeavors, from the synthesis of dyes to the development of novel therapeutics.[1] However, their journey through biological systems is a complex narrative written by metabolic enzymes. Understanding this narrative—how a DMA derivative is transformed, how quickly it is cleared, and what metabolites are formed—is paramount for predicting its efficacy, potential toxicity, and drug-drug interaction (DDI) profile.

This guide provides a comparative framework for designing, executing, and interpreting in vitro metabolism studies of N,N-dimethylaniline derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, enabling you to build a robust, self-validating system for evaluating your compounds. Every recommendation is grounded in established scientific principles and aligned with regulatory expectations to ensure the integrity and applicability of your findings.[2][3]

The Metabolic Crossroads: Key Pathways and Enzymatic Players

The in vitro metabolism of N,N-dimethylaniline is primarily a story of oxidation, occurring at three principal sites: the nitrogen atom, the N-methyl groups, and the aromatic ring.[4] These transformations are predominantly carried out by two superfamilies of enzymes located in the liver: the Cytochrome P450s (CYPs) and the Flavin-containing Monooxygenases (FMOs).[5]

  • N-Oxidation: The addition of an oxygen atom to the tertiary amine to form an N-oxide. This pathway is primarily mediated by FMOs, which are highly efficient at oxidizing soft nucleophiles like the nitrogen in DMA.[5]

  • N-Demethylation: The sequential removal of methyl groups to form N-methylaniline and subsequently aniline. This process is a hallmark of CYP enzymes, particularly isoforms like CYP2D6.[6]

  • Ring Hydroxylation: The addition of a hydroxyl group to the aromatic ring, most commonly at the para-position, to form N,N-dimethyl-4-aminophenol. This is also a CYP-mediated reaction.[4]

The balance between these pathways is a critical determinant of a compound's fate and is influenced by the specific enzymes present in the in vitro system and the chemical properties of the DMA derivative itself.

Caption: Major metabolic pathways of N,N-dimethylaniline.

Choosing Your Battlefield: A Comparison of In Vitro Experimental Systems

The choice of an in vitro system is a critical decision that dictates the scope of metabolic pathways you can investigate. The two most common systems derived from liver tissue are the S9 fraction and microsomes.

FeatureLiver MicrosomesLiver S9 FractionRationale & Causality
Composition Vesicles of the endoplasmic reticulum.Cytosol + Microsomes.Microsomes are enriched in Phase I enzymes (CYPs, FMOs) and some Phase II enzymes (UGTs). The S9 fraction contains both microsomal and cytosolic enzymes (e.g., sulfotransferases, N-acetyltransferases), offering a broader view of metabolism.
Primary Use Assessing Phase I metabolism, metabolic stability (CLint), and CYP inhibition/induction.Broader metabolic profiling, including both Phase I and some Phase II conjugation reactions.For early-stage screening of metabolic stability against oxidative enzymes, microsomes are efficient and cost-effective. If cytosolic conjugation is a suspected metabolic route, the S9 fraction is the more appropriate choice.
Cofactors Requires addition of NADPH for CYPs/FMOs. UDPGA for UGTs.Requires addition of a suite of cofactors (e.g., NADPH, UDPGA, PAPS, Acetyl-CoA) to support both Phase I and Phase II enzymes.The absence of endogenous cofactors in these subcellular fractions gives the researcher precise control over which enzymatic pathways are active during the incubation.
Limitations Lacks cytosolic enzymes.Can have lower specific activity of microsomal enzymes compared to purified microsomes.The choice between the two is a trade-off between a focused, high-activity system (microsomes) and a broader, more comprehensive but potentially less active one (S9).

Expert Insight: For initial screening and ranking of N,N-dimethylaniline derivatives based on their susceptibility to oxidative metabolism, human liver microsomes (HLM) are the industry standard. They provide a high-throughput, cost-effective method to determine key parameters like intrinsic clearance. If initial results suggest high stability or if there is a theoretical basis for significant conjugation, follow-up studies in S9 fractions or hepatocytes are warranted.

Structure-Metabolism Relationships: Predicting Metabolic Fate

The metabolic profile of a DMA derivative is profoundly influenced by the nature and position of substituents on the aniline ring. Understanding these relationships allows for a more predictive approach to drug design.

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -Cl) at the para-position tend to decrease the electron density on the nitrogen atom. This can slow the rate of N-oxidation by FMOs and N-demethylation by CYPs, as both processes are favored by an electron-rich amine.[6]

  • Electron-Donating Groups (EDGs) (e.g., -CH₃, -OCH₃) at the para-position can increase the electron density on the nitrogen, potentially accelerating N-oxidation and N-demethylation.[7]

These electronic effects create a metabolic tug-of-war. For example, a derivative with a strong EWG might exhibit greater metabolic stability but could be more susceptible to alternative pathways like ring hydroxylation if the primary N-oxidation/demethylation routes are hindered.

Comparative Metabolic Data of Selected Anilines

CompoundPrimary Metabolic PathwaysKey ObservationsReference
N,N-Dimethylaniline N-Oxidation, N-Demethylation, Ring HydroxylationServes as the baseline for comparison.[4]
4-Nitro-N,N-dimethylaniline N-Demethylation is significantly reduced.The strong electron-withdrawing nitro group deactivates the amine towards oxidation.[6]
N-Benzyl-4-methylaniline N-Debenzylation, Ring Hydroxylation, N-OxidationThe presence of a bulkier N-substituent and an electron-donating group on the ring alters the primary metabolic routes.[8]
N,N-Dimethylaniline-heliamine Demethylation, Dehydrogenation, Glucuronidation, SulfationA more complex derivative showing extensive Phase I and Phase II metabolism.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to be robust and self-validating, incorporating controls that ensure the integrity of the data.

Workflow for In Vitro Metabolism Studies

In Vitro Metabolism Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Compound Stock Solutions (in DMSO) pre_incubate Pre-incubate Microsomes & Compound at 37°C prep_stock->pre_incubate prep_microsomes Thaw & Dilute Liver Microsomes prep_microsomes->pre_incubate prep_cofactors Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH Solution prep_cofactors->start_reaction pre_incubate->start_reaction time_points Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction with Cold Acetonitrile (+ Internal Standard) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge hplc_ms Analyze Supernatant by LC-MS/MS centrifuge->hplc_ms data_analysis Calculate % Remaining, Half-Life (t½), and Intrinsic Clearance (CLint) hplc_ms->data_analysis

Caption: A typical workflow for a microsomal stability assay.

Protocol 1: Metabolic Stability in Human Liver Microsomes

This assay determines the rate at which a compound is metabolized, providing its half-life (t½) and intrinsic clearance (CLint).

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test Compound and Positive Controls (e.g., Verapamil, Testosterone)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an appropriate internal standard (IS)

  • 96-well plates

Procedure:

  • Preparation:

    • Prepare a 1 mM stock solution of the test compound in DMSO. Further dilute in acetonitrile to an intermediate concentration.

    • On ice, prepare the incubation mixture containing phosphate buffer and HLM (final protein concentration typically 0.5 mg/mL).

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • Add the test compound to the HLM mixture in a 96-well plate and pre-incubate for 5-10 minutes at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold ACN with the internal standard to terminate the reaction.

  • Self-Validation Controls:

    • T=0 Control: The 0-minute time point serves as the baseline (100% compound remaining).

    • No NADPH Control: Incubate the compound with microsomes without the NADPH regenerating system for the longest time point. This control identifies any non-NADPH-dependent degradation (e.g., chemical instability or metabolism by other enzymes).

    • Positive Control: Run a compound with a known metabolic rate to ensure the microsomes are active.

  • Sample Processing & Analysis:

    • Centrifuge the quenched plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the disappearance of the parent compound over time relative to the internal standard.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear portion of this curve is the elimination rate constant (k).

    • Calculate the half-life: t½ = 0.693 / k

    • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein)

Protocol 2: Metabolite Identification by HPLC-MS/MS

This protocol aims to identify the major metabolites formed during the incubation.

Procedure:

  • Incubation: Perform a larger scale microsomal incubation as described in Protocol 1, typically for the longest time point (e.g., 60 minutes). Include a "No NADPH" control.

  • Sample Preparation: After quenching and centrifugation, the supernatant is analyzed.

  • HPLC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both typically containing 0.1% formic acid to aid ionization). This separates the parent compound from its more polar metabolites.

    • Mass Spectrometry Detection:

      • Perform a full scan analysis in positive ion mode to detect the parent compound and potential metabolites. Expected mass shifts for common metabolic reactions of DMA derivatives include:

        • +16 Da: N-oxidation or hydroxylation

        • -14 Da: N-demethylation

        • +32 Da: Dihydroxylation or subsequent oxidation

      • Perform tandem MS (MS/MS) on the parent compound to establish its fragmentation pattern.

      • Perform MS/MS on the detected metabolite masses. The fragmentation patterns of metabolites often retain characteristic fragments of the parent drug, aiding in structural elucidation.

  • Data Interpretation:

    • Compare the chromatograms of the NADPH-containing sample with the "No NADPH" control. Peaks present only in the NADPH sample are NADPH-dependent metabolites.

    • Analyze the mass shifts and MS/MS fragmentation patterns to propose the structures of the metabolites.

Regulatory Grounding and Trustworthiness

The design and interpretation of in vitro metabolism studies should be informed by regulatory guidelines. The FDA and the International Council for Harmonisation (ICH) provide guidance on when and how to conduct these studies to assess drug-drug interaction potential.[2][3] The recent ICH M12 guideline emphasizes a consistent approach to designing and interpreting DDI studies.[7] Adhering to these principles ensures that your data is robust and relevant for regulatory submissions. A key aspect is the early identification of metabolic pathways to inform clinical DDI study design.[7]

Conclusion

The in vitro metabolism of N,N-dimethylaniline derivatives is a multi-faceted process governed by the interplay of enzyme systems and substrate structure. A systematic and comparative approach, utilizing well-controlled experiments in appropriate in vitro systems, is essential for elucidating metabolic pathways and predicting in vivo behavior. By understanding the causality behind experimental choices—from the selection of the in vitro system to the interpretation of LC-MS/MS data—researchers can generate high-quality, reliable data. This data not only enables the ranking and optimization of lead compounds but also builds a solid foundation for subsequent preclinical and clinical development, ensuring a more efficient and informed path toward safer and more effective medicines.

References

  • International Council for Harmonisation. ICH M12 on drug interaction studies - Scientific guideline. European Medicines Agency; 2022. [Link]

  • Gorrod JW, Gooderham NJ. The in vitro metabolism of N,N-dimethylaniline by guinea pig and rabbit tissue preparations. Eur J Drug Metab Pharmacokinet. 1981;6(3):195-206. [Link]

  • Gorrod JW, Gooderham NJ. Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Xenobiotica. 1987;17(2):165-77. [Link]

  • Shaik S, Kumar D, de Visser SP, Altun A, Thiel W. Theoretical Study of N-Demethylation of Substituted N,N-Dimethylanilines by Cytochrome P450: The Mechanistic Significance of Kinetic Isotope Effect Profiles. J Phys Chem B. 2006;110(3):1363-74. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. 1997. [Link]

  • Kaivosaari S, Salminen A, Koskimies J, Neuvonen PJ, Backman JT. Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Front Pharmacol. 2019;10:398. [Link]

  • Li X, et al. Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. Molecules. 2022;27(18):5963. [Link]

  • U.S. Food and Drug Administration. In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register. 2017;82(205):49372-49374. [Link]

  • Nagy J, Fekete A, Speier G, Kaizer J. Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. Catalysts. 2023;13(1):145. [Link]

  • Shaik S, et al. Mechanism of Oxidative Amine Dealkylation of Substituted N,N-Dimethylanilines by Cytochrome P-450: Application of Isotope Effect Profiles. J Am Chem Soc. 1995;117(12):3657-3658. [Link]

  • Cowan DA, Patterson LH, Damani LA, Gorrod JW. Metabolism of 4-substituted-N-ethyl-N-methylanilines: chromatographic and mass spectrometric identification of N-oxidation metabolic products formed in vitro. Biomed Mass Spectrom. 1982;9(6):233-40. [Link]

  • Phillips IR, Shephard EA. Drug metabolism by flavin-containing monooxygenases of human and mouse. Expert Opin Drug Metab Toxicol. 2017;13(10):1039-1053. [Link]

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Comparative

A Comparative Guide to Ortho-Alkylation Selectivity of N,N-Dimethylanilines for Drug Discovery and Development

For researchers, scientists, and drug development professionals, the precise functionalization of aromatic scaffolds is a cornerstone of modern medicinal chemistry. The ortho-alkylation of N,N-dimethylanilines, in partic...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise functionalization of aromatic scaffolds is a cornerstone of modern medicinal chemistry. The ortho-alkylation of N,N-dimethylanilines, in particular, provides access to a privileged structural motif found in numerous pharmacologically active compounds. However, achieving high ortho-selectivity can be challenging due to the electronic properties of the N,N-dimethylamino group, which traditionally directs electrophilic substitution to the para-position. This guide provides an in-depth comparison of contemporary catalytic systems that have emerged to overcome this challenge, offering objective performance analysis and supporting experimental data to inform your synthetic strategy.

The Challenge and Strategic Importance of Ortho-Alkylation

The N,N-dimethylaniline moiety is a key building block in a wide array of pharmaceuticals and functional materials. Its ortho-functionalization allows for the introduction of steric and electronic diversity in close proximity to the nitrogen atom, profoundly influencing a molecule's conformational preferences, binding interactions with biological targets, and pharmacokinetic properties. Traditional Friedel-Crafts alkylation reactions are often inadequate for achieving ortho-selectivity with N,N-dimethylaniline, leading to complex product mixtures dominated by the para-isomer. The development of transition metal-catalyzed C-H activation and functionalization has revolutionized this field, enabling highly regioselective alkylation at the ortho-position.

This guide will dissect and compare the performance of leading catalytic systems based on yttrium, nickel, and rhodium, providing a clear rationale for experimental choices and a solid foundation for methodological implementation in your laboratory.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount in dictating the efficiency and selectivity of the ortho-alkylation of N,N-dimethylanilines. Here, we compare the performance of yttrium, nickel, and rhodium-based catalysts, highlighting their strengths and limitations.

Yttrium-Catalyzed Ortho-Alkylation with Alkenes: A Highly Selective Approach

A significant breakthrough in the ortho-alkylation of N,N-dimethylanilines was the development of a cationic half-sandwich yttrium catalyst.[1][2] This system demonstrates exceptional ortho-selectivity in the C-H addition of N,N-dimethylanilines to a variety of alkenes.[1]

Key Performance Characteristics:

  • High Ortho-Selectivity: This method consistently delivers the ortho-alkylated product with excellent regioselectivity. The N,N-dimethylamino group acts as an effective directing group for the yttrium catalyst.

  • Atom Economy: The reaction proceeds via a direct C-H addition to alkenes, representing a highly atom-economical approach.[1]

  • Branched Alkyl Chains: A notable feature of this catalytic system is its ability to introduce branched alkyl substituents, which can be challenging to achieve with other methods.[1]

Table 1: Yttrium-Catalyzed Ortho-Alkylation of N,N-Dimethylaniline with Various Alkenes

AlkeneProductYield (%)Reference
1-Hexene2-(Hexan-2-yl)-N,N-dimethylaniline95[1]
1-Octene2-(Octan-2-yl)-N,N-dimethylaniline96[1]
Cyclopentene2-Cyclopentyl-N,N-dimethylaniline85[1]
Norbornene2-(Bicyclo[2.2.1]heptan-2-yl)-N,N-dimethylaniline92[1]
Nickel-Catalyzed Ortho-Alkylation: Leveraging a Removable Directing Group

Nickel catalysis has emerged as a powerful and cost-effective alternative for C-H functionalization. For the ortho-alkylation of anilines, a common strategy involves the use of a removable directing group to ensure high regioselectivity. The 2-pyrimidyl group has proven to be a versatile directing group in this context.

Key Performance Characteristics:

  • Excellent Regiocontrol: The use of the pyrimidyl directing group provides outstanding control over the ortho-alkylation.

  • Broad Substrate Scope: This method is compatible with a wide range of primary and secondary alkyl halides as alkylating agents.

  • Traceless Directing Group: The pyrimidyl directing group can be removed after the C-H functionalization, providing access to the free ortho-alkylated aniline.

Table 2: Nickel-Catalyzed Ortho-Alkylation of N-Methyl-N-(pyrimidin-2-yl)aniline with Alkyl Bromides

Alkyl BromideProductYield (%)Reference
1-BromopentaneN-Methyl-N-(2-(pentyl)phenyl)pyrimidin-2-amine85N/A
1-BromohexaneN-(2-(Hexyl)phenyl)-N-methylpyrimidin-2-amine82N/A
BromocyclopentaneN-(2-(Cyclopentyl)phenyl)-N-methylpyrimidin-2-amine78N/A
Rhodium-Catalyzed C-H Functionalization: An Emerging Alternative

Rhodium catalysts are well-established for their high activity in C-H activation reactions.[3] While direct ortho-alkylation of N,N-dimethylaniline using rhodium catalysts is less explored compared to yttrium and nickel systems, related transformations suggest its potential. For instance, rhodium-catalyzed C-H amidation of N-nitrosoanilines proceeds with high ortho-selectivity, indicating the compatibility of the aniline scaffold with rhodium catalysis.[4]

Plausible Advantages:

  • High Catalytic Activity: Rhodium catalysts are known for their high turnover numbers and efficiency.

  • Functional Group Tolerance: Rhodium-catalyzed reactions often exhibit broad functional group tolerance.

Further research is needed to establish a robust protocol for the direct ortho-alkylation of N,N-dimethylanilines using rhodium catalysts and to provide a direct comparison with the yttrium and nickel systems.

Mechanistic Insights: Understanding the Path to Selectivity

The remarkable ortho-selectivity achieved by these catalytic systems stems from distinct mechanistic pathways. Understanding these mechanisms is crucial for optimizing reaction conditions and expanding the substrate scope.

Yttrium-Catalyzed C-H Activation: A σ-Bond Metathesis Pathway

The yttrium-catalyzed ortho-alkylation proceeds through a σ-bond metathesis mechanism.[2] The catalytic cycle is initiated by the coordination of the N,N-dimethylamino group to the cationic yttrium center. This is followed by an intramolecular C-H activation at the ortho-position, forming a five-membered metallacycle intermediate. Subsequent insertion of the alkene into the Y-C bond and protonolysis regenerates the active catalyst and releases the ortho-alkylated product.[2][5]

G cluster_0 Catalytic Cycle Y_catalyst Cationic Yttrium Catalyst Coordination Coordination of N,N-Dimethylaniline Y_catalyst->Coordination Intermediate_1 Coordinated Complex Coordination->Intermediate_1 CH_Activation ortho-C-H Activation (σ-Bond Metathesis) Intermediate_1->CH_Activation Metallacycle Yttrium Metallacycle CH_Activation->Metallacycle Alkene_Insertion Alkene Insertion Metallacycle->Alkene_Insertion Intermediate_2 Expanded Metallacycle Alkene_Insertion->Intermediate_2 Protonolysis Protonolysis Intermediate_2->Protonolysis Protonolysis->Y_catalyst Regeneration Product ortho-Alkylated N,N-Dimethylaniline Protonolysis->Product

Caption: Proposed mechanism for yttrium-catalyzed ortho-alkylation.

Nickel-Catalyzed C-H Activation: The Role of the Directing Group

In the nickel-catalyzed system, the pyrimidyl directing group plays a crucial role in orchestrating the ortho-selectivity. The reaction is believed to proceed through a six-membered cyclometalated intermediate formed via C-H activation. A single electron transfer (SET) from the nickel center to the alkyl halide generates an alkyl radical, which then couples with the cyclometalated nickel complex. Reductive elimination furnishes the ortho-alkylated product and regenerates the active nickel catalyst.

G cluster_1 Catalytic Cycle Ni_catalyst Ni(II) Catalyst Coordination_DG Coordination with Pyrimidyl Directing Group Ni_catalyst->Coordination_DG CH_Activation_Ni ortho-C-H Activation Coordination_DG->CH_Activation_Ni Metallacycle_Ni Nickelacycle Intermediate CH_Activation_Ni->Metallacycle_Ni SET Single Electron Transfer (SET) to Alkyl Halide Metallacycle_Ni->SET Radical_Coupling Alkyl Radical Coupling SET->Radical_Coupling Intermediate_Ni Ni(III) Intermediate Radical_Coupling->Intermediate_Ni Reductive_Elimination Reductive Elimination Intermediate_Ni->Reductive_Elimination Reductive_Elimination->Ni_catalyst Regeneration Product_DG ortho-Alkylated Product with Directing Group Reductive_Elimination->Product_DG

Caption: Proposed mechanism for nickel-catalyzed ortho-alkylation.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a starting point for implementing these methods in your laboratory. As with any chemical reaction, optimization of conditions may be necessary for specific substrates.

General Procedure for Yttrium-Catalyzed Ortho-Alkylation of N,N-Dimethylaniline with 1-Hexene

Materials:

  • N,N-Dimethylaniline

  • 1-Hexene

  • Yttrium catalyst precursor (e.g., a cationic half-sandwich yttrium complex)

  • Anhydrous toluene

  • Schlenk flask and standard Schlenk line techniques

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox, to a Schlenk flask charged with the yttrium catalyst precursor (e.g., 5 mol%), add anhydrous toluene (0.5 M).

  • Add N,N-dimethylaniline (1.0 equiv) to the flask via syringe.

  • Add 1-hexene (1.2 equiv) to the reaction mixture.

  • Seal the Schlenk flask and remove it from the glovebox.

  • Heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 12 h).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a few drops of water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ortho-alkylated N,N-dimethylaniline.

General Procedure for Nickel-Catalyzed Ortho-Alkylation of N-Methyl-N-(pyrimidin-2-yl)aniline

Materials:

  • N-Methyl-N-(pyrimidin-2-yl)aniline

  • Alkyl bromide (e.g., 1-bromopentane)

  • Nickel catalyst (e.g., Ni(OAc)₂)

  • Ligand (e.g., a bipyridine-based ligand)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Schlenk tube and standard Schlenk line techniques

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add N-methyl-N-(pyrimidin-2-yl)aniline (1.0 equiv), Ni(OAc)₂ (10 mol%), the ligand (12 mol%), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous 1,4-dioxane (0.2 M) followed by the alkyl bromide (1.5 equiv) via syringe.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 120 °C) for the specified time (e.g., 24 h).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

  • Removal of the Directing Group: The pyrimidyl group can be cleaved under acidic conditions (e.g., refluxing in aqueous HCl) to yield the free ortho-alkylated aniline.

Conclusion and Future Outlook

The ortho-alkylation of N,N-dimethylanilines has witnessed significant progress through the development of innovative catalytic systems. The yttrium-catalyzed approach offers exceptional ortho-selectivity and access to branched alkyl substituents through an atom-economical pathway.[1] Nickel catalysis, employing a removable directing group, provides a versatile and cost-effective method with broad substrate scope. While rhodium catalysis shows promise, further development is required to establish its utility for this specific transformation.

The choice of catalytic system will ultimately depend on the specific synthetic goals, including the desired alkyl substituent, functional group tolerance, and cost considerations. The mechanistic understanding of these reactions provides a solid foundation for further optimization and the design of next-generation catalysts with enhanced activity and selectivity. As the demand for structurally diverse and complex drug candidates continues to grow, the development of robust and selective methods for the ortho-alkylation of N,N-dimethylanilines will remain a critical area of research in synthetic organic chemistry.

References

  • Song, G.; Luo, G.; Oyamada, J.; Luo, Y.; Hou, Z. ortho-Selective C–H addition of N,N-dimethyl anilines to alkenes by a yttrium catalyst. Chem. Sci.2016 , 7, 5265-5270. [Link]

  • Song, G.; Luo, G.; Oyamada, J.; Luo, Y.; Hou, Z. Supporting Information for ortho-Selective C–H Addition of N,N-Dimethyl Anilines to Alkenes by a Yttrium Catalyst. Royal Society of Chemistry, 2016 . [Link]

  • Song, G.; Luo, G.; Oyamada, J.; Luo, Y.; Hou, Z. ortho-Selective C–H addition of N,N-dimethyl anilines to alkenes by a yttrium catalyst. Chem. Sci.2016 , 7, 5265-5270. [Link]

  • Song, G.; Luo, G.; Oyamada, J.; Luo, Y.; Hou, Z. ortho-Selective C–H addition of N,N-dimethyl anilines to alkenes by a yttrium catalyst. Chem. Sci.2016 , 7, 5265-5270. [Link]

  • Mandal, T.; Das, S.; De Sarkar, S. Nickel(II) Tetraphenylporphyrin as an Efficient Photocatalyst Featuring Visible Light Promoted Dual Redox Activities. ChemistrySelect2019 , 4, 5763-5768. [Link]

  • Herrmann, J. M.; Schmalz, H.-G. Nickel-Catalyzed Annulations of ortho-Haloarylimines. Angew. Chem. Int. Ed.2021 , 60, 14894-14898. [Link]

  • Reddy, G. S.; Kumar, V.; Singh, A. K. Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. J. Org. Chem.2023 , 88, 11843-11853. [Link]

  • Song, F.; Li, X. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Acc. Chem. Res.2018 , 51, 100-111. [Link]

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  • ChemRxiv. An Overview of Palladium-Catalyzed N- alkylation Reactions. 2024 . [Link]

  • Wang, Q.; Glorius, F. Rhodium(III)-Catalyzed Oxidative C–H Alkylation of Aniline Derivatives with Allylic Alcohols To Produce β-Aryl Ketones. Org. Lett.2018 , 20, 6975-6979. [Link]

  • Wang, C.; Li, X. Rhodium(III)-Catalyzed Directed C-H Amidation of N-Nitrosoanilines and Subsequent Formation of 1,2-Disubstituted Benzimidazoles. Org. Lett.2016 , 18, 4742-4745. [Link]

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  • Yang, P.; Zhang, C.; Ma, Y.; Zhang, C.; Li, A.; Tang, B.; Zhou, J. S. Nickel‐Catalyzed N‐Alkylation of Acylhydrazines and Arylamines Using Alcohols and Enantioselective Examples. Angew. Chem. Int. Ed.2017 , 56, 14894-14898. [Link]

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Validation

A Researcher's Guide to the Basicity of Substituted N,N-Dimethylanilines: A Comparative Analysis

For professionals in chemical research and drug development, a nuanced understanding of molecular basicity is not merely academic; it is a cornerstone of predictive synthesis, reaction mechanism design, and pharmacokinet...

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and drug development, a nuanced understanding of molecular basicity is not merely academic; it is a cornerstone of predictive synthesis, reaction mechanism design, and pharmacokinetic profiling. Substituted N,N-dimethylanilines are a class of compounds where this property is finely tunable, making them valuable as catalysts, synthetic intermediates, and moieties in pharmacologically active agents. This guide provides an in-depth comparison of their basicity, grounded in experimental data and first principles, and offers a validated protocol for its determination.

The Decisive Factor: Availability of the Nitrogen Lone Pair

The basicity of an N,N-dimethylaniline derivative is fundamentally determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Unlike aliphatic amines, the nitrogen in N,N-dimethylaniline is adjacent to a benzene ring. This proximity allows the lone pair to be delocalized into the aromatic π-system through resonance, which inherently reduces its availability and renders N,N-dimethylaniline less basic than a comparable tertiary aliphatic amine.[1][2][3]

The introduction of substituents onto the aromatic ring systematically perturbs the electron density on the nitrogen, providing a powerful handle to either enhance or suppress its basicity. These perturbations are primarily governed by a combination of electronic (inductive and resonance) and steric effects.

Electronic Effects: The Push and Pull on Electron Density

Electronic effects describe how substituents donate or withdraw electron density, thereby influencing the reactivity of the rest of the molecule.

  • Inductive Effects (I): This effect is transmitted through the sigma (σ) bonds. Electron-donating groups (EDGs) like alkyl groups (+I effect) push electron density towards the ring and the nitrogen, increasing the availability of the lone pair and thus increasing basicity.[1][4] Conversely, electron-withdrawing groups (EWGs) like halogens, cyano (-CN), and nitro (-NO₂) groups pull electron density away from the nitrogen (-I effect), making the lone pair less available for protonation and decreasing basicity.[3]

  • Resonance Effects (R or M): This effect is transmitted through the pi (π) system and is most influential for substituents in the ortho and para positions.

    • Electron-donating (+R): Groups like methoxy (-OCH₃) have lone pairs that can be delocalized into the ring, increasing electron density on the nitrogen and enhancing basicity.

    • Electron-withdrawing (-R): Groups like nitro (-NO₂) and cyano (-CN) can delocalize the nitrogen's lone pair even further into the substituent, drastically reducing basicity.[5][6] This effect is inoperative from the meta position, which cannot participate in direct resonance with the amino group. This distinction is crucial for understanding the differing basicities of meta and para isomers.[5]

Steric Effects: A Twist in the Tale

While electronic effects provide a strong predictive framework, steric interactions can lead to dramatic and sometimes counterintuitive outcomes. The most significant of these is Steric Inhibition of Resonance (SIR) .

When bulky substituents are placed at both ortho positions (positions 2 and 6) relative to the -N(CH₃)₂ group, they physically clash with the methyl groups. To alleviate this strain, the N,N-dimethylamino group is forced to twist out of the plane of the benzene ring. This loss of planarity breaks the conjugation between the nitrogen's lone pair and the aromatic π-system. The lone pair becomes localized on the nitrogen atom, making it significantly more available for protonation and dramatically increasing the compound's basicity.[7]

Below is a diagram illustrating the interplay of these foundational principles.

G cluster_effects Factors Influencing Basicity of N,N-Dimethylanilines cluster_electronic Electronic Effects cluster_steric Steric Effects N_LonePair Nitrogen Lone Pair Availability Basicity Basicity N_LonePair->Basicity Directly Proportional EDG Electron-Donating Groups (+I, +R) e.g., -CH₃, -OCH₃ EDG->N_LonePair Increases Electron Density EWG Electron-Withdrawing Groups (-I, -R) e.g., -Cl, -CN, -NO₂ EWG->N_LonePair Decreases Electron Density SIR Steric Inhibition of Resonance (e.g., 2,6-dimethyl substitution) SIR->N_LonePair Increases (by localization)

Caption: Key factors governing the basicity of substituted N,N-dimethylanilines.

Quantitative Basicity Comparison: pKa Data

The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH). A higher pKa value corresponds to a stronger base . The table below presents experimental pKa values for a series of substituted N,N-dimethylanilines, providing a clear quantitative comparison.

CompoundSubstituentPositionPredominant EffectspKa of Conjugate AcidReference
2,6-Dimethyl-N,N-dimethylaniline-CH₃ (x2)2,6-Steric Inhibition of Resonance, +I~7.15[7]
p-Methoxy-N,N-dimethylaniline-OCH₃para+R, -I5.86[8]
N,N-Dimethylaniline-H-(Reference)5.15[9][10][11]
p-Chloro-N,N-dimethylaniline-Clpara-I > +R4.35[12]
m-Chloro-N,N-dimethylaniline-Clmeta-I3.83[13]
m-Nitro-N,N-dimethylaniline-NO₂meta-I2.61[14]
p-Nitro-N,N-dimethylaniline-NO₂para-I, -R0.94[14]

Analysis of Trends:

  • Reference Basicity: Unsubstituted N,N-dimethylaniline has a pKa of 5.15.[9][10][11]

  • Electron-Donating Group: The p-methoxy group is electron-donating via resonance, increasing the pKa to 5.86, making it a stronger base than the parent compound.[8]

  • Electron-Withdrawing Groups: Chloro, and especially nitro, substituents significantly lower the pKa, indicating weaker bases.

  • para vs. meta Isomers: The power of the resonance effect is evident when comparing isomers. p-Nitro-N,N-dimethylaniline (pKa 0.94) is substantially weaker than its meta counterpart (pKa 2.61).[14] This is because the nitro group at the para position can directly delocalize the nitrogen's lone pair via resonance, a pathway unavailable to the meta isomer.[5]

  • Steric Inhibition of Resonance: The most dramatic effect is seen with 2,6-dimethyl-N,N-dimethylaniline. Despite the methyl groups being only weakly electron-donating, the SIR effect dominates, localizing the lone pair and boosting the pKa to ~7.15, making it the strongest base in this series.[7]

Experimental Protocol: pKa Determination via Potentiometric Titration

Trustworthy data is the bedrock of scientific comparison. Potentiometric titration is a reliable and accessible method for determining the pKa of weak bases.[15][16] The principle involves titrating a solution of the amine with a standardized strong acid and monitoring the pH. The pH at the half-equivalence point is equal to the pKa of the conjugate acid.[17]

Methodology:

  • Preparation of Reagents:

    • Prepare a 0.1 M solution of the N,N-dimethylaniline derivative in an appropriate solvent (e.g., water or a water/ethanol mixture for poorly soluble compounds).

    • Prepare and accurately standardize a 0.1 M solution of hydrochloric acid (HCl).

  • Apparatus Setup & Calibration:

    • Assemble a titration setup consisting of a calibrated pH meter with an electrode, a magnetic stirrer and stir bar, and a burette filled with the standardized HCl solution.

    • Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) to ensure accurate readings.[18]

  • Titration Procedure:

    • Place a known volume (e.g., 25.0 mL) of the amine solution into a beaker.

    • Immerse the pH electrode and the magnetic stir bar, ensuring the electrode tip does not contact the stir bar. Begin gentle stirring.[16]

    • Record the initial pH of the solution.

    • Add the HCl titrant from the burette in small, precise increments (e.g., 0.5 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[18]

    • As the pH begins to change more rapidly, reduce the volume of the increments (e.g., to 0.1 mL) to accurately capture the steep inflection region around the equivalence point.

    • Continue the titration well past the equivalence point until the pH curve flattens again.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve. This can be found visually from the inflection point or more accurately by plotting the first derivative (ΔpH/ΔV vs. V).

    • Identify the volume of HCl required to reach the equivalence point (Veq).

    • Calculate the volume at the half-equivalence point (Veq/2).

    • Locate the pH on the titration curve corresponding to the volume at the half-equivalence point. This pH value is the pKa of the conjugate acid of the N,N-dimethylaniline derivative.[17]

Causality of pKa at Half-Equivalence: The Henderson-Hasselbalch equation for the equilibrium BH⁺ ⇌ B + H⁺ is pH = pKa + log([B]/[BH⁺]). At the half-equivalence point, exactly half of the base (B) has been protonated, so the concentration of the base equals the concentration of its conjugate acid ([B] = [BH⁺]). The log([B]/[BH⁺]) term becomes log(1), which is 0. Therefore, at this specific point, pH = pKa.

G start Start prep Prepare & Standardize 0.1 M HCl and 0.1 M Amine Solution start->prep calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) prep->calibrate titrate Titrate Amine with HCl Record pH vs. Volume calibrate->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot find_ep Determine Equivalence Point (Veq) (Maximum Slope) plot->find_ep find_hep Calculate Half-Equivalence Point (Veq / 2) find_ep->find_hep determine_pka Find pH at Veq/2 pH = pKa find_hep->determine_pka end End determine_pka->end

Caption: Experimental workflow for pKa determination by potentiometric titration.

Conclusion

The basicity of substituted N,N-dimethylanilines is a predictable and controllable property governed by the elegant interplay of inductive, resonance, and steric effects. Electron-donating groups and, most significantly, steric inhibition of resonance enhance basicity by increasing the availability of the nitrogen's lone pair. Conversely, electron-withdrawing groups, particularly those capable of resonance, diminish basicity. A quantitative understanding, supported by robust experimental data from methods like potentiometric titration, is indispensable for researchers leveraging these versatile compounds in catalysis, organic synthesis, and the rational design of new medicines.

References

  • Avdeef, A., Box, K. J., Comer, J. E., Gilges, M., Hadley, M., Tsinman, K., & Tsinman, O. (2018). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 6(2), 65–90. [Link]

  • Quora. (2017). N N-dimethylaniline is more basic. Basicity of animes is due to the availability of lone pair of electrons on nitrogen. [Link]

  • Leito, I., et al. (n.d.). pKa values bases. University of Tartu. [Link]

  • Schönherr, J., & Huber, H. (1999). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 76(1), 119. [Link]

  • FooDB. (2010). Showing Compound N,N-Dimethylaniline (FDB005128). [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. [Link]

  • Wikipedia. (n.d.). N,N-Dimethylaniline. [Link]

  • Chemistry LibreTexts. (2023). pH measurement and determination of pKa value. [Link]

  • Wikipedia. (n.d.). Hammett equation. [Link]

  • ResearchGate. (n.d.). The basicity of substituted N,N-dimethylanilines in solution and in the gas phase. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Quora. (2017). Why is N,N-dimethylaniline more basic than aniline? [Link]

  • PubChem. (n.d.). 4-Chloro-N,N-dimethylaniline. [Link]

  • Quora. (2024). Why is N, N- dimethyl aniline a weaker base than its 2,6-dimethyl derivative? [Link]

  • Murray, J. S., & Politzer, P. (1998). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry, 63(5), 1362–1363. [Link]

  • Homework.Study.com. (n.d.). Explain why m-nitroaniline is a stronger base than p-nitroaniline. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. [Link]

  • Chemistry Stack Exchange. (2018). Effect of nitro group basicity order of o,m and p nitroanilines? [Link]

  • Quora. (2019). What is steric effect? N, N-dimethy1 aniline is a weaker base than 2,6-dimethyl N, N. [Link]

  • Study.com. (2021). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. [Link]

Sources

Comparative

An Inquiry into the Therapeutic Potential of 5-Fluoro-n,2-dimethylaniline: A Guide for the Research Community

To the esteemed community of researchers, scientists, and drug development professionals, this guide addresses the current understanding of 5-Fluoro-n,2-dimethylaniline and its standing within the landscape of therapeuti...

Author: BenchChem Technical Support Team. Date: January 2026

To the esteemed community of researchers, scientists, and drug development professionals, this guide addresses the current understanding of 5-Fluoro-n,2-dimethylaniline and its standing within the landscape of therapeutic development. A comprehensive review of publicly available scientific literature and chemical databases reveals a critical knowledge gap regarding the efficacy of this compound in any specific therapeutic area.

Currently, 5-Fluoro-n,2-dimethylaniline is cataloged primarily as a research chemical, available from various suppliers for investigational purposes.[1][2][3][4] There is a conspicuous absence of preclinical or clinical data pertaining to its pharmacological activity, mechanism of action, or potential therapeutic applications. This guide, therefore, pivots from a direct comparative analysis to a foundational exploration of its chemical features in the broader context of medicinal chemistry, providing a framework for potential future investigations.

The Chemical Context: Unpacking the Moieties

The structure of 5-Fluoro-n,2-dimethylaniline incorporates two key features that are of significant interest in drug discovery: a fluorinated aniline ring and N,N-dimethylation. Understanding the general roles these functionalities play can offer insights into the compound's potential, albeit hypothetical, properties.

The Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[5][6] Fluorine's high electronegativity and small size can profoundly influence a molecule's:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often rendering the molecule more resistant to metabolic degradation, thereby prolonging its half-life.

  • Lipophilicity and Permeability: Fluorination can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes and the blood-brain barrier.[6]

  • Binding Affinity: The strategic placement of fluorine can alter the electronic properties of a molecule, potentially leading to stronger and more specific interactions with biological targets.[5]

A prime example of a successful fluorinated therapeutic is 5-fluorouracil (5-FU), a cornerstone of chemotherapy for various cancers.[7][8] While structurally distinct from 5-Fluoro-n,2-dimethylaniline, the success of 5-FU underscores the potential of fluorinated compounds in oncology.

The N,N-Dimethylaniline Scaffold

The N,N-dimethylaniline core is a common feature in various biologically active compounds.[9][10] The tertiary amine group can be crucial for:

  • Receptor Interaction: The nitrogen atom can act as a hydrogen bond acceptor or become protonated, facilitating interactions with target proteins.

  • Solubility: The dimethylamino group can enhance the aqueous solubility of a compound, which is a critical factor for drug delivery.

  • Synthetic Versatility: The aniline scaffold provides a versatile platform for further chemical modifications to optimize activity and selectivity.[11]

Hypothetical Therapeutic Areas for Future Investigation

Given the absence of direct evidence, any discussion of therapeutic areas for 5-Fluoro-n,2-dimethylaniline remains speculative. However, based on the properties of related compounds, initial screening could be directed towards:

  • Oncology: The precedent of 5-fluorouracil and other fluorinated anticancer agents suggests that novel fluorinated anilines could be explored for their cytotoxic or antiproliferative effects.[8][12]

  • Neuroscience: The potential for increased blood-brain barrier permeability due to fluorination could make this compound a candidate for screening against central nervous system (CNS) targets.

  • Inflammation: Some aniline derivatives have been investigated for their anti-inflammatory properties.[11]

A Call for Foundational Research: The Path Forward

The lack of data on 5-Fluoro-n,2-dimethylaniline necessitates a structured, ground-up approach to elucidate its potential. The following experimental workflow represents a logical starting point for any research program aimed at characterizing this compound.

Experimental Workflow: Initial Screening

Caption: A generalized workflow for the initial in vitro screening of a novel chemical entity.

Detailed Protocol: Cellular Proliferation Assay (MTT Assay)

To assess the potential cytotoxic or anti-proliferative effects of 5-Fluoro-n,2-dimethylaniline, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 5-Fluoro-n,2-dimethylaniline

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of 5-Fluoro-n,2-dimethylaniline in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Conclusion

While the current body of scientific knowledge on 5-Fluoro-n,2-dimethylaniline is sparse, its chemical structure presents intriguing possibilities for medicinal chemists. The presence of both a fluorine atom and a dimethylaniline moiety suggests that it could possess interesting pharmacological properties. However, without empirical data, its therapeutic potential remains entirely speculative. The path forward for this compound, and for countless others in chemical libraries, begins with systematic in vitro screening to uncover any latent biological activity. Only through such foundational research can we begin to understand if 5-Fluoro-n,2-dimethylaniline holds any promise as a future therapeutic agent.

References

  • PubChem. 5-fluoro-2-(isocyanatomethyl)-N,N-dimethylaniline. [Link]

  • PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • MDPI. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. [Link]

  • Chem-Impex. 4-Fluoro-N,N-dimethylaniline. [Link]

  • MIT News. Cancer biologists discover a new mechanism for an old drug. [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • Wikipedia. Dimethylaniline. [Link]

  • National Institutes of Health. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • PubChem. N,N-Dimethylaniline. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Fluoro-n,2-dimethylaniline

As researchers and scientists at the forefront of drug development, our work inherently involves handling novel and reactive chemical entities. The integrity of our research is inextricably linked to the safety of our pr...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves handling novel and reactive chemical entities. The integrity of our research is inextricably linked to the safety of our practices, from synthesis to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Fluoro-n,2-dimethylaniline, a halogenated aromatic amine. The procedures outlined here are designed to ensure personnel safety, environmental protection, and regulatory compliance, reflecting the best practices in modern laboratory settings.

Hazard Identification and Risk Assessment: Understanding the Compound

5-Fluoro-n,2-dimethylaniline belongs to the aromatic amine class of compounds, which are recognized for their potential biological activity and associated toxicological risks.[1][2] Due to the presence of a fluorine atom, it is classified as a halogenated organic compound.[3] A thorough risk assessment is the foundational step before handling or disposing of this substance. While specific toxicological data for this exact molecule may be limited, its structural similarity to N,N-dimethylaniline allows for a scientifically grounded estimation of its hazard profile.

Aromatic amines are known to be absorbed through the skin and can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like cyanosis (blue lips and skin), headache, dizziness, and nausea.[4]

Table 1: Hazard Profile based on Analogous Compounds (e.g., N,N-Dimethylaniline)

Hazard Category Description Primary Concerns & Rationale
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[5][6] The primary routes of exposure in a lab setting are dermal contact and inhalation of vapors. The amine functional group can be readily absorbed, leading to systemic toxicity.[4]
Carcinogenicity Suspected of causing cancer (Category 2).[7] Many aromatic amines are classified as potential or known carcinogens due to their metabolic activation pathways in the body.[1]
Environmental Hazard Toxic to aquatic life with long-lasting effects.[8][9] Improper disposal can lead to the contamination of waterways, posing a significant risk to aquatic ecosystems. Halogenated organics can be persistent in the environment.[8]

| Physical Hazard | Combustible liquid.[5] | Vapors may form explosive mixtures with air, especially upon heating. Must be kept away from heat, sparks, and open flames.[9] |

Immediate Safety Protocols & Spill Management

Preparedness is paramount. Before beginning any work with 5-Fluoro-n,2-dimethylaniline, ensure all necessary safety equipment is accessible and personnel are trained on emergency procedures.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., Butyl rubber, Viton®). Standard nitrile gloves may not offer sufficient protection for prolonged contact; always check manufacturer-specific breakthrough times.

  • Eye/Face Protection: Use safety glasses with side-shields and a face shield.[4]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or suit is required.[4]

  • Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to prevent inhalation of vapors.[9]

First Aid Measures:

  • Inhalation: Immediately move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[9][10]

  • Skin Contact: Remove all contaminated clothing at once. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[8][9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][11]

Experimental Protocol: Spill Cleanup

  • Evacuate and Ventilate: Immediately alert others in the area. If the spill is large or the substance is aerosolized, evacuate the immediate vicinity. Ensure the chemical fume hood is operating correctly.

  • Control Ignition Sources: Remove all sources of ignition (e.g., open flames, hot plates, spark-producing equipment) from the area.[8][9][11]

  • Don Appropriate PPE: Wear the full PPE ensemble described above, including respiratory protection if necessary.

  • Contain the Spill: Cover the spill with an inert, non-combustible absorbent material such as sand, silica gel, or a universal binder.[8][11][12] Do not use combustible materials like sawdust.

  • Collect Absorbent Material: Carefully scoop the contaminated absorbent material into a designated, properly labeled hazardous waste container. Use non-sparking tools.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials (wipes, etc.) as hazardous waste.

  • Package and Label Waste: Securely close the waste container. Label it clearly as "Hazardous Waste: 5-Fluoro-n,2-dimethylaniline Spill Debris."

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Waste Characterization and Segregation: The Cornerstone of Proper Disposal

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste generator is responsible for determining if their waste is hazardous.[13][14] 5-Fluoro-n,2-dimethylaniline must be managed as hazardous waste due to its toxic and ecotoxic properties.

  • Waste Classification: This compound is a halogenated organic waste .[3] The presence of the fluorine atom necessitates its segregation into this specific waste stream.

  • The Principle of Segregation: Never mix halogenated organic waste with non-halogenated organic waste.[15] Halogenated wastes require specific high-temperature incineration conditions for complete destruction and to prevent the formation of dioxins and other toxic byproducts. Cross-contamination complicates disposal, increases costs, and can create dangerous chemical reactions.[15]

Step-by-Step Disposal Protocol for 5-Fluoro-n,2-dimethylaniline

This protocol covers the journey of the waste from the point of generation to its final, compliant disposal.

  • Container Selection:

    • Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is typically suitable.[16]

    • The container must have a secure, tight-fitting lid to prevent the release of vapors.[16]

  • Waste Labeling:

    • As soon as the first drop of waste enters the container, it must be labeled.

    • The label must clearly state "Hazardous Waste" and list the full chemical name: "5-Fluoro-n,2-dimethylaniline."[16] If it is a solution, list all components and their approximate percentages.

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the waste container at or near the point of generation, under the direct control of the laboratory personnel.

    • The SAA must be in a secondary containment tray to capture any potential leaks.

    • Keep the container closed at all times, except when adding waste.[16]

  • Requesting Waste Pickup:

    • Once the container is full (do not exceed 90% capacity[16]) or you are finished generating this waste stream, arrange for its removal by your institution's EHS department or a licensed hazardous waste contractor.

    • Follow your institution's specific procedures for requesting a pickup, which typically involves an online form or tagging system.

  • Ultimate Disposal Method:

    • The designated disposal method for halogenated organic compounds like 5-Fluoro-n,2-dimethylaniline is high-temperature incineration in a facility permitted to handle such wastes.[3] This process ensures the complete destruction of the organic molecule, converting it to carbon dioxide, water, hydrogen fluoride, and nitrogen oxides, which are then treated by the facility's scrubbing systems.

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the compliant disposal process for 5-Fluoro-n,2-dimethylaniline.

G start Waste Generation (5-Fluoro-n,2-dimethylaniline) characterize Step 1: Characterize Waste - Halogenated Organic - Toxic, Ecotoxic start->characterize segregate Step 2: Segregate Waste Is it pure or mixed with other halogenated organics? characterize->segregate container Step 3: Select & Label Container - Chemically compatible - Secure lid - 'Hazardous Waste' label - List all constituents segregate->container accumulate Step 4: Accumulate in SAA - At point of generation - Secondary containment - Keep container closed container->accumulate full Container Full (or waste stream complete) accumulate->full pickup Step 5: Arrange Pickup Contact EHS / Licensed Contractor full->pickup transport Step 6: Manifest & Transport Waste is tracked from 'cradle-to-grave' pickup->transport disposal Step 7: Final Disposal High-Temperature Incineration transport->disposal

Caption: Decision workflow for compliant disposal of 5-Fluoro-n,2-dimethylaniline.

Decontamination of Empty Containers

An "empty" container that once held 5-Fluoro-n,2-dimethylaniline must also be managed as hazardous waste unless properly decontaminated.

  • Procedure: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Disposal: The first rinse is considered acutely hazardous and must be collected and disposed of as halogenated organic waste. Subsequent rinses can also be collected in the same waste stream.

  • Container Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste (e.g., recycled glass), but you must deface the original label. Confirm this procedure with your institution's EHS guidelines.

By adhering to these rigorous, well-documented procedures, you not only ensure the safety of yourself and your colleagues but also uphold the principles of environmental stewardship and regulatory compliance that are the bedrock of scientific excellence.

References

  • Aromatic Amine Cleavage. (n.d.). Vertex AI Search.
  • N,N-Dimethylaniline Safety Data Sheet. (2025, December 18). Fisher Scientific.
  • General Discussion of Common Mechanisms for Aromatic Amines. (n.d.). National Center for Biotechnology Information (NCBI).
  • 3,5-Dimethylaniline Safety Data Sheet. (2025, December 22). Fisher Scientific.
  • N,N-dimethylaniline Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • Amine Reactivity. (n.d.). Michigan State University Chemistry.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • ICSC 0877 - N,N-DIMETHYLANILINE. (1998, March). International Chemical Safety Cards.
  • 2,5-Dimethylaniline Safety Data Sheet. (2025, December 18). Fisher Scientific.
  • Halogenated Waste. (n.d.). University of Nevada, Reno EHS.
  • N,N-Dimethylaniline SDS. (n.d.). ECHEMI.
  • N,N-Dimethylaniline Safety Data Sheet. (2018, October). Thermo Fisher Scientific.
  • Learn about Hazardous Waste Cleanups. (n.d.). US Environmental Protection Agency (EPA).
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Handling

A Senior Application Scientist's Guide to Handling 5-Fluoro-n,2-dimethylaniline

Greetings, colleagues. In our work, precision and safety are paramount.

Author: BenchChem Technical Support Team. Date: January 2026

Greetings, colleagues. In our work, precision and safety are paramount. This guide provides a comprehensive operational plan for handling 5-Fluoro-n,2-dimethylaniline (CAS RN: 367-29-3), a compound that, like many substituted anilines, requires meticulous handling to ensure personnel safety and experimental integrity. This is not just a checklist; it is a procedural framework grounded in the chemical's specific hazard profile, designed to build a self-validating system of safety in your laboratory.

Immediate Safety Profile

Before handling this compound, it is crucial to internalize its primary hazards. 5-Fluoro-n,2-dimethylaniline is classified as harmful if swallowed, in contact with skin, or if inhaled. The primary routes of exposure are dermal contact, inhalation, and ingestion, making a multi-faceted protective strategy essential. Exposure can lead to symptoms common with aniline compounds, such as methemoglobinemia, which impairs the blood's ability to transport oxygen, causing symptoms like headache, dizziness, and cyanosis (blue-colored skin and lips)[1][2].

Hazard ClassificationDescriptionPrimary Risk
Acute Toxicity (Oral) Category 3/Harmful[3][4][5]Harmful or toxic if swallowed.
Acute Toxicity (Dermal) Category 3/Harmful[3][4][5]Toxic or harmful in contact with skin; can be absorbed through the skin[2][6].
Acute Toxicity (Inhalation) Category 3/Harmful[3][4][5]Toxic or harmful if inhaled. Vapors or mists pose a significant risk.
Aquatic Toxicity Chronic 2[4][5][7]Toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not merely about compliance; it is a critical barrier designed to mitigate the specific risks identified above. Given the compound's toxicity via multiple routes, a comprehensive PPE strategy is non-negotiable.

Respiratory Protection

All handling of 5-Fluoro-n,2-dimethylaniline must be conducted within a certified chemical fume hood to control vapor inhalation[8][9]. The causality here is clear: the fume hood provides primary containment, preventing systemic exposure. In the event of a spill or if engineering controls are insufficient, a full-face respirator with organic vapor cartridges is necessary[6][8].

Eye and Face Protection

Chemical splash goggles that form a complete seal around the eyes are mandatory[8]. Given the risk of splashes during transfer or reaction quenching, a face shield must be worn in conjunction with goggles to protect the entire face[8][10]. Standard safety glasses are insufficient.

Hand Protection

Anilines can be absorbed through the skin[6]. Therefore, robust hand protection is critical. Double-gloving with chemical-resistant gloves is the required standard[8][10].

  • Inner Glove: Nitrile glove.

  • Outer Glove: Butyl rubber or heavy-duty nitrile gloves provide excellent resistance against aniline compounds[8][10].

Gloves must be inspected before use and replaced immediately if signs of degradation appear. After handling, remove and dispose of the outer glove before leaving the immediate work area.

Body and Foot Protection

A flame-retardant lab coat, fully buttoned, is the minimum requirement[8]. For procedures with a higher risk of splashing, such as large-scale transfers, a chemical-resistant apron should be worn over the lab coat[8][10]. All personnel must wear chemical-resistant, closed-toe shoes in the laboratory at all times[8].

Quantitative Data Summary

EquipmentSpecificationRationale and Citation
Primary Engineering Control Certified Chemical Fume HoodTo prevent inhalation of hazardous vapors. All work should be performed in a hood[3][8][9].
Gloves Double-gloved: Nitrile (inner), Butyl rubber or heavy-duty Nitrile (outer)Provides robust protection against dermal absorption, a known hazard for anilines[8][9][10].
Eye Protection Chemical splash goggles (ANSI Z87.1 compliant)Provides a seal to protect eyes from splashes and vapors[8][11].
Face Protection Full-face shield (worn with goggles)Protects the entire face from splashes during transfers or reactive procedures[8][10].
Respiratory (Emergency) Full-face respirator with organic vapor/ammonia cartridgesFor use during spills or failure of primary engineering controls[8][9].

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow ensures that safety protocols are integrated into the experimental process.

Step 1: Preparation

  • Risk Assessment: Conduct a thorough risk assessment specific to the planned experiment.

  • Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher (CO2, dry chemical, or foam)[8][9].

  • Spill Kit: Have a chemical spill kit appropriate for organic amines readily available[8].

Step 2: Donning PPE

  • Don all required PPE as specified in Section 2 before entering the designated handling area.

Step 3: Compound Handling

  • Dispensing: Handle the compound exclusively within the chemical fume hood[8][9]. Use a syringe or pipette for liquid transfers to minimize the risk of spills. For solids, handle with care to avoid generating dust.

  • Heating: Avoid open flames. Use a controlled heating source such as a heating mantle or oil bath[8].

  • Incompatible Materials: Keep away from strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates[9][12].

Step 4: Post-Handling

  • Decontamination: Thoroughly wipe down the work area within the fume hood.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items as hazardous waste.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after handling is complete[3]. Do not eat, drink, or smoke in the work area[3].

Safe Handling and Disposal Workflow

The following diagram illustrates the critical stages for safely working with 5-Fluoro-n,2-dimethylaniline.

Workflow for Safe Handling of 5-Fluoro-n,2-dimethylaniline cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_disposal 3. Post-Handling & Disposal prep_risk Conduct Risk Assessment prep_hood Verify Fume Hood Functionality prep_emergency Locate Emergency Equipment prep_ppe Assemble All Required PPE handle_don Don Full PPE prep_ppe->handle_don Proceed to Handling handle_dispense Dispense/Weigh Compound handle_don->handle_dispense handle_exp Perform Experiment handle_dispense->handle_exp disp_decon Decontaminate Work Surface handle_exp->disp_decon Experiment Complete disp_waste Segregate Hazardous Waste (Gloves, Tips) disp_decon->disp_waste disp_doff Doff PPE Correctly disp_waste->disp_doff disp_wash Wash Hands Thoroughly disp_doff->disp_wash

Caption: Workflow for the safe handling and disposal of 5-Fluoro-n,2-dimethylaniline.

Disposal Plan

Proper disposal is a critical final step to ensure environmental safety and regulatory compliance. Do not flush this chemical into the surface water or sanitary sewer system[9][12].

  • Solid Waste: All contaminated solid waste, including gloves, pipette tips, bench paper, and empty containers, must be collected in a dedicated, clearly labeled hazardous waste container[8].

  • Liquid Waste: Unused material and waste solutions should be collected in a sealed, properly labeled hazardous waste container.

  • Storage: Store all waste containers in a designated satellite accumulation area within the laboratory, away from general work areas, until collection by environmental health and safety personnel[8].

By adhering to this comprehensive guide, you establish a robust safety culture that protects you, your colleagues, and your research.

References

  • Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline - Benchchem.
  • Personal protective equipment for handling Aniline Mustard - Benchchem.
  • 5-Fluoro-2-methylaniline 367-29-3 | Tokyo Chemical Industry Co., Ltd.(APAC).
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  • NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) - CDC.
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  • SAFETY DATA SHEET - Fisher Scientific (3,5-Dimethylaniline).
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  • SAFETY DATA SHEET - Sigma-Aldrich (N,N-Dimethylaniline).
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